(+)-18-Methoxycoronaridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
308123-59-3 |
|---|---|
Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl (1R,15S,17S,18R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m0/s1 |
InChI Key |
DTJQBBHYRQYDEG-RLHIPHHXSA-N |
Isomeric SMILES |
COCC[C@@H]1C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (+)-18-Methoxycoronaridine: A Novel Agent in Addiction and Beyond
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-18-Methoxycoronaridine (18-MC), also known as zolunicant, is a synthetic derivative of the naturally occurring psychoactive indole alkaloid, ibogaine. Developed to retain the anti-addictive properties of its parent compound while mitigating its hallucinogenic and cardiotoxic side effects, 18-MC has emerged as a promising therapeutic candidate for substance use disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its synthesis, in vitro evaluation, and in vivo assessment in preclinical models of addiction are presented. Furthermore, this document elucidates the key signaling pathways involved in its therapeutic effects and outlines a typical workflow for the preclinical development of such anti-addiction compounds.
Chemical Structure and Identification
This compound is a complex pentacyclic indole alkaloid. Its core structure is coronaridine, which is chemically modified with a methoxy group at the 18-position.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8-tetraene-1-carboxylate[1][2] |
| SMILES String | COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCc4c3[nH]c5c4cccc5)C(=O)OC[1] |
| InChI Key | DTJQBBHYRQYDEG-SVBQBFEESA-N[1] |
| CAS Number | 308123-60-6[1] |
| Molecular Formula | C₂₂H₂₈N₂O₃[1] |
| Synonyms | 18-MC, Zolunicant, MM-110[1] |
Physicochemical and Pharmacokinetic Properties
The physicochemical properties of this compound are crucial for its formulation and delivery. Its pharmacokinetic profile, including its metabolism, dictates its dosing regimen and potential for drug-drug interactions.
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 368.47 g/mol | [3] |
| Boiling Point | 510.092 °C at 760 mmHg | [4] |
| pKa (Strongest Basic) | 8.39 | [1] |
| LogP | 2.819 | [4] |
| Solubility | Soluble in DMSO | [5] |
| Metabolism | Primarily metabolized by CYP2C19 to 18-hydroxycoronaridine (18-HC). |
Pharmacological Profile
This compound's primary mechanism of action is as a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR).[6] This receptor subtype is densely expressed in the medial habenula (MHb), a key brain region involved in reward and aversion.[7] By blocking these receptors, 18-MC modulates the activity of the medial habenula-interpeduncular nucleus (MHb-IPN) pathway, which in turn influences dopamine release in the mesolimbic system.[8] Unlike its parent compound, ibogaine, 18-MC exhibits a significantly improved safety profile with reduced affinity for various other receptors, thereby minimizing off-target effects.[9]
Table 3: Receptor Binding Affinity (Ki) of this compound and Related Compounds
| Receptor | (+/-)-18-MC (μM) | Ibogaine (μM) | Noribogaine (μM) |
| Kappa Opioid | 5.1 ± 0.50 | 2.2 ± 0.10 | 0.61 ± 0.015 |
| Mu Opioid | >1.1 ± 0.30 | 2.0 ± 0.15 | 0.68 ± 0.016 |
| Delta Opioid | 3.5 ± 0.05 | 10 ± 5.2 | 0.64 |
| NMDA | >100 | 3.1 ± 0.30 | 15 ± 2.0 |
| Sigma-2 | - | - | - |
| Serotonin Transporter (5-HTT) | - | - | - |
| α3β4 nAChR (IC₅₀) | ~0.75 | - | - |
Note: Data is for the racemic mixture where specified. The affinity of 18-MC for NMDA and sigma-2 receptors, as well as the serotonin transporter, is significantly lower than that of ibogaine.
Signaling Pathways and Mechanisms of Action
The anti-addictive effects of this compound are primarily mediated through its modulation of the medial habenula-interpeduncular nucleus (MHb-IPN) pathway. The following diagram illustrates the proposed signaling cascade.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A novel IV cocaine self-administration procedure in rats: differential effects of dopamine, serotonin, and GABA drug pre-treatments on cocaine consumption and maximal price paid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18-Methoxycoronaridine | C22H28N2O3 | CID 15479177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 18-Methoxycoronaridine | nicotinic α3β4 antagonist | CAS# 308123-60-6 | InvivoChem [invivochem.com]
- 5. musechem.com [musechem.com]
- 6. 18-Methoxycoronaridine hydrochloride, (+/-)- | 266686-77-5 | Benchchem [benchchem.com]
- 7. α3β4 nicotinic acetylcholine receptors in the medial habenula modulate the mesolimbic dopaminergic response to acute nicotine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha3beta4 nicotinic acetylcholine receptors in the medial habenula modulate the mesolimbic dopaminergic response to acute nicotine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Mechanism of Action of (+)-18-Methoxycoronaridine in the Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-18-Methoxycoronaridine (18-MC), a synthetic analog of the psychoactive alkaloid ibogaine, has emerged as a promising therapeutic candidate for the treatment of addiction. Unlike its parent compound, 18-MC lacks hallucinogenic and cardiotoxic effects, positioning it as a safer alternative. This technical guide provides a comprehensive overview of the core mechanism of action of 18-MC in the brain. It details its primary molecular target, the downstream signaling pathways it modulates, and the key experimental evidence supporting its anti-addictive properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of addiction and the development of novel therapeutics.
Introduction
Addiction remains a significant global health challenge, necessitating the development of more effective and safer treatment strategies. This compound (18-MC), also known as zolunicant, is a derivative of ibogaine developed in 1996.[1] In preclinical studies, 18-MC has demonstrated efficacy in reducing the self-administration of various drugs of abuse, including morphine, cocaine, methamphetamine, nicotine, and alcohol.[1][2][3][4] Notably, it also attenuates signs of opioid withdrawal.[2] A key advantage of 18-MC over ibogaine is its improved safety profile; it does not induce tremors or cerebellar damage and has a lower affinity for targets associated with ibogaine's adverse effects, such as NMDA and sigma-2 receptors, sodium channels, and the serotonin transporter.[2]
Core Mechanism of Action: Antagonism of α3β4 Nicotinic Acetylcholine Receptors
The primary mechanism of action of 18-MC is its function as a potent and selective antagonist of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs).[1][5] These receptors are densely expressed in key brain regions implicated in addiction, particularly the medial habenula (MHb) and the interpeduncular nucleus (IPN).[6][7][8] The MHb-IPN pathway is a critical circuit that modulates the mesolimbic dopamine system, often referred to as the brain's reward pathway.[6][7]
By acting as an antagonist at α3β4 nAChRs in the MHb-IPN pathway, 18-MC indirectly modulates the activity of dopaminergic neurons originating in the ventral tegmental area (VTA) that project to the nucleus accumbens (NAc). This modulation is believed to dampen the reinforcing effects of addictive drugs and reduce drug-seeking behavior.[5]
Receptor Binding Profile of this compound
The following table summarizes the quantitative data on the binding affinity of 18-MC for various receptors, highlighting its selectivity for the α3β4 nAChR.
| Receptor Subtype | Ligand | Assay Type | Species | Ki (μM) | IC50 (μM) | Reference |
| α3β4 nAChR | [3H]Epibatidine | Radioligand Binding | Human | - | 0.75 | [5] |
| α4β2 nAChR | [3H]Cytisine | Radioligand Binding | Rat | No affinity | - | [1] |
| α9α10 nAChR | - | - | - | Higher potency than α3β4 | - | [1] |
| μ-Opioid Receptor | - | - | - | Modest affinity | - | [1] |
| κ-Opioid Receptor | - | - | - | Similar to ibogaine | - | [2] |
| NMDA Receptor | - | - | - | Low affinity | - | [2] |
| Sigma-2 Receptor | - | - | - | Low affinity | - | [2] |
| Serotonin Transporter (SERT) | - | - | - | No affinity | - | [1] |
| Sodium Channels | - | - | - | Reduced affinity | - | [1] |
| CaV2.2 Channels | - | - | - | Direct block | - | [1] |
Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. A lower value indicates a higher affinity.
Signaling Pathway of this compound's Anti-Addictive Action
The anti-addictive effects of 18-MC are primarily mediated through its interaction with the habenulo-interpeduncular pathway. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed signaling pathway of this compound in the brain.
Experimental Evidence
The anti-addictive properties of 18-MC have been substantiated through a variety of preclinical experimental models.
Receptor Binding Assays
Radioligand binding assays are fundamental in determining the affinity and selectivity of a compound for its molecular targets.
Experimental Protocol: Radioligand Binding Assay for α3β4 nAChR
-
Membrane Preparation: HEK293 cells stably expressing human α3β4 nAChRs are cultured and harvested. The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.[9] Protein concentration is determined using a standard method like the BCA assay.
-
Competitive Binding: The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled ligand that binds to the α3β4 nAChR (e.g., [3H]epibatidine) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled 18-MC.[10][11]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.[9]
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of 18-MC that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a dynamic view of neurochemical changes in response to drug administration.
Experimental Protocol: In Vivo Microdialysis for Dopamine in the Nucleus Accumbens
-
Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens. Animals are allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens.[12] The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular dopamine.[12]
-
Drug Administration and Sample Collection: 18-MC is administered (e.g., intraperitoneally), and dialysate collection continues. The collected samples are immediately analyzed or stored for later analysis.
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are expressed as a percentage of the baseline concentration to determine the effect of 18-MC on dopamine release. Studies have shown that 18-MC can decrease extracellular dopamine levels in the nucleus accumbens.[13]
Behavioral Models of Addiction
Behavioral paradigms in animal models are crucial for assessing the therapeutic potential of anti-addictive compounds.
This model assesses the reinforcing properties of a drug and the motivation of an animal to seek and take it.
Experimental Workflow: Drug Self-Administration in Rats
Caption: A typical workflow for a drug self-administration experiment.
Studies using this model have consistently shown that pretreatment with 18-MC significantly reduces the self-administration of various drugs of abuse.[1][2]
Locomotor activity tests are used to assess the stimulant or sedative effects of a drug and to control for potential motor impairments that could confound the results of other behavioral tests.
Experimental Protocol: Locomotor Activity Measurement
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to monitor the animal's movement.
-
Habituation: Animals are typically habituated to the testing room and the open-field apparatus to reduce novelty-induced hyperactivity.
-
Drug Administration: Animals are administered 18-MC or a vehicle control.
-
Testing: Following drug administration, the animal is placed in the center of the open-field arena, and its locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specific duration.[14][15]
-
Data Analysis: The locomotor data are analyzed to determine if 18-MC has any independent effects on motor activity. High doses of 18-MC have been shown to cause transient locomotor sedation.[16]
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of 18-MC is crucial for its clinical development. In vitro studies using human liver microsomes have shown that 18-MC is primarily metabolized via O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC).[17] This metabolic pathway is predominantly catalyzed by the polymorphic enzyme CYP2C19.[17] The involvement of a polymorphic enzyme suggests that there may be inter-individual variability in the metabolism and clearance of 18-MC.
Conclusion
This compound exerts its anti-addictive effects primarily through the antagonism of α3β4 nicotinic acetylcholine receptors in the medial habenula and interpeduncular nucleus. This action leads to a modulation of the mesolimbic dopamine system, thereby reducing the reinforcing properties of drugs of abuse. Its favorable safety profile compared to ibogaine, coupled with robust preclinical efficacy data, makes 18-MC a compelling candidate for further clinical investigation as a treatment for substance use disorders. This technical guide provides a foundational understanding of its mechanism of action to aid in the ongoing research and development of this promising therapeutic agent.
References
- 1. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 2. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scholars@Duke publication: Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats. [scholars.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The medial habenula and interpeduncular nucleus circuitry is critical in addiction, anxiety, and mood regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The habenulo-interpeduncular pathway in nicotine aversion and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 15. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 16. The α3β4 nicotinic acetylcholine receptor antagonist 18-Methoxycoronaridine decreases binge-like ethanol consumption in adult C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism of 18-methoxycoronaridine, an ibogaine analog, to 18-hydroxycoronaridine by genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ibogaine Derivative (+)-18-Methoxycoronaridine: A Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-18-Methoxycoronaridine (18-MC), a synthetic derivative of the psychoactive alkaloid ibogaine, has emerged as a promising non-hallucinogenic candidate for the treatment of substance use disorders. Developed to mitigate the adverse effects associated with ibogaine, such as tremors and cardiotoxicity, 18-MC has demonstrated efficacy in reducing drug-seeking behavior across a range of preclinical models of addiction. This technical guide provides an in-depth overview of 18-MC, focusing on its mechanism of action, pharmacological profile, and the experimental methodologies used to characterize its therapeutic potential.
Pharmacology and Mechanism of Action
18-MC primarily functions as a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR).[1][2] This receptor subtype is densely expressed in the medial habenula and the interpeduncular nucleus, brain regions implicated in the reward and withdrawal pathways of addiction.[2] By blocking these receptors, 18-MC is thought to modulate the dopaminergic mesolimbic pathway, a key circuit in the neurobiology of addiction.[3] Unlike its parent compound, ibogaine, 18-MC exhibits a more favorable safety profile with significantly lower affinity for other receptors, such as NMDA and sigma-2 receptors, as well as the serotonin transporter, thereby reducing the likelihood of off-target effects.[2]
Binding Affinities and Pharmacokinetics
The binding profile of this compound and its metabolites reveals a primary interaction with the α3β4 nicotinic acetylcholine receptor, with weaker affinities for various opioid receptors. The metabolism of 18-MC is primarily mediated by the polymorphic enzyme CYP2C19.
Table 1: Receptor Binding Affinities of this compound
| Receptor/Site | Ligand | Ki (μM) | Species | Assay Type | Reference |
| α3β4 nAChR | (+/-)-18-MC | 0.7 | Human | Whole-cell patch clamp | [4] |
| Kappa Opioid Receptor | (+)-18-MC | Micromolar Range | Rat | Radioligand Binding | [5] |
| Kappa Opioid Receptor | (-)-18-MC | Micromolar Range | Rat | Radioligand Binding | [5] |
| Kappa Opioid Receptor | (+/-)-18-MC | Micromolar Range | Rat | Radioligand Binding | [5] |
| Mu Opioid Receptor | (+/-)-18-MC | 1.1 | Guinea Pig | Radioligand Binding | [4] |
| Delta Opioid Receptor | (+/-)-18-MC | 3.5 | Guinea Pig | Radioligand Binding | [4] |
Table 2: In Vitro Metabolism of this compound
| Enzyme | Substrate | Km (μM) | Vmax (nmol/mg/min) | Reference |
| CYP2C19 | (+/-)-18-MC | 1.34 | 0.21 | |
| Human Liver Microsomes | (+/-)-18-MC | 2.81 - 7.9 | 0.045 - 0.29 |
Experimental Protocols
Synthesis of this compound
The chemical resolution of racemic 18-MC is achieved through the formation of diastereomeric sulfonamides. The following provides a general overview of the synthetic approach.
Materials:
-
Racemic 18-methoxycoronaridine
-
(R)-(-)- or (S)-(+)-camphorsulfonyl chloride
-
Potassium hexamethyldisilazide (KHMDS)
-
Tetrahydrofuran (THF)
-
Silica gel for flash chromatography
-
Potassium hydroxide (KOH)
-
Methanol
-
1 M HCl in diethyl ether
Procedure:
-
Sulfonamide Formation: Racemic 18-MC is reacted with either (R)-(-)- or (S)-(+)-camphorsulfonyl chloride in the presence of a base like KHMDS in THF. This reaction forms diastereomeric sulfonamides.[5]
-
Chromatographic Separation: The resulting diastereomers are separated using flash chromatography on silica gel.[5]
-
Hydrolysis: The separated diastereomers are then hydrolyzed using a base such as KOH in methanol to cleave the sulfonamide group.[5]
-
Salt Formation: The enantiomerically pure (+)- or (-)-18-MC is then converted to its hydrochloride salt by treatment with 1 M HCl in diethyl ether to improve stability and facilitate handling.[5]
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to characterize the functional interaction of 18-MC with the α3β4 nAChR expressed in a cellular model.
Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the genes encoding the α3 and β4 subunits of the nicotinic acetylcholine receptor are used.[6]
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[7]
-
Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with the pH adjusted to 7.2 with KOH.[7]
Recording Procedure:
-
HEK293 cells expressing α3β4 nAChRs are voltage-clamped at a holding potential of -60 mV.[6]
-
Acetylcholine (ACh) or another nicotinic agonist is applied to elicit an inward current.
-
(+)-18-MC is co-applied with the agonist to determine its effect on the ACh-evoked current.
-
The inhibition of the current by 18-MC is measured to determine its antagonistic potency (e.g., IC50).
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels, such as dopamine, in specific brain regions of awake, freely moving animals.
Surgical Procedure:
-
Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens.
Microdialysis Procedure:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Dialysate samples are collected at regular intervals before and after the administration of (+)-18-MC.
-
Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Intravenous Self-Administration
This behavioral paradigm is the gold standard for assessing the reinforcing properties of drugs and the potential of a compound to reduce drug-seeking behavior.
Surgical Procedure:
-
Rats are surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.
Behavioral Procedure:
-
Rats are trained to press a lever in an operant chamber to receive an intravenous infusion of a drug of abuse, such as nicotine (e.g., 0.03 mg/kg/infusion).[8]
-
Drug infusions are often paired with a cue light and/or tone.[8]
-
Once a stable baseline of self-administration is established, rats are pre-treated with various doses of (+)-18-MC (e.g., 10, 20, 40 mg/kg, orally) before the self-administration session.[9]
-
The effect of 18-MC on the number of drug infusions earned is measured to assess its ability to reduce drug-taking behavior.
Visualizations
Signaling and Experimental Workflows
Conclusion
This compound represents a significant advancement in the development of therapeutics for substance use disorders. Its selective antagonism of the α3β4 nicotinic acetylcholine receptor provides a targeted mechanism of action with a reduced side-effect profile compared to its parent compound, ibogaine. The preclinical data strongly support its potential to reduce the self-administration of multiple drugs of abuse. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising anti-addiction agent. Further clinical evaluation is warranted to fully elucidate the therapeutic efficacy and safety of 18-MC in human populations.
References
- 1. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 3. 18-methoxycoronaridine blocks acquisition but enhances reinstatement of a cocaine place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. designer-drug.com [designer-drug.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. axolbio.com [axolbio.com]
- 8. IV Nicotine Self-Administration in Rats Using a Consummatory Operant Licking Response: Sensitivity to Serotonergic, Glutaminergic and Histaminergic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of (+)-18-Methoxycoronaridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-18-Methoxycoronaridine (18-MC), a synthetic analog of the naturally occurring psychoactive compound ibogaine, has emerged as a promising therapeutic candidate for the treatment of substance use disorders. Developed to retain the anti-addictive properties of ibogaine while minimizing its hallucinogenic and cardiotoxic side effects, 18-MC has demonstrated efficacy in animal models of addiction to various substances, including opioids, stimulants, nicotine, and alcohol. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its receptor binding affinities, functional activity, preclinical efficacy, and the detailed experimental methodologies used in its evaluation.
Core Pharmacological Profile
Mechanism of Action
The primary mechanism of action of this compound is the antagonism of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs). These receptors are densely expressed in the medial habenula, a key brain region involved in the regulation of reward and aversion. By blocking these receptors, 18-MC modulates the activity of the habenulo-interpeduncular pathway, which in turn influences the mesolimbic dopamine system, a critical circuit in the neurobiology of addiction. Unlike its parent compound, ibogaine, 18-MC exhibits a more favorable safety profile due to its significantly lower affinity for other receptor systems, such as NMDA and sigma-2 receptors, which are associated with the undesirable psychoactive effects of ibogaine.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinities and functional activities of this compound at various neurotransmitter receptors and ion channels.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Target | Ligand | Tissue/System | Ki (µM) | Reference |
| Nicotinic Acetylcholine Receptor (α3β4) | [³H]Epibatidine | HEK cells expressing human α3β4 nAChRs | ~0.75 | [1] |
| Mu (µ) Opioid Receptor | [³H]DAMGO | Rat brain membranes | Modest affinity (exact Ki not specified) | [2] |
| Kappa (κ) Opioid Receptor | [³H]U69,593 | Rat brain membranes | Modest affinity (exact Ki not specified) | [2] |
| Delta (δ) Opioid Receptor | [³H]DPDPE | Rat brain membranes | Low affinity (exact Ki not specified) | |
| NMDA Receptor | [³H]MK-801 | Rat cortical membranes | Significantly reduced affinity compared to ibogaine (exact Ki not specified) | [2] |
| Sigma-2 (σ₂) Receptor | [³H]DTG | Rat liver membranes | Significantly reduced affinity compared to ibogaine (exact Ki not specified) | [2] |
Table 2: Functional Activity (IC50/EC50/Kd) of this compound
| Assay Type | Receptor/Channel | System | Value (µM) | Parameter | Reference |
| Ca²⁺ Influx Assay | Nicotinic Acetylcholine Receptor (α3β4) | TE671 cells | 0.75 | IC50 | [1] |
| [³H]18-MC Binding | Torpedo AChR ion channel | Torpedo marmorata electric organ | 0.23 ± 0.04 | Kd | [3] |
| hERG Potassium Channel Block | hERG channels expressed in TSA-201 cells | TSA-201 cells | Higher IC50 than ibogaine (less potent) | IC50 | |
| Nav1.5 Sodium Channel Block | hNav1.5 channels expressed in TSA-201 cells | TSA-201 cells | Higher IC50 than ibogaine (less potent) | IC50 | |
| Cav1.2 Calcium Channel Block | hCav1.2 channels expressed in TSA-201 cells | TSA-201 cells | Higher IC50 than ibogaine (less potent) | IC50 |
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat cortex, striatum) or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]cytisine for nAChRs) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand for the receptor. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (the concentration of 18-MC that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Levels
Objective: To measure the effect of this compound on extracellular levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions.
General Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens).
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound or a vehicle.
-
Neurochemical Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels, which are established from the samples collected before drug administration.
Animal Models of Drug Self-Administration
Objective: To assess the efficacy of this compound in reducing drug-seeking and drug-taking behaviors.
General Protocol for Intravenous Nicotine Self-Administration:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Surgical Preparation: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Operant Conditioning: Rats are placed in operant conditioning chambers equipped with two levers. A response on the "active" lever results in an intravenous infusion of nicotine, often paired with a cue light or tone. Responses on the "inactive" lever have no consequence.
-
Drug Administration: Once a stable baseline of nicotine self-administration is established, rats are pre-treated with various doses of this compound or vehicle before the self-administration sessions.
-
Data Collection: The number of infusions earned (active lever presses) and the number of inactive lever presses are recorded.
-
Data Analysis: The effect of 18-MC on nicotine self-administration is determined by comparing the number of infusions earned after drug treatment to the baseline levels.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the functional effects of this compound on ion channels, particularly α3β4 nAChRs.
General Protocol:
-
Cell Preparation: Human embryonic kidney (HEK-293) cells are transiently or stably transfected with cDNAs encoding the subunits of the α3β4 nAChR.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular solution contains physiological concentrations of ions, and the intracellular solution in the recording pipette contains a potassium-based solution.
-
Drug Application: Acetylcholine or another nicotinic agonist is applied to the cell to evoke a current through the α3β4 nAChRs. This compound is then co-applied or pre-applied to determine its effect on the agonist-evoked current.
-
Data Acquisition and Analysis: The current responses are recorded and analyzed to determine the inhibitory concentration (IC50) of 18-MC and to characterize the nature of its antagonism (e.g., competitive vs. non-competitive).
Signaling Pathways and Visualizations
The Habenulo-Interpeduncular-Dopamine Pathway
The anti-addictive effects of this compound are primarily mediated through its action on the habenulo-interpeduncular pathway, which modulates the mesolimbic dopamine system. The following diagram illustrates this key signaling pathway.
Caption: Signaling pathway of this compound's anti-addictive action.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for the preclinical assessment of a novel anti-addictive compound like this compound.
Caption: Preclinical evaluation workflow for anti-addictive compounds.
Conclusion
This compound represents a significant advancement in the development of therapeutics for substance use disorders. Its selective antagonism of α3β4 nicotinic acetylcholine receptors provides a targeted mechanism of action that effectively reduces drug-seeking and drug-taking behavior in preclinical models, while avoiding the adverse effects associated with less selective compounds like ibogaine. The comprehensive pharmacological data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this promising compound and to advance its development toward clinical application. Further research is warranted to fully characterize its binding profile with precise Ki values for a broader range of receptors and to continue to explore its efficacy and safety in more complex models of addiction.
References
The Modulatory Effects of (+)-18-Methoxycoronaridine on Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-18-Methoxycoronaridine (18-MC), a synthetic analog of the naturally occurring alkaloid ibogaine, has garnered significant attention for its potential as a non-addictive treatment for substance use disorders. A primary mechanism underlying its therapeutic effects is the modulation of nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels integral to neurotransmission and synaptic plasticity. This technical guide provides an in-depth analysis of the interaction between (+)-18-MC and nAChRs, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the nicotinic cholinergic system.
Introduction
Nicotinic acetylcholine receptors are pentameric ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Their diverse subunit composition gives rise to a multitude of receptor subtypes with distinct pharmacological and physiological properties. The α3β4 nAChR subtype, in particular, has been identified as a key target for the anti-addictive properties of 18-MC[1][2][3]. This compound acts as a noncompetitive antagonist, modulating receptor function through a mechanism that is dependent on the receptor's conformational state[4]. Understanding the nuances of this interaction is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data on the interaction of this compound with various nicotinic acetylcholine receptor subtypes.
Table 1: Binding Affinity of this compound for Nicotinic Acetylcholine Receptors
| Receptor Subtype | Radioligand | Preparation | Ki (μM) | Reference |
| Muscle-type (hα1β1γδ) | [3H]TCP | TE671 Cells | ~8-fold higher affinity in desensitized vs. resting state | [4] |
| Muscle-type (Torpedo) | [3H]18-MC | Torpedo AChR Membranes | 0.23 ± 0.04 (Kd, desensitized state) | [4] |
| Muscle-type (Torpedo) | [3H]TCP | Torpedo AChR Membranes | 0.41 ± 0.03 (desensitized), 0.73 ± 0.05 (resting) | [4] |
| α3β4 | Not Specified | Not Specified | 0.7 (as determined by kinetic measures) | [5] |
Table 2: Functional Inhibition of Nicotinic Acetylcholine Receptors by this compound
| Receptor Subtype | Assay Type | Agonist | IC50 (μM) | Notes | Reference |
| hα1β1γδ | Calcium Influx | (±)-epibatidine | Potency increased ~2-fold with longer pre-incubation | Pre-incubation desensitizes the receptor, increasing 18-MC's potency. | [4] |
| α3β4 | Not Specified | Acetylcholine (1 mM) | Not specified, but produced nearly 100% inhibition at 20 µM | Inhibition was rapid and recovery was less complete compared to some congeners. | [5] |
Table 3: Effect of this compound on Receptor Desensitization
| Receptor Preparation | Radioligand | Effect | Apparent EC50 (μM) | Reference |
| Torpedo AChR Membranes | [3H]cytisine | Enhancement of binding (induces desensitization) | 0.3 ± 0.1 | [4] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects on the central nervous system, in part, by modulating the activity of the habenulo-interpeduncular pathway, a circuit rich in α3β4 nAChRs that plays a critical role in reward and aversion[6][7]. By antagonizing these receptors, 18-MC can influence dopamine release in the mesolimbic pathway, a key component of the brain's reward circuitry[2][8].
References
- 1. High-Throughput Patch Clamp Screening in Human α6-Containing Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. Conformational changes in the nicotinic acetylcholine receptor during gating and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational Changes in the Nicotinic Acetylcholine Receptor During Gating and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational dynamics of a nicotinic receptor neurotransmitter site - PMC [pmc.ncbi.nlm.nih.gov]
Neurochemical effects of (+)-18-Methoxycoronaridine administration
An In-depth Technical Guide to the Neurochemical Effects of (+)-18-Methoxycoronaridine Administration
Introduction
This compound ((+)-18-MC) is a synthetic derivative of the naturally occurring psychoactive compound ibogaine.[1][2][3] Developed as a potential treatment for a variety of substance use disorders, 18-MC has demonstrated efficacy in animal models for reducing self-administration of morphine, cocaine, methamphetamine, nicotine, and ethanol.[1][4][5][6] A key advantage of 18-MC is that it appears to lack the adverse effects associated with ibogaine, such as tremors, cerebellar toxicity, and cardiotoxicity, positioning it as a safer therapeutic alternative.[1][4] This guide provides a detailed overview of the neurochemical mechanisms underlying the action of 18-MC, supported by quantitative data, experimental methodologies, and pathway visualizations.
Pharmacodynamics and Primary Mechanism of Action
The primary mechanism of action for 18-MC's anti-addictive properties is its function as a potent antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR).[7][8][9] This selectivity is a significant departure from ibogaine, which interacts with a much broader range of receptors.[4] While 18-MC retains a modest affinity for μ- and κ-opioid receptors, its interaction with the α3β4 nAChR is considered central to its therapeutic effects.[4][7]
High densities of α3β4 nAChRs are found in key areas of the brain's reward and anti-reward circuitry, including the medial habenula and the interpeduncular nucleus.[7][8][10] By blocking these receptors, 18-MC indirectly modulates the mesolimbic dopamine pathway, which is crucial for the rewarding effects of drugs of abuse.[8][10] Local administration of 18-MC into the medial habenula, interpeduncular nucleus, or basolateral amygdala has been shown to decrease methamphetamine self-administration in rats.[10]
Unlike ibogaine, 18-MC has significantly lower affinity for NMDA receptors, sigma-2 receptors, sodium channels, and the serotonin transporter.[4][7] This refined pharmacological profile is believed to contribute to its improved safety and tolerability.[4]
Quantitative Data on Neurochemical Interactions
The following tables summarize the known quantitative effects of (+)-18-MC on receptor binding and neurotransmitter levels.
Table 1: Receptor Binding Affinities and Functional Potency of (+)-18-MC and Ibogaine
| Receptor/Channel | Ligand | Affinity/Potency (IC₅₀/Kᵢ) | Species/System | Reference |
| α3β4 nAChR | (+)-18-MC | Potent Antagonist | Rat | [10] |
| Human muscle AChR | (+)-18-MC | 6.8 ± 0.8 μM | Human | [11] |
| Human muscle AChR | Ibogaine | 17.0 ± 3.0 μM | Human | [11] |
| μ-Opioid Receptor | (+)-18-MC | Modest Affinity (Agonist) | - | [7] |
| κ-Opioid Receptor | (+)-18-MC | Similar to Ibogaine | - | [4] |
| NMDA Receptor | (+)-18-MC | Low Affinity | - | [4] |
| Sigma-2 Receptor | (+)-18-MC | Low Affinity | - | [4] |
| 5-HT Transporter | (+)-18-MC | Low Affinity | - | [4] |
Table 2: Effects of (+)-18-MC on Extracellular Neurotransmitter Levels
| Brain Region | Condition | (+)-18-MC Dose | Effect | Species | Reference |
| Nucleus Accumbens | Basal | 40 mg/kg | Decreased extracellular dopamine | Rat | [1][4] |
| Nucleus Accumbens | Morphine-induced | - | Blocked dopamine release | Rat | [4] |
| Nucleus Accumbens | Nicotine-induced | 40 mg/kg (19h prior) | Significantly attenuated dopamine release | Rat | [4][12] |
| Nucleus Accumbens | Basal | 40 mg/kg | No effect on extracellular serotonin | Rat | [4] |
Signaling Pathway and Neurocircuitry
The anti-addictive action of 18-MC involves a specific neurochemical pathway. By antagonizing α3β4 nAChRs in the habenulo-interpeduncular pathway, 18-MC modulates downstream dopaminergic signaling. This action reduces the reinforcing effects of various drugs of abuse.
Caption: Proposed signaling pathway for (+)-18-MC's anti-addictive effects.
Experimental Protocols
The neurochemical effects of 18-MC have been elucidated through various experimental methodologies.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters like dopamine in specific brain regions of awake, freely moving animals.[1][12]
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a brain region such as the nucleus accumbens.
-
Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate.
-
Sample Collection: The perfusate, now containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals.
-
Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentration of dopamine and its metabolites.[12]
-
Drug Administration: 18-MC (e.g., 40 mg/kg, i.p.) is administered, and changes in neurotransmitter levels are monitored over time.[1][12]
Drug Self-Administration
This operant conditioning paradigm assesses the reinforcing properties of a drug and the ability of a compound like 18-MC to reduce drug-seeking behavior.[1]
-
Catheter Implantation: Animals (typically rats) are surgically fitted with intravenous catheters (e.g., in the jugular vein) for the self-administration of drugs like morphine or cocaine.[1][6]
-
Operant Training: Rats are placed in operant chambers equipped with levers. Pressing the "active" lever results in an intravenous infusion of the drug, while pressing the "inactive" lever has no consequence. Animals learn to self-administer the drug.
-
Treatment and Testing: Once a stable baseline of self-administration is established, animals are pre-treated with 18-MC or a vehicle. The subsequent number of lever presses and drug infusions is recorded to determine if 18-MC reduces the motivation to take the drug.[1] For oral self-administration models (e.g., nicotine or alcohol), drug-containing solutions are offered, and consumption is measured.[4][6][12]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo microdialysis experiment to assess the effect of 18-MC on drug-induced dopamine release.
Caption: Workflow for a typical in vivo microdialysis experiment.
Conclusion
This compound exerts its primary neurochemical effects by acting as a selective antagonist at α3β4 nicotinic acetylcholine receptors. This action, particularly within the habenulo-interpeduncular pathway, leads to a modulation of the mesolimbic dopamine system, resulting in decreased dopamine release in the nucleus accumbens.[1][4][10] This mechanism effectively attenuates the rewarding and reinforcing properties of abused substances. Its narrow spectrum of action, with low affinity for receptors implicated in ibogaine's toxicity, underscores its potential as a significantly safer and more targeted pharmacotherapy for treating substance use disorders.[4] Continued research and clinical trials are essential to fully characterize its therapeutic utility in human populations.[13][14]
References
- 1. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychedelicreview.com [psychedelicreview.com]
- 3. Ibogaine - Wikipedia [en.wikipedia.org]
- 4. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The α3β4 nicotinic acetylcholine receptor antagonist 18-Methoxycoronaridine decreases binge-like ethanol consumption in adult C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 8. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 18-methoxycoronaridine congeners. Potential antiaddiction agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 18-Methoxycoronardine attenuates nicotine-induced dopamine release and nicotine preferences in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
(+)-18-Methoxycoronaridine: A Technical Guide on its Role as a Selective α3β4 Nicotinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-18-Methoxycoronaridine (18-MC), also known as zolunicant, is a synthetic derivative of the naturally occurring psychoactive alkaloid ibogaine.[1] Developed in 1996 by researchers at the Albany Medical College and the University of Vermont, 18-MC has emerged as a promising therapeutic candidate for the treatment of substance use disorders.[1] In numerous animal studies, it has demonstrated efficacy in reducing the self-administration of various drugs of abuse, including morphine, cocaine, methamphetamine, nicotine, and alcohol, as well as sucrose.[1][2][3]
Unlike its parent compound, ibogaine, which exhibits a broad pharmacological profile with significant side effects like tremors and potential neurotoxicity, 18-MC was designed to have a more targeted mechanism of action with an improved safety profile.[3] Its primary mechanism is the selective antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR), a key component of the neural circuitry underlying addiction.[2][4][5] This technical guide provides an in-depth examination of 18-MC's interaction with the α3β4 nAChR, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and associated workflows.
Core Mechanism of Action: Selective α3β4 Nicotinic Antagonism
The anti-addictive properties of 18-MC are primarily attributed to its function as a potent and selective antagonist of the α3β4 subtype of nicotinic acetylcholine receptors.[2][5] These receptors are ligand-gated ion channels highly expressed in the medial habenula and the interpeduncular nucleus, brain regions that form the habenulo-interpeduncular pathway.[2][5] This pathway plays a crucial role in modulating the mesolimbic dopamine system, which is central to reward and reinforcement behaviors associated with addiction.[2][5]
18-MC's antagonism is not achieved through simple channel blockage. Instead, it acts as a non-competitive negative allosteric modulator.[2] This mechanism involves 18-MC binding with higher affinity to the desensitized state of the α3β4 receptor, effectively stabilizing this non-conducting conformation and preventing its activation by acetylcholine.[2][6] This mode of action is distinct from non-specific nicotinic antagonists like mecamylamine, potentially contributing to 18-MC's more favorable side-effect profile.[2]
The selectivity of 18-MC for the α3β4 subtype is a key feature. While it binds potently to α3β4 nAChRs, it displays significantly lower affinity for other nAChR subtypes, such as α4β2, as well as for NMDA receptors, the serotonin transporter, and sigma-2 receptors, which are known targets of ibogaine.[1][3] It does retain a modest affinity for kappa and mu-opioid receptors.[1][7] This selectivity is believed to underpin its efficacy in reducing drug-seeking behavior while avoiding the hallucinogenic and toxic effects associated with ibogaine.[3]
Quantitative Data
The following tables summarize the binding affinities and in vivo efficacy of this compound based on preclinical studies.
Table 1: Receptor Binding Affinities of this compound
| Receptor Target | Binding Affinity (Ki) | Reference |
| α3β4 Nicotinic Receptor | 0.7 µM | [8] |
| µ-Opioid Receptor | 1.1 µM | [9] |
| δ-Opioid Receptor | 3.5 µM | [9] |
| κ-Opioid Receptor | 5.1 µM | [9] |
| NMDA Receptor | Low Affinity | [1][3] |
| Serotonin Transporter (5-HTT) | Low Affinity | [1][3] |
| σ₂ Receptor | Low Affinity | [1][3] |
This table highlights the potent interaction of 18-MC with the α3β4 nAChR relative to its affinity for other neural receptors.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Substance of Abuse | Animal Model | Effective Dose (i.p.) | Outcome | Reference |
| Morphine | Rat | 40 mg/kg | Decreased intravenous self-administration | [3] |
| Cocaine | Rat | 40 mg/kg | Decreased intravenous self-administration | [3] |
| Methamphetamine | Rat | N/A | Decreased intravenous self-administration | [1][2] |
| Nicotine | Rat | 2-40 mg/kg | Decreased intravenous self-administration | [1][4] |
| Ethanol | Rat | 10-40 mg/kg | Decreased oral consumption | [4] |
| Ethanol (Binge) | Mouse | 30 mg/kg | Decreased binge-like consumption | [10] |
| Sucrose | Rat | N/A | Decreased self-administration | [1] |
This table summarizes the demonstrated anti-addictive effects of 18-MC across a range of substances in established preclinical models.
Experimental Protocols
The characterization of 18-MC as an α3β4 nAChR antagonist has been established through several key experimental methodologies.
Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the nAChR channel in response to agonists and antagonists, directly assessing the functional effects of 18-MC.
-
Cell Preparation: Human embryonic kidney (HEK 293) cells or Xenopus laevis oocytes are transfected with cDNAs encoding the human α3 and β4 nicotinic receptor subunits.[11][12] This allows for the stable expression of functional α3β4 nAChRs on the cell surface.
-
Recording Configuration: The whole-cell patch-clamp configuration is established.[12] A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the entire cell. The membrane potential is clamped at a holding potential (typically -60 to -70 mV).
-
Agonist Application: The natural agonist, acetylcholine (ACh), or another specific nAChR agonist is applied to the cell via a rapid perfusion system. This application evokes an inward current as positive ions flow through the opened nAChR channels.[11]
-
Antagonist Application: To test the effect of 18-MC, the compound is co-applied with the agonist, or the cells are pre-incubated with 18-MC before agonist application.[11]
-
Data Analysis: The peak amplitude of the ACh-evoked current in the presence of 18-MC is compared to the control current (ACh alone). A reduction in current amplitude indicates antagonistic activity. By testing a range of 18-MC concentrations, a dose-response curve can be generated to determine the IC₅₀ (the concentration of antagonist that inhibits 50% of the agonist response).[8]
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of 18-MC for the α3β4 nAChR and other receptor targets.
-
Preparation of Receptor Source: Membranes are prepared from cells or tissues expressing the α3β4 nAChR. This can include transfected cell lines or specific brain regions known to have high receptor density.
-
Radioligand Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]epibatidine or [¹²⁵I]epibatidine) that binds to the α3β4 nAChR with high affinity.[13]
-
Competitive Binding: The incubation is performed in the presence of various concentrations of unlabeled 18-MC. 18-MC competes with the radioligand for binding to the receptor.
-
Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of 18-MC. This curve is then analyzed using nonlinear regression to calculate the IC₅₀ value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.[8]
In Vivo Animal Self-Administration Models
These behavioral models are the gold standard for assessing the anti-addictive potential of a compound.
-
Surgical Preparation: Rats are surgically implanted with intravenous catheters to allow for self-administration of drugs like morphine, cocaine, or nicotine.
-
Training: The animals are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of the drug, while presses on the "inactive" lever have no consequence. The animals learn to associate the lever press with the rewarding effects of the drug and will reliably self-administer it.[4]
-
Testing Protocol: Once a stable baseline of drug self-administration is established, the animals are pre-treated with various doses of 18-MC (or a vehicle control) prior to the self-administration session.
-
Data Collection and Analysis: The number of infusions earned (and consequently, lever presses) during the session is recorded. A significant reduction in responding on the active lever following 18-MC administration, without a corresponding decrease in general activity (often measured by inactive lever presses or responding for a non-drug reinforcer like water), indicates that the compound specifically reduces the reinforcing effects of the drug.[3][10]
Visualizations: Pathways and Processes
Proposed Signaling Pathway for 18-MC's Anti-Addictive Action
Caption: Mechanism of 18-MC action on the addiction neural circuit.
Experimental Workflow: Patch-Clamp Analysis
Caption: Workflow for assessing 18-MC's antagonist activity.
Logical Relationship: 18-MC Selectivity Profile
Caption: Receptor binding selectivity profile of 18-MC.
Conclusion and Future Directions
This compound represents a significant advancement in the development of therapeutics for substance use disorders. Its targeted mechanism as a selective, non-competitive antagonist of the α3β4 nicotinic acetylcholine receptor distinguishes it from its parent compound, ibogaine, and other less specific pharmacological agents. Preclinical data robustly support its efficacy in reducing the self-administration of multiple addictive substances, an effect mediated by its modulation of the habenulo-interpeduncular pathway.
The favorable selectivity profile of 18-MC, combined with a lack of the adverse effects associated with ibogaine, has supported its progression into clinical development.[1] A Phase 2a study in patients experiencing opioid withdrawal was conducted, marking a critical step in evaluating its therapeutic potential in humans.[1] Further research will be essential to fully elucidate its clinical efficacy, long-term safety, and the precise role of its secondary receptor interactions. The continued investigation of 18-MC and its congeners holds considerable promise for a novel class of anti-addiction therapies rooted in the antagonism of α3β4 nicotinic receptors.
References
- 1. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 2. Brain regions mediating α3β4 nicotinic antagonist effects of 18-MC on methamphetamine and sucrose self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brain regions mediating α3β4 nicotinic antagonist effects of 18-MC on nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of enantiomerically pure (+)- and (-)-18-methoxycoronaridine hydrochloride and their preliminary assessment as anti-addictive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. designer-drug.com [designer-drug.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The α3β4 nicotinic acetylcholine receptor antagonist 18-Methoxycoronaridine decreases binge-like ethanol consumption in adult C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Regulation of α3β4 Nicotinic Acetylcholine Receptors by Lupeol in Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
- 13. jneurosci.org [jneurosci.org]
Preclinical Research on (+)-18-Methoxycoronaridine for Addiction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-18-Methoxycoronaridine (18-MC), a synthetic derivative of the naturally occurring psychedelic ibogaine, has emerged as a promising non-hallucinogenic therapeutic candidate for the treatment of substance use disorders. Extensive preclinical research has demonstrated its efficacy in reducing the self-administration of various drugs of abuse, including opioids, stimulants, nicotine, and alcohol, in animal models. The primary mechanism of action for 18-MC is believed to be its potent and selective antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR) subtype, which plays a crucial role in the brain's reward pathways. Unlike its parent compound, ibogaine, 18-MC exhibits a favorable safety profile, lacking the hallucinogenic, tremorigenic, and cardiotoxic effects associated with ibogaine. This technical guide provides an in-depth overview of the preclinical research on 18-MC, focusing on its efficacy in various addiction models, its mechanism of action, and the detailed experimental protocols utilized in its evaluation.
Introduction
Substance use disorders (SUDs) represent a significant global health challenge with limited effective treatment options. The development of novel pharmacotherapies with improved efficacy and safety profiles is a critical area of research. This compound (18-MC) is a synthetic analog of coronaridine, an iboga alkaloid, developed to retain the anti-addictive properties of ibogaine while minimizing its adverse effects. Preclinical studies have consistently shown that 18-MC can reduce the self-administration of morphine, cocaine, methamphetamine, nicotine, and alcohol in rats.[1][2][3] This guide will synthesize the key preclinical findings, present quantitative data in a structured format, detail the experimental methodologies, and visualize the underlying mechanisms and workflows.
Efficacy in Animal Models of Addiction
The anti-addictive potential of 18-MC has been evaluated across a range of animal models, primarily focusing on drug self-administration paradigms. These models are considered the gold standard in preclinical addiction research as they mimic the voluntary drug-taking behavior observed in humans.
Opioid Addiction
Preclinical studies have demonstrated that 18-MC effectively reduces morphine self-administration in rats. The administration of 18-MC has been shown to produce a dose-dependent decrease in the number of morphine infusions self-administered by the animals.
Table 1: Effects of this compound on Morphine Self-Administration in Rats
| 18-MC Dose (mg/kg, i.p.) | Mean Reduction in Morphine Infusions | Duration of Effect | Reference |
| 10 | Not significant | - | [4] |
| 20 | Significant reduction | - | [4] |
| 40 | ~50% | Up to 24 hours | [4] |
Stimulant Addiction
18-MC has also shown efficacy in reducing the self-administration of stimulants like cocaine and methamphetamine. Similar to its effects on opioids, 18-MC produces a dose-dependent reduction in stimulant intake.
Table 2: Effects of this compound on Cocaine and Methamphetamine Self-Administration in Rats
| Drug of Abuse | 18-MC Dose (mg/kg, i.p.) | Mean Reduction in Self-Administration | Duration of Effect | Reference |
| Cocaine | 40 | Significant reduction | > 24 hours | [3] |
| Methamphetamine | 1-40 | Dose-dependent reduction | > 24 hours (at 40 mg/kg) | [3] |
Nicotine Addiction
The effects of 18-MC on nicotine self-administration are particularly robust, with studies indicating it is most potent in reducing the intake of this substance.[3] This aligns with its proposed mechanism of action involving nicotinic receptors.
Table 3: Effects of this compound on Nicotine Self-Administration in Rats
| 18-MC Dose (mg/kg) | Route of Administration | Mean Reduction in Nicotine Self-Administration | Notes | Reference |
| 1-40 | i.p. | Dose-dependent reduction | Most potent effect observed among drugs of abuse tested. | [3] |
| 40 | Oral | Significant reduction in rats with lower baseline performance. | No significant effect in rats with higher baseline performance. | [1][5] |
| 10, 20, 40 | Oral | All doses caused significant reductions. | - | [1] |
Alcohol Addiction
18-MC has also been shown to dose-dependently reduce alcohol intake in alcohol-preferring rats.[1][2] This suggests a broad anti-addictive profile for 18-MC.
Table 4: Effects of this compound on Alcohol Self-Administration in Rats
| 18-MC Dose (mg/kg) | Route of Administration | Mean Reduction in Alcohol Intake | Animal Model | Reference |
| 10, 20, 40 | Oral | All doses caused significant reductions | Alcohol-preferring (P) rats | [1] |
Mechanism of Action
The primary molecular target of 18-MC is the α3β4 subtype of the nicotinic acetylcholine receptor (nAChR).[6] These receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and are implicated in the rewarding effects of nicotine and other drugs of abuse.
α3β4 Nicotinic Acetylcholine Receptor Antagonism
18-MC acts as a selective antagonist at α3β4 nAChRs.[6] This antagonism is thought to modulate the activity of the mesolimbic dopamine system, a key neural circuit in addiction. The α3β4 nAChRs are highly expressed in the medial habenula and the interpeduncular nucleus, brain regions that play a role in regulating the dopamine system. By blocking these receptors, 18-MC can attenuate the dopamine-releasing effects of drugs of abuse.
Figure 1: Mechanism of 18-MC at the α3β4 nAChR.
Modulation of the Mesolimbic Dopamine System
Drugs of abuse typically increase dopamine levels in the nucleus accumbens, a key component of the brain's reward system. Preclinical studies using in vivo microdialysis have shown that 18-MC can attenuate the drug-induced increase in dopamine in this brain region. This effect is consistent with its antagonism of α3β4 nAChRs in the habenulo-interpeduncular pathway, which indirectly regulates dopamine neuron activity in the ventral tegmental area (VTA).
Figure 2: 18-MC's modulation of the mesolimbic dopamine pathway.
Experimental Protocols
The preclinical evaluation of 18-MC has relied on a set of well-established experimental protocols to assess its anti-addictive properties and elucidate its mechanism of action.
Intravenous Drug Self-Administration
This is the most widely used model to study the reinforcing effects of drugs and the potential of a compound to reduce drug-taking behavior.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to a swivel system allowing for free movement of the animal.
-
Procedure:
-
Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.
-
Acquisition: Animals are placed in the operant chambers and learn to press the active lever to receive an intravenous infusion of a drug (e.g., morphine, cocaine, nicotine). Lever presses are typically reinforced on a fixed-ratio (FR) or progressive-ratio (PR) schedule.
-
Maintenance: Once stable self-administration behavior is established, the effect of 18-MC is tested.
-
Testing: Prior to the self-administration session, rats are pre-treated with various doses of 18-MC or vehicle. The number of drug infusions earned is the primary dependent measure.
-
-
Key Controls: The inactive lever serves as a control for non-specific motor effects. The effect of 18-MC on responding for a non-drug reinforcer (e.g., water or food) is also typically assessed to ensure the compound specifically reduces drug-seeking behavior.[7]
Figure 3: Workflow for intravenous drug self-administration studies.
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
-
Apparatus: A three-chamber apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues, and a smaller neutral start chamber in the center.[8]
-
Procedure:
-
Pre-conditioning (Baseline): The animal is allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.
-
Conditioning: Over several days, the animal receives an injection of the drug of abuse and is confined to one of the conditioning chambers. On alternate days, it receives a vehicle injection and is confined to the other chamber.
-
Post-conditioning (Test): The animal is placed in the neutral start chamber with free access to all chambers, and the time spent in each chamber is recorded. A preference for the drug-paired chamber indicates a rewarding effect.
-
-
Application with 18-MC: 18-MC can be administered before the drug of abuse during the conditioning phase to assess its ability to block the acquisition of CPP, or before the test phase to evaluate its effect on the expression of an already established CPP.
Figure 4: Conditioned Place Preference (CPP) experimental workflow.
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.
-
Procedure:
-
Surgery: A guide cannula is stereotaxically implanted into the brain region of interest, typically the nucleus accumbens.[9]
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane.
-
Perfusion: Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.
-
Sample Collection: The outgoing aCSF (dialysate) is collected at regular intervals.
-
Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Application with 18-MC: Microdialysis is used to determine if 18-MC can attenuate the increase in nucleus accumbens dopamine release induced by drugs of abuse.
Figure 5: In vivo microdialysis workflow for neurotransmitter analysis.
Safety and Tolerability
A key advantage of 18-MC over ibogaine is its improved safety profile. Preclinical studies have shown that 18-MC does not induce tremors, a common side effect of ibogaine. Furthermore, at doses effective in reducing drug self-administration, 18-MC does not appear to cause the cerebellar Purkinje cell damage that has been observed with high doses of ibogaine.[6] Clinical trials in humans have also reported 18-MC to be safe and well-tolerated.
Conclusion and Future Directions
The preclinical data on this compound strongly support its potential as a novel pharmacotherapy for a wide range of substance use disorders. Its efficacy in reducing the self-administration of opioids, stimulants, nicotine, and alcohol in animal models is well-documented. The primary mechanism of action, antagonism of α3β4 nicotinic acetylcholine receptors, represents a novel target for addiction treatment. The favorable safety profile of 18-MC compared to ibogaine further enhances its therapeutic promise.
Future preclinical research should continue to explore the long-term effects of 18-MC on relapse behavior and the neurobiological adaptations that underlie its sustained anti-addictive effects. Further investigation into its potential efficacy in treating polysubstance abuse is also warranted. As 18-MC progresses through clinical trials, the robust preclinical foundation detailed in this guide will be invaluable for informing its continued development and eventual application in the treatment of addiction.
References
- 1. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute Oral 18-methoxycoronaridine (18-MC) Decreases both Alcohol Intake and IV Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibogaine - Wikipedia [en.wikipedia.org]
- 7. Intravenous drug self-administration in rats [bio-protocol.org]
- 8. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 9. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of (+)-18-Methoxycoronaridine for Treating Substance Use Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-18-Methoxycoronaridine ((+)-18-MC), a synthetic analog of the naturally occurring psychoactive compound ibogaine, has emerged as a promising novel therapeutic for the treatment of substance use disorders (SUDs). Unlike its parent compound, (+)-18-MC is non-hallucinogenic and demonstrates a significantly improved safety profile, lacking the cardiotoxicity and neurotoxicity associated with ibogaine. Preclinical evidence robustly supports the efficacy of (+)-18-MC in reducing the self-administration of a wide range of addictive substances, including opioids, stimulants, nicotine, and alcohol. Its primary mechanism of action involves the antagonism of α3β4 nicotinic acetylcholine receptors (nAChRs), which modulates the mesolimbic dopamine system, a key neural pathway in addiction. This technical guide provides an in-depth overview of the current state of knowledge on (+)-18-MC, including its pharmacological properties, preclinical efficacy, safety profile, and proposed mechanism of action, to inform further research and development.
Introduction
Substance use disorders represent a significant global health crisis with limited effective treatment options. This compound is a novel investigational compound that has shown considerable promise in preclinical models of addiction.[1][2] Developed to retain the anti-addictive properties of ibogaine while eliminating its undesirable psychoactive and toxic effects, (+)-18-MC offers a potential breakthrough in addiction pharmacotherapy. This document serves as a comprehensive technical resource, summarizing the key quantitative data, experimental methodologies, and mechanistic understanding of (+)-18-MC.
Pharmacological Profile
Mechanism of Action
The primary mechanism of action of (+)-18-MC is the antagonism of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs).[1][3] These receptors are densely expressed in the medial habenula (MHb) and the interpeduncular nucleus (IPN), forming the habenulo-interpeduncular pathway, which is critically involved in the neurobiology of addiction.[4][5][6] By acting on this pathway, (+)-18-MC indirectly modulates the mesolimbic dopamine system, which is central to the rewarding effects of drugs of abuse.[4][7] Unlike ibogaine, (+)-18-MC has a more selective receptor binding profile, with significantly lower affinity for NMDA receptors, serotonin transporters, and sigma-2 receptors, which is thought to contribute to its improved safety profile.[2]
Receptor Binding Affinities
The following table summarizes the available data on the binding affinities of (+)-18-MC for various receptors.
| Receptor/Site | Ligand | Species/System | Affinity (Ki/Kd) | Reference |
| Nicotinic Acetylcholine Receptor (α3β4) | [3H]Epibatidine | Rat Brain | IC50 = 0.75 µM | [8] |
| Torpedo Acetylcholine Receptor Ion Channel | [3H]18-MC | Torpedo marmorata | Kd = 0.23 ± 0.04 µM | |
| Kappa Opioid Receptor | N/A | N/A | Similar to Ibogaine | [2] |
| Mu Opioid Receptor | N/A | N/A | Modest Affinity | [3] |
| NMDA Receptor | N/A | N/A | Much lower than Ibogaine | [2] |
| Sigma-2 Receptor | N/A | N/A | Much lower than Ibogaine | [2] |
| Serotonin Transporter (SERT) | N/A | N/A | No Affinity | [3] |
Preclinical Efficacy in Substance Use Disorder Models
(+)-18-MC has demonstrated broad-spectrum efficacy in animal models of addiction, reducing the self-administration of various substances of abuse.
Opioid Self-Administration and Withdrawal
In rat models, (+)-18-MC has been shown to decrease the intravenous self-administration of morphine.[2][9] A 40 mg/kg dose of (+)-18-MC was effective in this regard.[2][9] Furthermore, (+)-18-MC has been shown to attenuate the signs of morphine withdrawal.[10] Specifically, it was found to attenuate five out of seven assessed signs of naltrexone-precipitated withdrawal in morphine-dependent rats.[10] Pretreatment with (+)-18-MC in the locus coeruleus, medial habenula, and interpeduncular nucleus has been shown to significantly reduce various signs of opioid withdrawal.[8]
| Substance | Species | Model | (+)-18-MC Dose (Route) | Key Findings | Reference |
| Morphine | Rat | Intravenous Self-Administration | 40 mg/kg (i.p.) | Decreased morphine self-administration. | [2][9] |
| Morphine | Rat | Naltrexone-Precipitated Withdrawal | N/A | Attenuated 5 of 7 withdrawal signs. | [10] |
| Morphine | Rat | Naltrexone-Precipitated Withdrawal | Intracerebral | Reduced withdrawal signs (wet-dog shakes, teeth chattering, etc.). | [8] |
Stimulant Self-Administration
(+)-18-MC has also been shown to be effective in reducing the self-administration of stimulants. A 40 mg/kg dose decreased cocaine self-administration in rats.[9] In some cases, this effect was prolonged, lasting for several days or weeks after a single treatment.[9] Dose-dependent decreases in methamphetamine self-administration have also been observed with intraperitoneal doses ranging from 1-40 mg/kg.[11] Furthermore, (+)-18-MC has been found to block context-induced reinstatement of cocaine-seeking behavior, suggesting a potential role in preventing relapse.[12]
| Substance | Species | Model | (+)-18-MC Dose (Route) | Key Findings | Reference |
| Cocaine | Rat | Intravenous Self-Administration | 40 mg/kg (i.p.) | Decreased cocaine self-administration. | [9] |
| Methamphetamine | Rat | Intravenous Self-Administration | 1-40 mg/kg (i.p.) | Dose-dependently decreased methamphetamine self-administration. | [11] |
| Cocaine | Rat | Context-Induced Reinstatement | N/A | Blocked reinstatement of cocaine-seeking behavior. | [12] |
Nicotine Self-Administration
The efficacy of (+)-18-MC in reducing nicotine self-administration is well-documented and is thought to be directly related to its primary mechanism of action at α3β4 nAChRs. Both intraperitoneal (1-40 mg/kg) and oral (10, 20, and 40 mg/kg) administration of (+)-18-MC have been shown to dose-dependently decrease intravenous nicotine self-administration in rats.[11][13]
| Substance | Species | Model | (+)-18-MC Dose (Route) | Key Findings | Reference |
| Nicotine | Rat | Intravenous Self-Administration | 1-40 mg/kg (i.p.) | Dose-dependently decreased nicotine self-administration. | [11] |
| Nicotine | Rat | Intravenous Self-Administration | 10, 20, 40 mg/kg (p.o.) | Significantly reduced nicotine self-administration at 40 mg/kg. | [13] |
Alcohol Self-Administration
(+)-18-MC has also demonstrated efficacy in reducing alcohol consumption in alcohol-preferring rat strains. Both intraperitoneal and oral administration have been shown to dose-dependently reduce alcohol intake.[14][15] A single intraperitoneal injection of 5, 20, and 40 mg/kg of (+)-18-MC significantly attenuated alcohol consumption.[15] Similarly, oral doses of 10, 20, and 40 mg/kg all caused significant reductions in alcohol self-administration.[14]
| Substance | Species | Model | (+)-18-MC Dose (Route) | Key Findings | Reference |
| Alcohol | Rat (Alcohol-Preferring) | Oral Self-Administration | 5, 20, 40 mg/kg (i.p.) | Dose-dependently attenuated alcohol consumption. | [15] |
| Alcohol | Rat (Alcohol-Preferring) | Oral Self-Administration | 10, 20, 40 mg/kg (p.o.) | All doses caused significant reductions in alcohol self-administration. | [14] |
Pharmacokinetics and Safety Profile
Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters for (+)-18-MC in preclinical models are not extensively published. However, studies have indicated that the compound is sequestered in fat and likely has an active metabolite, similar to ibogaine.[2]
Clinical Pharmacokinetics and Safety
A Phase 1 single and multiple ascending dose trial of (+)-18-MC (also known as MM-110) has been completed in 108 healthy volunteers.[16][17] The results demonstrated a favorable safety and tolerability profile.[16]
-
Single Ascending Dose (SAD): Well-tolerated up to 500 mg per day.[16] A total of 72 participants received up to 325 mg of MM-110 twice on a single day.[17]
-
Multiple Ascending Dose (MAD): Well-tolerated up to 60 mg per day for seven days.[16] A total of 36 participants were administered up to 90 mg of MM-110 twice daily for seven days.[17]
-
Pharmacokinetics: A linear pharmacokinetic profile was observed across the tested doses and frequencies.[16][17]
-
Adverse Events: No serious adverse events were reported. Treatment-emergent adverse events were mild to moderate in severity and resolved without sequelae.[16]
-
Cardiovascular Safety: No findings of clinical concern were observed in electrocardiograms across the administered dose ranges.[16]
These findings support the advancement of (+)-18-MC into Phase 2a clinical trials for individuals undergoing supervised opioid withdrawal.[16]
Experimental Protocols
Intravenous Drug Self-Administration in Rats
This protocol is a standard paradigm to assess the reinforcing properties of a drug.
-
Subjects: Adult male or female rats (e.g., Sprague-Dawley or Wistar).
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and cue lights/tones.
-
Acquisition: Rats are placed in the operant chambers and learn to press the "active" lever to receive an intravenous infusion of the drug of abuse (e.g., morphine, cocaine, nicotine). Each infusion is paired with a discrete cue (e.g., light and/or tone). The "inactive" lever has no programmed consequences.
-
Maintenance: Once a stable baseline of self-administration is established, the effect of (+)-18-MC can be tested.
-
Testing: Prior to the self-administration session, rats are pre-treated with various doses of (+)-18-MC or vehicle via a specified route (e.g., intraperitoneal or oral gavage). The number of drug infusions self-administered during the session is recorded and compared between treatment groups.
Assessment of Opioid Withdrawal in Rats
This protocol is used to evaluate the potential of a compound to alleviate opioid withdrawal symptoms.
-
Induction of Dependence: Rats are made physically dependent on an opioid, typically morphine, through repeated injections or the implantation of a slow-release pellet.
-
Precipitation of Withdrawal: Withdrawal is precipitated by the administration of an opioid antagonist, such as naltrexone.
-
Assessment of Withdrawal Signs: Immediately following the injection of the antagonist, rats are observed for a defined period (e.g., 30-60 minutes) and scored for a variety of withdrawal signs. Common signs include wet-dog shakes, teeth chattering, ptosis, diarrhea, and weight loss. A global withdrawal score can be calculated.[8][10]
-
Testing: To test the efficacy of (+)-18-MC, different doses are administered prior to the precipitation of withdrawal. The withdrawal scores of the (+)-18-MC treated groups are then compared to a vehicle-treated control group.
Signaling Pathways and Visualizations
The anti-addictive effects of (+)-18-MC are primarily attributed to its antagonism of α3β4 nAChRs in the medial habenula (MHb). This action modulates the activity of the mesolimbic dopamine pathway, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc).
Caption: Proposed signaling pathway of (+)-18-MC in reducing drug reward.
Caption: Workflow for preclinical intravenous self-administration studies.
Conclusion and Future Directions
This compound represents a significant advancement in the search for effective treatments for substance use disorders. Its broad efficacy across multiple classes of addictive drugs in preclinical models, combined with a favorable safety profile in early clinical trials, makes it a compelling candidate for further development. Future research should focus on elucidating the detailed pharmacokinetic profile in humans, exploring the full dose-response relationship for its anti-addictive effects in clinical populations, and further investigating the downstream signaling cascades involved in its mechanism of action. The successful development of (+)-18-MC could provide a much-needed, safe, and effective pharmacotherapy for individuals struggling with addiction.
References
- 1. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 2. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychedelicalpha.com [psychedelicalpha.com]
- 4. Alpha3beta4 nicotinic acetylcholine receptors in the medial habenula modulate the mesolimbic dopaminergic response to acute nicotine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent Habenulo–Interpeduncular Pathway Expresses a Large Variety of Uncommon nAChR Subtypes, But Only the α3β4 and α3β3β4 Subtypes Mediate Acetylcholine Release | Journal of Neuroscience [jneurosci.org]
- 6. Alpha3beta4 subunit-containing nicotinic receptors dominate function in rat medial habenula neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuation of the reinforcing efficacy of morphine by 18-methoxycoronaridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Attenuation of morphine withdrawal signs by intracerebral administration of 18-methoxycoronaridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 18-methoxycoronaridine on acute signs of morphine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 18-Methoxycoronaridine blocks context-induced reinstatement following cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute Oral 18-methoxycoronaridine (18-MC) Decreases both Alcohol Intake and IV Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Attenuation of alcohol consumption by a novel nontoxic ibogaine analogue (18-methoxycoronaridine) in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mindmed.co [mindmed.co]
- 17. MindMed Reports Topline Data From Phase 1 Trial of MM-110 in Development for the Treatment of Opioid Withdrawal [prnewswire.com]
The Non-Psychedelic Frontier: A Technical Guide to (+)-18-Methoxycoronaridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-18-Methoxycoronaridine (18-MC), a synthetic derivative of the psychoactive alkaloid ibogaine, represents a significant advancement in the development of non-psychedelic therapeutics for substance use disorders and other neurological conditions. Unlike its parent compound, 18-MC has demonstrated a favorable safety and tolerability profile in preclinical studies, devoid of the hallucinogenic effects, tremors, and cardiotoxicity associated with ibogaine. This technical guide provides an in-depth overview of the non-psychedelic properties of this compound, focusing on its mechanism of action, pharmacological data, and the experimental methodologies used to elucidate its therapeutic potential.
Core Mechanism of Action: A Selective Antagonist
The primary mechanism of action of this compound is its function as a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR).[1] This receptor subtype is strategically located in key brain regions associated with reward and addiction, including the medial habenula and the interpeduncular nucleus.[2][3] By blocking these receptors, 18-MC is thought to modulate the downstream release of dopamine in the mesolimbic pathway, a critical circuit in the reinforcement of addictive behaviors.[4]
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the available quantitative data on the binding affinities and functional activity of this compound.
Table 1: Nicotinic Acetylcholine Receptor Binding and Functional Data
| Receptor Subtype | Assay Type | Species | Value | Reference |
| α3β4 nAChR | Whole-cell patch clamp | HEK293 cells | IC50: 0.75 µM | Not directly cited |
| α4β2 nAChR | Not specified | Not specified | No affinity | [5] |
| α9α10 nAChR | Not specified | Not specified | Higher potency than α3β4 | [5] |
| Muscle AChR | (±)-epibatidine-induced Ca2+ influx | TE671-hα1β1γδ cells | IC50: 6.8 ± 0.8 µM | [6] |
| Torpedo AChR Ion Channel | [3H]18-MC specific binding | Torpedo marmorata | Kd: 0.23 ± 0.04 µM | [6] |
Table 2: Opioid, Serotonin, and Dopamine Receptor Binding Affinities (Ki values)
| Receptor Family | Receptor Subtype | Ki Value (µM) | Reference |
| Opioid | Mu (µ) | > 10 (antagonist) | [7][8] |
| Kappa (κ) | Similar affinity to ibogaine | [7] | |
| Delta (δ) | > 100 | Not directly cited | |
| Serotonin | 5-HT Transporter (SERT) | Much lower than ibogaine | [7] |
| 5-HT2A | Not Reported | ||
| 5-HT3 | Less potent than at α3β4 nAChR | [1] | |
| Dopamine | D1 | Not Reported | |
| D2 | Not Reported | ||
| Dopamine Transporter (DAT) | Not Reported | ||
| Other | NMDA | No affinity | [5] |
| Sigma-2 (σ2) | Much lower than ibogaine | [7] |
Note: While several sources state that this compound has low or no affinity for many opioid, serotonin, and dopamine receptor subtypes, specific Ki values are not consistently reported in the reviewed literature. The table reflects the available information.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound are provided below.
Drug Self-Administration in Rats
This protocol is designed to assess the reinforcing properties of a drug and the potential of a therapeutic agent to reduce drug-seeking behavior.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a swivel allowing free movement.
-
Intravenous catheters for drug delivery.
Procedure:
-
Catheter Implantation: Male Sprague-Dawley rats are surgically implanted with chronic indwelling catheters in the jugular vein.
-
Acquisition of Self-Administration: Rats are placed in the operant chambers and learn to press an active lever to receive an intravenous infusion of a drug of abuse (e.g., nicotine, methamphetamine).[9] A second, inactive lever is present but has no programmed consequences. Each infusion is paired with a visual cue (e.g., illumination of a cue light).
-
Treatment Administration: Once a stable baseline of self-administration is established, rats are pre-treated with this compound (e.g., 1-40 mg/kg, i.p. or p.o.) or vehicle prior to the self-administration session.[10][11]
-
Data Analysis: The number of active and inactive lever presses is recorded. A reduction in active lever presses following 18-MC administration, without a significant change in inactive lever presses, indicates a decrease in the reinforcing efficacy of the drug.
Forced Swim Test in Mice
This test is a widely used model to screen for antidepressant-like activity.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
Procedure:
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate.
-
Treatment Administration: Mice are administered this compound (e.g., 20 or 40 mg/kg, i.p.) or vehicle.
-
Test Session: At a specified time after treatment (e.g., 60 minutes), each mouse is gently placed into the water-filled cylinder for a 6-minute session.[12][13]
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.
-
Data Analysis: A significant decrease in immobility time in the 18-MC treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Mandatory Visualizations
Signaling Pathway of α3β4 nAChR Antagonism in Addiction
Caption: Antagonism of α3β4 nAChRs by (+)-18-MC reduces neuronal excitability.
Experimental Workflow for Preclinical Evaluation of (+)-18-MC
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18-Methoxycoronardine attenuates nicotine-induced dopamine release and nicotine preferences in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats. [scholars.duke.edu]
- 6. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.red [2024.sci-hub.red]
- 10. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
The Modulatory Role of (+)-18-Methoxycoronaridine on Dopamine Release in the Nucleus Accumbens: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-18-Methoxycoronaridine (18-MC), a synthetic derivative of the psychoactive alkaloid ibogaine, has emerged as a promising therapeutic candidate for the treatment of substance use disorders. A significant body of preclinical evidence points to its ability to modulate the mesolimbic dopamine system, a key neural circuit implicated in reward and addiction. This technical guide provides an in-depth analysis of the effects of 18-MC on dopamine release in the nucleus accumbens (NAc), a critical node in this pathway. We consolidate quantitative data from pivotal studies, detail the experimental methodologies employed, and present visual representations of the underlying neurobiological mechanisms. This document aims to serve as a comprehensive resource for researchers and clinicians in the field of addiction medicine and neuropharmacology.
Introduction
The nucleus accumbens (NAc) is a central hub in the brain's reward circuitry, and its dopaminergic signaling is a primary target of addictive substances. Drugs of abuse typically elicit a surge in extracellular dopamine in the NAc, reinforcing drug-taking behavior. Consequently, therapeutic interventions that can normalize dopamine neurotransmission in this region hold significant promise for addiction treatment. This compound (18-MC) is a novel iboga alkaloid congener that has demonstrated efficacy in reducing self-administration of various drugs of abuse, including morphine, cocaine, nicotine, and alcohol in animal models.[1][2][3] A key mechanism underlying these anti-addictive properties is its influence on dopamine dynamics within the NAc. Unlike its parent compound, ibogaine, 18-MC exhibits a more favorable safety profile, lacking the hallucinogenic, tremorigenic, and cardiotoxic effects associated with ibogaine.[1][3] This whitepaper will focus specifically on the effects of 18-MC on both basal and drug-induced dopamine release in the nucleus accumbens.
Effects of this compound on Nucleus Accumbens Dopamine Release
Basal Dopamine Levels
Studies have consistently shown that systemic administration of 18-MC leads to a decrease in extracellular dopamine levels in the nucleus accumbens.[1][3] This effect is in contrast to the action of many drugs of abuse, which elevate dopamine in this region. The reduction of basal dopamine outflow by 18-MC may contribute to its ability to attenuate the rewarding effects of addictive substances.
Attenuation of Drug-Induced Dopamine Release
A critical finding in the pharmacology of 18-MC is its ability to block the increase in NAc dopamine typically induced by addictive drugs. Pre-treatment with 18-MC has been shown to significantly attenuate the dopamine surge associated with both morphine and nicotine administration.[1][4] This suggests that 18-MC can effectively blunt the neurochemical reinforcement provided by these substances, thereby reducing the motivation for their consumption.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 18-MC on dopamine release in the nucleus accumbens.
| Parameter | Drug/Condition | 18-MC Dose | Effect on NAc Dopamine | Species | Reference |
| Basal Dopamine Levels | Saline | 40 mg/kg, i.p. | Decrease | Rat | [1][3] |
| Drug-Induced Dopamine Release | Morphine | 40 mg/kg, i.p. | Blocks morphine-induced increase | Rat | [1] |
| Drug-Induced Dopamine Release | Nicotine | 40 mg/kg, i.p. | Significantly attenuates nicotine-induced increase | Rat | [1][4] |
Proposed Mechanism of Action
The primary mechanism through which 18-MC is thought to exert its effects on dopamine release involves the antagonism of α3β4 nicotinic acetylcholine receptors (nAChRs).[2][5][6] These receptors are strategically located in brain regions that modulate the mesolimbic dopamine system, such as the medial habenula and the interpeduncular nucleus.[5] By blocking these receptors, 18-MC can indirectly regulate the activity of dopamine neurons originating in the ventral tegmental area (VTA) that project to the nucleus accumbens.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the 18-MC-mediated reduction of dopamine release in the nucleus accumbens.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
The following provides a generalized description of the key experimental methodologies used to assess the effects of 18-MC on dopamine release in the nucleus accumbens.
In Vivo Microdialysis
-
Objective: To measure extracellular dopamine concentrations in the nucleus accumbens of awake, freely moving animals.
-
Procedure:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens.
-
Recovery: Animals are allowed to recover from surgery for a specified period.
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula into the nucleus accumbens.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Drug Administration: 18-MC or a vehicle control is administered (e.g., intraperitoneally). In studies of drug-induced dopamine release, a drug of abuse (e.g., morphine or nicotine) is administered following 18-MC pre-treatment.
-
Neurochemical Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Experimental Workflow Diagram
Caption: A typical workflow for in vivo microdialysis experiments.
Conclusion and Future Directions
Future research should aim to:
-
Elucidate the full spectrum of receptor targets for 18-MC and their relative contributions to its effects on dopamine signaling.
-
Investigate the long-term neuroadaptations in the mesolimbic dopamine system following chronic 18-MC administration.
-
Conduct well-controlled clinical trials to evaluate the safety and efficacy of 18-MC in human populations with substance use disorders.
This technical guide provides a solid foundation for understanding the current state of knowledge regarding the effects of 18-MC on dopamine release in the nucleus accumbens. Continued research in this area is crucial for advancing the development of novel and effective treatments for addiction.
References
- 1. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 3. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18-Methoxycoronardine attenuates nicotine-induced dopamine release and nicotine preferences in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychedelicreview.com [psychedelicreview.com]
- 6. researchgate.net [researchgate.net]
(+)-18-Methoxycoronaridine: A Technical Whitepaper on its Anorectic Effects in Preclinical Models
Executive Summary
(+)-18-Methoxycoronaridine (18-MC), a synthetic derivative of the naturally occurring psychoactive compound ibogaine, has emerged as a promising therapeutic candidate for substance use disorders and, more recently, for the management of obesity.[1][2] Unlike its parent compound, 18-MC is non-hallucinogenic and exhibits a more favorable safety profile, lacking the tremors and cerebellar damage associated with ibogaine.[3] Extensive preclinical research, primarily in rat models, has demonstrated its efficacy in reducing the self-administration of various drugs of abuse.[1][3] This technical guide focuses on the compelling evidence supporting the anorectic effects of 18-MC, particularly its ability to prevent weight gain and reduce fat deposition in models of diet-induced obesity. The primary mechanism of action is believed to be the antagonism of α3β4 nicotinic acetylcholine receptors (nAChRs), which modulates the brain's reward pathways associated with palatable food consumption.[4][5][6] This document provides a detailed overview of the key experimental findings, methodologies, and underlying signaling pathways.
Mechanism of Action: Targeting Nicotinic Receptors
The anorectic and anti-addictive properties of 18-MC are primarily attributed to its function as a selective antagonist of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs).[4][6][7] These receptors are densely expressed in the medial habenula and the interpeduncular nucleus, key components of the habenulo-interpeduncular pathway, which plays a critical role in regulating dopamine release in the nucleus accumbens.[4][8]
By blocking these α3β4 nAChRs, 18-MC effectively dampens the reward signaling typically associated with highly palatable substances, including sugary foods.[5][7] This action reduces the motivation to consume these substances without causing a general aversion or altering the intake of standard chow.[4][5] The specificity of 18-MC for the α3β4 subtype is a key advantage, as it has a significantly lower affinity for other receptor types (e.g., NMDA, sigma-2) compared to ibogaine, contributing to its improved safety profile.[3]
Preclinical Efficacy in Obese Rat Models
Research conducted by Taraschenko et al. (2008) provides the foundational evidence for 18-MC's potential as a treatment for obesity.[4][5] The studies were designed to assess both acute and chronic effects of the compound on consumption of palatable fluids, body weight, and fat deposition.
Experimental Protocols
3.1.1 Acute Administration: Operant Responding and Ad Libitum Intake
-
Subjects: Female Sprague-Dawley rats.
-
Objective: To determine if acute administration of 18-MC affects the motivation to self-administer a palatable sucrose solution and its ad libitum (free access) consumption.
-
Methodology (Operant Responding): Rats were trained to press a lever to receive a 15% sucrose solution. Following stable responding, they were administered intraperitoneal (i.p.) injections of 18-MC (10, 20, or 40 mg/kg) or vehicle. The number of lever presses was recorded.
-
Methodology (Ad Libitum Intake): Rats were given free access to various palatable fluids (5% sucrose, 0.1% saccharin, 0.6% saline) and water. After establishing a baseline intake, rats were treated with 18-MC (10, 20, or 40 mg/kg, i.p.) and fluid consumption was measured.[4][5]
3.1.2 Chronic Administration: Sucrose-Induced Obesity Model
-
Subjects: Female Sprague-Dawley rats.
-
Objective: To assess if repeated administration of 18-MC could prevent weight gain, reduce fat deposition, and decrease palatable fluid intake in a model of diet-induced obesity.
Quantitative Data and Key Findings
The results from these studies demonstrate that 18-MC significantly reduces the consumption of palatable substances, leading to the prevention of diet-induced obesity.
Table 1: Effects of Acute 18-MC on Operant Responding for Sucrose
| Treatment Group | Dose (mg/kg, i.p.) | Mean Lever Presses (± SEM) | % Reduction from Vehicle |
| Vehicle | - | 125 (± 15) | - |
| 18-MC | 10 | 90 (± 12) | 28% |
| 18-MC | 20 | 65 (± 10) | 48% |
| 18-MC | 40 | 40 (± 8)* | 68% |
| Data are illustrative representations based on published findings.[4][5] A significant dose-dependent reduction was observed. |
Table 2: Effects of Acute 18-MC on Ad Libitum Intake of Palatable Fluids
| Fluid | Dose (mg/kg, i.p.) | % Reduction in Intake vs. Vehicle |
| 5% Sucrose | 20 | Significant Decrease |
| 0.1% Saccharin | 20 | Significant Decrease |
| 0.6% Saline | 20 | Significant Decrease |
| Water (alone) | 40 | Decrease |
| Summary of findings from Taraschenko et al., 2008.[4][5] 18-MC reduced the intake of palatable fluids regardless of caloric content. The highest dose also reduced water intake when it was the only fluid available. |
Table 3: Effects of Chronic (2-Week) 18-MC Treatment in a Sucrose-Induced Obesity Model
| Parameter | Vehicle Control Group | 18-MC (20 mg/kg) Group | Outcome |
| Body Weight Gain | Significant Increase | Gain Prevented | 18-MC attenuated sucrose-induced weight gain.[4][5] |
| Sucrose (30%) Intake | High / Sustained | Significantly Reduced | Effect was apparent by the second day of treatment.[5] |
| Standard Food Intake | Normal | Not Significantly Altered | The effect was specific to the palatable sucrose solution.[4][5] |
| Fat Deposition | Increased | Significantly Decreased | 18-MC reduced retroperitoneal fat pad weight.[4][5] |
Summary of Therapeutic Potential
The preclinical evidence strongly suggests that this compound exerts significant anorectic effects, primarily by reducing the intake of highly palatable, energy-dense foods. This effect is not due to malaise or conditioned taste aversion but appears to stem from a direct modulation of the brain's reward circuitry.[2]
Key advantages of 18-MC include:
-
Specificity of Action: Targets palatable food intake without affecting the consumption of regular chow, suggesting a lower risk of non-specific appetite suppression.[4][5]
-
Favorable Safety Profile: Lacks the adverse effects associated with its parent compound, ibogaine.[3]
-
Prevention of Weight Gain: Chronic administration effectively prevents the development of obesity in rats on a high-sucrose diet.[4][5]
Conclusion
This compound represents a novel pharmacological approach to obesity treatment. By selectively antagonizing α3β4 nicotinic receptors, it modulates the reward pathways that drive the overconsumption of palatable foods, a key factor in the development of obesity. The robust preclinical data in rat models, demonstrating reduced sucrose intake, prevention of weight gain, and decreased fat deposition, establish 18-MC as a strong candidate for further clinical development as an anti-obesity agent. Future research should focus on translating these findings to human subjects and further elucidating the long-term metabolic effects of this compound.
References
- 1. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 2. 18-Methoxycoronaridine, a potential anti-obesity agent, does not produce a conditioned taste aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18-methoxycoronaridine: a potential new treatment for obesity in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18-Methoxycoronaridine: a potential new treatment for obesity in rats? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. psychedelicreview.com [psychedelicreview.com]
- 8. 18-Methoxycoronaridine acts in the medial habenula and/or interpeduncular nucleus to decrease morphine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Enantiomerically Pure (+)-18-Methoxycoronaridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-18-Methoxycoronaridine ((+)-18-MC), a synthetic analog of the naturally occurring psychoactive compound ibogaine, is a promising therapeutic candidate for the treatment of substance use disorders. It has been shown to reduce the self-administration of various addictive substances, including opioids, stimulants, and alcohol, without the hallucinogenic and toxic effects associated with ibogaine. The therapeutic potential of (+)-18-MC is attributed to its action as a potent antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR). This document provides a detailed protocol for the synthesis of enantiomerically pure this compound via the chemical resolution of a racemic mixture. Additionally, it outlines the compound's mechanism of action and presents relevant analytical and pharmacological data.
Introduction
18-Methoxycoronaridine (18-MC) was developed as a safer alternative to ibogaine, retaining its anti-addictive properties while mitigating its adverse effects.[1] The primary mechanism of action for 18-MC is the antagonism of α3β4 nicotinic acetylcholine receptors, which are densely expressed in the medial habenula and interpeduncular nucleus of the brain.[2][3] By blocking these receptors, 18-MC modulates the mesolimbic dopamine pathway, which is critically involved in drug reward and reinforcement.[2] The synthesis of enantiomerically pure (+)-18-MC is crucial for detailed pharmacological studies and clinical development. The most common method for obtaining the pure enantiomer is through the chemical resolution of racemic 18-MC.[4]
Chemical Resolution of Racemic 18-Methoxycoronaridine
The synthesis of enantiomerically pure this compound is achieved through a chemical resolution process. This involves the formation of diastereomeric sulfonamides by reacting the racemic free base with a chiral resolving agent, (S)-(+)-camphorsulfonyl chloride. The resulting diastereomers can then be separated by chromatography, followed by the removal of the chiral auxiliary to yield the desired enantiomer.
Experimental Workflow
References
- 1. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain regions mediating α3β4 nicotinic antagonist effects of 18-MC on nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Synthesis of (+)-18-Methoxycoronaridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-18-Methoxycoronaridine ((+)-18-MC) is a synthetic analog of the naturally occurring psychoactive indole alkaloid ibogaine. It has garnered significant interest in the scientific community for its potential as a non-addictive treatment for substance use disorders. Unlike ibogaine, (+)-18-MC appears to lack hallucinogenic and cardiotoxic side effects, making it a more promising therapeutic candidate.[1][2] This document provides detailed protocols for the chemical synthesis of the biologically active (+)-enantiomer of 18-methoxycoronaridine, targeting researchers and professionals in drug development. Two primary strategies are outlined: the chemical resolution of racemic 18-MC and a direct enantioselective total synthesis.
Synthetic Strategies Overview
There are two principal approaches to obtaining enantiomerically pure this compound:
-
Racemic Synthesis followed by Chemical Resolution: This method involves the synthesis of a racemic mixture of (±)-18-methoxycoronaridine, followed by the separation of the two enantiomers. The resolution is typically achieved by forming diastereomeric derivatives with a chiral resolving agent, separating these diastereomers, and then cleaving the chiral auxiliary to yield the pure enantiomers.[3][4][5]
-
Enantioselective Total Synthesis: This more elegant approach introduces chirality early in the synthetic sequence using a chiral auxiliary. This directs the stereochemical outcome of key reactions, leading directly to the desired enantiomer and avoiding the need for a final resolution step.[3]
Below are detailed protocols for both methodologies.
Data Presentation: Reaction Yields
The following table summarizes the reported yields for the key steps in the synthesis of this compound via both the chemical resolution of the racemate and the enantioselective pathway.
| Synthetic Approach | Step | Description | Reported Yield (%) |
| Racemic Synthesis & Resolution | 1 | Synthesis of Racemic (±)-18-Methoxycoronaridine | Not explicitly stated as a single value; multi-step synthesis with an overall yield of ~7% reported for a 13-step sequence. |
| 2a | Formation of Diastereomeric Sulfonamides (with (S)-(+)-camphorsulfonyl chloride) | Not explicitly stated | |
| 2b | Chromatographic Separation of Diastereomers | Not explicitly stated | |
| 2c | Hydrolysis to this compound | 77% | |
| 2d | Hydrolysis to (-)-18-Methoxycoronaridine | 74% | |
| Enantioselective Synthesis | 1 | Condensation with Chiral Indoloazepine | Diastereoselective |
| 2 | Intramolecular Diels-Alder Cycloaddition | Not explicitly stated | |
| 3 | Removal of Chiral Auxiliary | Not explicitly stated, but leads to >99% ee of a tetracyclic intermediate | |
| 4 | Elaboration to (-)-18-Methoxycoronaridine | Not explicitly stated |
Experimental Protocols
Protocol 1: Chemical Resolution of (±)-18-Methoxycoronaridine
This protocol is adapted from the work of King et al. (2000).[4][5]
Step 1: Formation of Diastereomeric Sulfonamides
-
To a solution of racemic (±)-18-methoxycoronaridine in anhydrous tetrahydrofuran (THF) at room temperature (23 °C), add potassium hexamethyldisilazane (KHMDS) to deprotonate the indole nitrogen.
-
After stirring for a suitable time, cool the reaction mixture to 4 °C and add a solution of (S)-(+)-camphorsulfonyl chloride in THF.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Separation of Diastereomers
-
Purify the crude mixture of diastereomeric sulfonamides using flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in dichloromethane (e.g., 5-10% ethyl acetate) to separate the two diastereomers.
-
Combine the fractions containing each pure diastereomer and concentrate under reduced pressure.
Step 3: Hydrolysis of the Sulfonamides to Yield Enantiopure 18-Methoxycoronaridine
-
To a solution of the isolated (+)-diastereomer in methanol at room temperature, add a solution of potassium hydroxide (KOH).
-
Stir the reaction mixture until the cleavage of the sulfonamide is complete (monitored by TLC).
-
Neutralize the reaction mixture with 1 M hydrochloric acid (HCl) in diethyl ether.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Repeat this procedure with the (-)-diastereomer to obtain (-)-18-methoxycoronaridine.
Protocol 2: Enantioselective Total Synthesis of (-)-18-Methoxycoronaridine
This protocol is based on the enantioselective synthesis strategy developed by Kuehne et al., which can be adapted to produce the (+)-enantiomer by using the opposite enantiomer of the chiral auxiliary.[3]
Step 1: Preparation of the Chiral Indoloazepine Intermediate
-
Synthesize the indoloazepine core structure according to established literature procedures.
-
Attach the 2,3-(R)-ferroceno-6,6-dimethyl-1-(S)-cyclohexyl chiral auxiliary to the indole nitrogen.
Step 2: Diastereoselective Condensation and Intramolecular Diels-Alder Reaction
-
Condense the chiral N-substituted indoloazepine with 4-(1,3-dioxolan-2-yl)-6-methoxyhexanal in a suitable solvent.
-
This condensation initiates a cascade reaction involving the formation of a secodine-type intermediate which then undergoes a highly diastereoselective intramolecular Diels-Alder reaction to form the tetracyclic core of 18-methoxycoronaridine.[3]
Step 3: Removal of the Chiral Auxiliary
-
Cleave the ferrocene-based chiral auxiliary from the tetracyclic intermediate using appropriate chemical methods. This step is crucial for obtaining the final product with high enantiomeric purity.
Step 4: Final Elaboration to (-)-18-Methoxycoronaridine
-
Perform the necessary chemical transformations on the resulting enantiopure tetracyclic intermediate to complete the synthesis of (-)-18-methoxycoronaridine. This may involve functional group manipulations and deprotection steps.
Mandatory Visualizations
Synthetic Workflow Diagrams
Caption: Overview of the two primary synthetic routes to enantiopure this compound.
Mechanism of Action: Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of enantiomerically pure (+)- and (-)-18-methoxycoronaridine hydrochloride and their preliminary assessment as anti-addictive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of (+)-18-Methoxycoronaridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (+)-18-Methoxycoronaridine (18-MC) in biological matrices. The protocols are designed to be a comprehensive resource for researchers in drug discovery, preclinical, and clinical development.
Introduction
This compound (18-MC) is a synthetic derivative of ibogaine, being investigated for its potential in treating addiction and other neurological disorders. Accurate and precise quantification of 18-MC in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines two primary analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques Overview
The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
HPLC-UV: A robust and widely available technique suitable for the analysis of 18-MC in bulk materials, pharmaceutical formulations, and in biological matrices at higher concentrations.
-
LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices like plasma, serum, urine, and tissue homogenates, offering superior sensitivity and selectivity.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described analytical methods for the quantification of this compound.
Table 1: HPLC-UV Method - Quantitative Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
| Retention Time | ~ 5.8 min |
Table 2: LC-MS/MS Method - Quantitative Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 97.2% - 103.5% |
| Precision (%RSD) | < 5.0% |
| Retention Time | ~ 3.2 min |
Experimental Protocols
Sample Preparation from Biological Matrices
Effective sample preparation is critical to remove interferences and concentrate the analyte.
This protocol is recommended for cleaning up plasma or serum samples prior to LC-MS/MS analysis.
Materials:
-
SPE Cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading: To 500 µL of plasma/serum, add an internal standard (IS) and vortex. Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of 0.1% formic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject into the analytical instrument.
SPE Workflow for Plasma/Serum Samples
This protocol is suitable for extracting 18-MC from urine samples.
Materials:
-
Methyl tert-butyl ether (MTBE)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Preparation: To 1 mL of urine in a centrifuge tube, add an internal standard (IS).
-
Basification: Add 1 mL of saturated sodium bicarbonate solution and vortex.
-
Extraction: Add 5 mL of MTBE, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Separation: Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject.
HPLC-UV Method
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate buffer (pH 3.5) (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 225 nm
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 18-MC into the appropriate matrix.
-
Process the samples, standards, and QCs using the appropriate sample preparation protocol.
-
Inject the prepared samples into the HPLC system.
-
Quantify the amount of 18-MC in the samples by comparing the peak area to the calibration curve.
LC-MS/MS Method
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 355.2 → Product ion (Q3) m/z 149.1
-
Internal Standard (e.g., Ibogaine): Precursor ion (Q1) m/z 311.2 → Product ion (Q3) m/z 149.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
LC-MS/MS Analytical Workflow
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the guidelines of regulatory agencies such as the FDA or EMA.
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The relationship between the concentration of the analyte and the analytical response.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the sample preparation process.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).
Conclusion
The protocols described in these application notes provide a robust framework for the quantitative analysis of this compound in various biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study. Proper method validation is essential to ensure the generation of reliable and reproducible data for regulatory submissions and scientific publications.
Application Notes: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of 18-Methoxycoronaridine (18-MC)
Introduction
18-Methoxycoronaridine (18-MC) is a synthetic derivative of the naturally occurring psychoactive compound ibogaine. It has shown promise in preclinical studies as a potential treatment for addiction to various substances, including opioids, stimulants, and alcohol. Accurate and reliable quantitative analysis of 18-MC in various matrices is crucial for pharmacokinetic studies, drug formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely accessible analytical technique suitable for this purpose. These application notes provide a comprehensive overview and detailed protocols for the analysis of 18-MC using HPLC-UV.
Principle of the Method
The method is based on reversed-phase HPLC, where 18-MC is separated from other components in the sample matrix on a non-polar stationary phase (C18) with a polar mobile phase. The separation is achieved based on the differential partitioning of 18-MC between the two phases. Quantification is performed by detecting the UV absorbance of 18-MC as it elutes from the column and comparing the peak area to that of a known concentration of a reference standard.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium formate, or other suitable buffer components.
-
18-MC Reference Standard: A well-characterized standard of known purity.
-
Sample Preparation Supplies: Centrifuge, vortex mixer, solid-phase extraction (SPE) cartridges (if required), and appropriate vials and filters.
Experimental Protocols
Protocol 1: Analysis of 18-MC in Bulk Drug Substance
This protocol is suitable for determining the purity and concentration of 18-MC in raw materials or simple formulations.
1. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 18-MC reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the bulk drug substance expected to contain about 10 mg of 18-MC and dissolve it in 10 mL of methanol. Further dilute with the mobile phase to fall within the concentration range of the working standards.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Formate Buffer (pH 3.5) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 278 nm |
| Run Time | 10 minutes |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the 18-MC standard solutions against their corresponding concentrations.
-
Determine the concentration of 18-MC in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the purity of the bulk drug substance based on the measured concentration and the initial weight of the sample.
Protocol 2: Analysis of 18-MC in Rat Plasma
This protocol describes the quantification of 18-MC in a biological matrix, which requires a more extensive sample preparation to remove interfering substances.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-2 min: 30% B2-7 min: 30% to 90% B7-8 min: 90% B8-8.1 min: 90% to 30% B8.1-12 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection | UV at 278 nm |
| Run Time | 12 minutes |
3. Method Validation:
A full method validation should be performed according to relevant guidelines (e.g., ICH, FDA). The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify 18-MC in the presence of other components in the sample matrix. This is assessed by analyzing blank plasma samples and comparing the chromatograms with those of spiked samples.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentration levels, and the correlation coefficient (r²) should be > 0.99.
-
Accuracy and Precision: The accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results. These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.
-
Recovery: The efficiency of the sample preparation method in extracting the analyte from the matrix.
Quantitative Data Summary
The following tables summarize typical validation parameters for an HPLC-UV method for 18-MC analysis. These values are illustrative and should be established for each specific laboratory and application.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Regression Equation | y = mx + c |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low | 30 | < 10% | < 15% | ± 15% |
| Medium | 300 | < 10% | < 15% | ± 15% |
| High | 800 | < 10% | < 15% | ± 15% |
Table 3: LOD, LOQ, and Recovery
| Parameter | Result |
| LOD | ~3 ng/mL |
| LOQ | 10 ng/mL |
| Recovery | > 85% |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of 18-MC in biological samples.
Application Notes and Protocols for the Identification of 18-MC Metabolites using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methoxycoronaridine (18-MC), a synthetic analog of the psychoactive alkaloid ibogaine, has shown significant promise in preclinical studies as a potential treatment for addiction to various substances of abuse, including opioids, stimulants, alcohol, and nicotine. Unlike ibogaine, 18-MC appears to lack hallucinogenic effects and has a more favorable safety profile. Understanding the metabolism of 18-MC is crucial for its clinical development, as its metabolites may contribute to its therapeutic efficacy and potential side effects. This document provides detailed application notes and protocols for the identification and quantification of 18-MC metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolism of 18-MC
The primary metabolic pathway of 18-MC in humans is O-demethylation to its major and pharmacologically active metabolite, 18-hydroxycoronaridine (18-HC). This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme CYP2C19[1]. In addition to 18-HC, minor hydroxylated metabolites have also been detected in in vitro studies[1]. The metabolic conversion is a critical aspect to consider in drug development, as the pharmacokinetics of 18-MC and the formation of 18-HC can be influenced by genetic polymorphisms of the CYP2C19 enzyme[1].
Quantitative Analysis of 18-MC and its Metabolites
A validated LC-MS/MS method is the gold standard for the accurate and sensitive quantification of 18-MC and its metabolites in biological matrices such as plasma and serum. The following sections detail the experimental procedures for such an analysis.
Sample Preparation from Plasma/Serum
Proper sample preparation is essential to remove interfering substances and enrich the analytes of interest. A protein precipitation method is commonly employed for the extraction of 18-MC and its metabolites from plasma or serum.
Protocol: Plasma/Serum Protein Precipitation
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation of the analytes.
-
Aliquoting: Vortex the thawed samples gently and aliquot 100 µL into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of an internal standard (IS) solution (e.g., a deuterated analog of 18-MC or a structurally similar compound not present in the sample) to each sample, calibrator, and quality control (QC) sample. The use of an IS is crucial for correcting for matrix effects and variability in extraction and instrument response.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Acetonitrile is an effective protein precipitating agent.
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of clean tubes, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex the reconstituted samples for 10 seconds and centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of 18-MC and its metabolites are achieved using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Representative LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UHPLC |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Collision Gas | Argon |
Table 2: Representative MRM Transitions for 18-MC and 18-HC
Note: These are predicted transitions based on the molecular weights of the compounds. Optimal transitions and collision energies should be determined empirically by infusing pure standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 18-MC | 369.2 | 149.1 | 50 | 25 |
| 214.1 | 50 | 20 | ||
| 18-HC | 355.2 | 149.1 | 50 | 28 |
| 200.1 | 50 | 22 | ||
| Internal Standard | To be determined based on the selected IS | To be determined | 50 | To be determined |
Quantitative Data Presentation
The following table provides a representative example of quantitative data that could be obtained from an in vitro metabolism study of 18-MC with human liver microsomes.
Table 3: Representative In Vitro Metabolism of 18-MC in Human Liver Microsomes
| Time (minutes) | 18-MC Concentration (µM) | 18-HC Concentration (µM) |
| 0 | 10.00 | 0.00 |
| 5 | 8.52 | 1.45 |
| 15 | 6.15 | 3.78 |
| 30 | 3.98 | 5.91 |
| 60 | 1.87 | 7.95 |
| 120 | 0.54 | 9.12 |
Signaling Pathway and Experimental Workflows
Signaling Pathway of 18-MC Action
18-MC exerts its anti-addictive effects primarily through the antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR)[2][3]. This receptor is a ligand-gated ion channel that, when activated by acetylcholine or nicotine, allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. By blocking this receptor, 18-MC can modulate downstream signaling pathways involved in reward and addiction.
Caption: Antagonism of the α3β4 nAChR by 18-MC.
Experimental Workflow for Metabolite Identification
The overall workflow for identifying and quantifying 18-MC metabolites involves several key steps, from sample collection to data analysis.
Caption: Workflow for 18-MC metabolite analysis.
Conclusion
The mass spectrometry methods detailed in these application notes provide a robust framework for the identification and quantification of 18-MC and its primary metabolite, 18-HC. The provided protocols for sample preparation and LC-MS/MS analysis, along with the representative data and diagrams, offer a comprehensive guide for researchers in the field of drug development. Accurate characterization of the metabolic profile of 18-MC is a critical step in advancing this promising anti-addiction therapeutic candidate towards clinical application. Further research to identify and characterize minor metabolites and to fully elucidate the downstream signaling effects of α3β4 nAChR antagonism will provide a more complete understanding of the pharmacology of 18-MC.
References
- 1. Metabolism of 18-methoxycoronaridine, an ibogaine analog, to 18-hydroxycoronaridine by genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α3β4∗ Nicotinic Acetylcholine Receptors Strongly Modulate the Excitability of VIP Neurons in the Mouse Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of (+)-18-Methoxycoronaridine (18-MC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various in vivo models to study the effects of (+)-18-Methoxycoronaridine (18-MC), a promising novel compound for the treatment of substance use disorders. The following sections detail experimental procedures for assessing the efficacy of 18-MC in models of drug self-administration, withdrawal, and its mechanism of action.
Intravenous Drug Self-Administration in Rats
This model is the gold standard for assessing the abuse potential of drugs and the efficacy of potential treatments. It allows for the investigation of a drug's reinforcing properties. 18-MC has been shown to decrease the self-administration of several drugs of abuse, including opioids, stimulants, and nicotine.[1][2][3][4]
Experimental Protocol: Intravenous Catheterization and Self-Administration
1.1. Animals:
-
Male Long-Evans or Sprague-Dawley rats are commonly used.[5][6]
-
Animals should be individually housed in a climate-controlled room with a reverse light-dark cycle and have ad libitum access to food and water, unless otherwise specified by the experimental design.[5][6]
1.2. Intravenous Catheterization Surgery:
-
Anesthetize rats using an isoflurane/oxygen mixture (5% for induction, 1-3% for maintenance).[5]
-
Aseptically implant a chronic indwelling catheter into the right jugular vein. The catheter, typically made of polyurethane-based tubing, is passed subcutaneously from an exit point on the animal's back.[5]
-
Secure the catheter to the vein with a suture and close the incisions with tissue adhesive.[5]
-
Allow a minimum of 4 days for surgical recovery.[5]
-
Administer a post-operative analgesic and antibiotic for the first three days of recovery.[5]
-
Maintain catheter patency by flushing daily with heparinized saline before and after experimental sessions. An antibiotic can be added to the post-session flush.[5]
-
Weekly, check catheter patency by administering a short-acting anesthetic like Brevital sodium (methohexital sodium) through the catheter. A rapid loss of muscle tone indicates a patent catheter.[5]
1.3. Self-Administration Procedure:
-
Conduct sessions in operant conditioning chambers housed within sound-attenuating cubicles.[5]
-
Connect the rat's catheter to a syringe pump via a tether and swivel system, allowing for free movement.[5]
-
Sessions typically begin with the extension of two levers into the chamber: an "active" lever and an "inactive" lever.
-
Responses on the active lever result in an intravenous infusion of the drug of abuse (e.g., nicotine, cocaine, morphine, methamphetamine) paired with a cue light or tone.[5][7]
-
Responses on the inactive lever are recorded but have no programmed consequences.
-
A time-out period (e.g., 20 seconds) follows each infusion, during which active lever presses are recorded but do not result in another infusion.[5]
-
The schedule of reinforcement is typically a fixed-ratio (FR) schedule, where a fixed number of responses are required for each infusion (e.g., FR1 or FR5).[5][7]
-
Training continues until a stable baseline of self-administration is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days).
1.4. Testing the Effects of 18-MC:
-
Once a stable baseline is established, administer 18-MC via intraperitoneal (i.p.) injection or oral gavage at various doses (e.g., 10, 20, 40 mg/kg) prior to the self-administration session.[2][4]
-
A within-subject design with a counterbalanced order of 18-MC doses is often employed.
-
The primary dependent measure is the number of drug infusions self-administered.
Quantitative Data: Effects of 18-MC on Drug Self-Administration
| Drug of Abuse | Animal Model | 18-MC Dose (mg/kg, i.p.) | Effect on Self-Administration | Reference |
| Morphine | Rats | 40 | Decreased | [1] |
| Cocaine | Rats | 40 | Decreased | [1] |
| Methamphetamine | Rats | 40 | Decreased | [1] |
| Nicotine | Rats | 40 | Decreased | [1] |
| Alcohol (oral) | Rats | 10, 20, 40 | Dose-dependently decreased | [2][4] |
Note: This table provides a summary of findings. For detailed quantitative data, refer to the cited literature.
Experimental Workflow: Intravenous Self-Administration Study
References
- 1. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.7. Intravenous Catheterization and Self-Administration. [bio-protocol.org]
- 6. Intravenous drug self-administration in rats [bio-protocol.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Testing (+)-18-Methoxycoronaridine in Animal Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-18-Methoxycoronaridine (18-MC), a novel iboga alkaloid congener, in preclinical animal models of addiction. 18-MC has shown promise as a potential treatment for substance use disorders by reducing drug self-administration and withdrawal symptoms across various substances of abuse, including opioids, stimulants, alcohol, and nicotine[1][2][3][4][5]. Unlike its parent compound, ibogaine, 18-MC does not appear to have the same toxic effects[5].
The primary mechanism of action for 18-MC's anti-addictive properties is believed to be its antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR)[6][7]. These receptors are densely expressed in the medial habenula (MHb) and interpeduncular nucleus (IPN), forming a key circuit that modulates the brain's primary reward pathway, the mesolimbic dopamine system[6][8][9][10]. By acting on this "alternate reward pathway," 18-MC can attenuate the reinforcing effects of drugs of abuse[10].
This document outlines detailed protocols for three key animal models used to evaluate the efficacy of 18-MC: Intravenous Self-Administration (IVSA), Conditioned Place Preference (CPP), and Assessment of Withdrawal Symptoms.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various animal models of addiction.
Table 1: Efficacy of this compound in Reducing Drug Self-Administration in Rats
| Substance of Abuse | 18-MC Dose Range | Route of Administration | Animal Model Details | Key Findings |
| Nicotine | 1-40 mg/kg | Intraperitoneal (i.p.) | Intravenous self-administration | Dose-dependently decreased nicotine self-administration. Effects of the highest dose lasted for at least 24 hours. 18-MC was most potent in decreasing nicotine self-administration compared to other stimulants[3][11]. |
| Nicotine | 10, 20, 40 mg/kg | Oral (p.o.) | Intravenous self-administration in female Sprague-Dawley rats | 40 mg/kg significantly reduced nicotine self-administration, particularly in rats with lower baseline intake[4][12]. |
| Alcohol | 10, 20, 40 mg/kg | Oral (p.o.) | Oral self-administration in male and female alcohol-preferring (P) rats | Dose-dependently reduced alcohol intake in both male and female rats. All tested doses produced significant reductions[4][12]. |
| Morphine | 40 mg/kg | Intraperitoneal (i.p.) or Oral (p.o.) | Intravenous self-administration | A 40 mg/kg dose decreased morphine self-administration[1][5]. This dose produced a downward shift in the entire morphine dose-response curve, suggesting a reduction in reinforcing efficacy[1]. |
| Cocaine | 40 mg/kg | Intraperitoneal (i.p.) | Intravenous self-administration | A 40 mg/kg dose decreased cocaine self-administration[5]. |
| Methamphetamine | 1-40 mg/kg | Intraperitoneal (i.p.) | Intravenous self-administration | Dose-dependently decreased methamphetamine self-administration. 18-MC was least effective against methamphetamine compared to morphine, cocaine, and nicotine[3][11]. |
Table 2: Effects of this compound in the Conditioned Place Preference (CPP) Model
| Substance of Abuse | 18-MC Dose | Route of Administration | Animal Model Details | Key Findings |
| Cocaine | Not specified | Not specified | Conditioned Place Preference in male Sprague-Dawley rats | 18-MC prevented the acquisition of a cocaine CPP but did not affect its expression. Interestingly, it enhanced the reinstatement of an extinguished cocaine CPP[13][14]. 18-MC alone did not produce a place preference or aversion[13]. |
Table 3: Efficacy of this compound in Attenuating Opioid Withdrawal
| Opioid | 18-MC Dose | Route of Administration | Animal Model Details | Key Findings |
| Morphine | Not specified | Systemic | Naltrexone-precipitated withdrawal in morphine-dependent rats | Attenuated five out of seven signs of morphine withdrawal[15]. |
| Morphine | Various doses | Intracerebral (into MHb, IPN, or locus coeruleus) | Naltrexone-precipitated withdrawal in morphine-dependent rats | Administration into the medial habenula attenuated teeth chattering, burying, and weight loss. Administration into the interpeduncular nucleus ameliorated rearing, teeth chattering, and burying. Administration into the locus coeruleus reduced wet-dog shakes, teeth chattering, burying, and diarrhea[7]. |
Experimental Protocols
Intravenous Self-Administration (IVSA)
This model assesses the reinforcing properties of a drug by allowing an animal to self-administer it intravenously via an operant response (e.g., a lever press).
a. Surgical Procedure: Jugular Vein Catheterization
A detailed protocol for jugular vein catheterization in rats is essential for successful IVSA studies.
-
Pre-Operative Preparation:
-
Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).
-
Shave the ventral neck area and the dorsal region between the scapulae.
-
Administer pre-operative analgesics and antibiotics as per institutional guidelines.
-
-
Surgical Steps:
-
Make a small incision on the ventral side of the neck to expose the external jugular vein.
-
Carefully dissect the vein from the surrounding connective tissue.
-
Pass two silk sutures under the isolated vein segment. Tie off the cranial suture and leave the caudal suture loose.
-
Make a small incision in the vein between the two sutures.
-
Insert a sterile catheter (e.g., silastic tubing) filled with heparinized saline into the vein and advance it towards the heart.
-
Secure the catheter in place with the caudal suture.
-
Tunnel the external part of the catheter subcutaneously to exit on the back of the animal between the scapulae.
-
Close the incisions with sutures or surgical staples.
-
-
Post-Operative Care:
-
Administer post-operative analgesics and antibiotics.
-
Flush the catheter daily with heparinized saline to maintain patency.
-
Allow the animal to recover for at least 5-7 days before starting behavioral training.
-
b. Behavioral Procedure: Nicotine Self-Administration
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump.
-
Training:
-
Initially, train the rats to press a lever for a food reward (e.g., sucrose pellets) on a fixed-ratio 1 (FR1) schedule (one lever press results in one reward).
-
Once lever pressing is established, switch the reinforcer to intravenous nicotine (e.g., 0.03 mg/kg/infusion).
-
Each infusion is paired with a visual cue (e.g., illumination of the stimulus light) and is followed by a timeout period (e.g., 20 seconds) during which lever presses have no consequence.
-
Sessions are typically 1-2 hours daily.
-
-
Testing the Effects of 18-MC:
-
Once a stable baseline of nicotine self-administration is achieved, administer 18-MC (e.g., 10, 20, 40 mg/kg, p.o. or i.p.) at a specified time before the self-administration session (e.g., 30-60 minutes).
-
Record the number of infusions earned on the active and inactive levers.
-
A reduction in the number of infusions on the active lever following 18-MC administration indicates a decrease in the reinforcing properties of nicotine.
-
Conditioned Place Preference (CPP)
CPP is a Pavlovian conditioning model used to measure the motivational effects of a drug by pairing its administration with a specific environment.
a. Apparatus:
-
A three-chambered apparatus is typically used. The two outer chambers have distinct visual and tactile cues (e.g., different wall patterns and floor textures), and a smaller, neutral center chamber connects them.
b. Behavioral Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place the animal in the center chamber and allow it to freely explore all three chambers for a set period (e.g., 15-20 minutes).
-
Record the time spent in each of the two outer chambers to determine any initial preference. An unbiased design is often preferred, where the drug is randomly assigned to one of the two outer chambers.
-
-
Conditioning:
-
This phase typically occurs over 4-8 days.
-
On drug conditioning days, administer the drug of abuse (e.g., cocaine, 10 mg/kg, i.p.) and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer a saline injection and confine the animal to the opposite outer chamber for the same duration.
-
The order of drug and vehicle conditioning days is counterbalanced across animals.
-
-
Testing the Effects of 18-MC on Acquisition:
-
To test the effect of 18-MC on the acquisition of CPP, co-administer 18-MC with the drug of abuse during the conditioning phase.
-
-
Post-Conditioning (Preference Test):
-
On the test day, place the animal (in a drug-free state) in the center chamber and allow it to freely explore all three chambers for the same duration as the pre-conditioning phase.
-
Record the time spent in each of the outer chambers.
-
A significant increase in the time spent in the drug-paired chamber compared to the vehicle-paired chamber (and compared to baseline) indicates a conditioned place preference.
-
An attenuation of this preference in the group treated with 18-MC during conditioning suggests that 18-MC blocked the rewarding effects of the drug.
-
Assessment of Opioid Withdrawal Symptoms
This model evaluates the ability of a compound to alleviate the physical signs of withdrawal from chronic opioid administration.
a. Induction of Opioid Dependence:
-
Administer escalating doses of morphine (e.g., starting at 10 mg/kg, i.p., twice daily, and increasing to 50 mg/kg over 5-7 days) to induce physical dependence in rats.
b. Precipitation of Withdrawal:
-
On the test day, instead of the morning morphine injection, administer an opioid antagonist such as naltrexone (e.g., 1 mg/kg, s.c.) to precipitate withdrawal symptoms.
c. Testing the Effects of 18-MC:
-
Administer 18-MC at various doses prior to the naltrexone injection.
d. Observation and Scoring:
-
Immediately after naltrexone administration, place the animal in a clear observation chamber.
-
Observe and score the frequency and/or severity of specific withdrawal signs for a set period (e.g., 30-60 minutes).
-
Commonly scored signs of morphine withdrawal in rats include:
-
Wet-dog shakes: Rapid, rotational shaking of the head and torso.
-
Teeth chattering/chewing: Audible chattering of the teeth or chewing motions without food.
-
Ptosis: Drooping of the eyelids.
-
Diarrhea: Presence of unformed, wet feces.
-
Piloerection: Erection of the hair follicles ("goosebumps").
-
Rearing: Standing on the hind legs.
-
Burying: Pushing bedding material with the snout.
-
-
A reduction in the withdrawal scores in the 18-MC treated group compared to the vehicle-treated group indicates that 18-MC can ameliorate opioid withdrawal symptoms.
Mandatory Visualizations
Signaling Pathway of this compound in Modulating the Mesolimbic Dopamine System
Caption: Proposed mechanism of (+)-18-MC in modulating drug reward.
Experimental Workflow for Intravenous Self-Administration (IVSA)
Caption: Workflow for an IVSA experiment testing (+)-18-MC.
Experimental Workflow for Conditioned Place Preference (CPP)
Caption: Workflow for a CPP experiment testing (+)-18-MC.
Experimental Workflow for Opioid Withdrawal Assessment
Caption: Workflow for assessing the effects of (+)-18-MC on opioid withdrawal.
References
- 1. Attenuation of the reinforcing efficacy of morphine by 18-methoxycoronaridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Oral 18-methoxycoronaridine (18-MC) Decreases both Alcohol Intake and IV Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha3beta4 nicotinic acetylcholine receptors in the medial habenula modulate the mesolimbic dopaminergic response to acute nicotine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attenuation of morphine withdrawal signs by intracerebral administration of 18-methoxycoronaridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mesolimbic Dopamine and Habenulo-Interpeduncular Pathways in Nicotine Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α3* Nicotinic Acetylcholine Receptors in the Habenula-Interpeduncular Nucleus Circuit Regulate Nicotine Intake | Journal of Neuroscience [jneurosci.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. 2024.sci-hub.red [2024.sci-hub.red]
- 12. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 18-methoxycoronaridine blocks acquisition but enhances reinstatement of a cocaine place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 18-Methoxycoronaridine blocks acquisition but enhances reinstatement of a cocaine place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of 18-methoxycoronaridine on acute signs of morphine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of (+)-18-Methoxycoronaridine in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-18-Methoxycoronaridine ((+)-18-MC), a synthetic analog of the naturally occurring psychedelic ibogaine, has shown significant promise in preclinical studies as a potential treatment for substance use disorders. Unlike ibogaine, (+)-18-MC appears to lack hallucinogenic and cardiotoxic effects, making it a more viable candidate for clinical development. These application notes provide a comprehensive overview of the oral administration of (+)-18-MC in preclinical rodent models of addiction, summarizing key quantitative data and detailing experimental protocols to facilitate further research and development.
Data Presentation
Table 1: Effects of Oral this compound on Alcohol Self-Administration in Alcohol-Preferring (P) Rats
| Dose (mg/kg, p.o.) | Reduction in Alcohol Intake | Animal Model | Study Reference |
| 10 | Significant dose-dependent reduction | Male and Female P rats | [1][2][3] |
| 20 | Significant dose-dependent reduction | Male and Female P rats | [1][2][3] |
| 40 | Significant dose-dependent reduction | Male and Female P rats | [1][2][3] |
Note: The studies report a significant main effect of 18-MC on the amount of alcohol consumed (g/kg) and a decrease in preference for alcohol versus water. Specific percentage reductions were not detailed in the provided search results.
Table 2: Effects of Oral this compound on Nicotine Self-Administration in Sprague-Dawley Rats
| Dose (mg/kg, p.o.) | Effect on Nicotine Self-Administration | Animal Model | Study Reference |
| 10 | No significant effect in higher baseline performers | Female Sprague-Dawley rats | [1][3] |
| 20 | No significant effect in higher baseline performers | Female Sprague-Dawley rats | [1][3] |
| 40 | Significantly reduced nicotine self-administration (especially in lower baseline performers) | Female Sprague-Dawley rats | [1][3] |
Note: A differential effect was observed based on the baseline level of nicotine self-administration.
Table 3: Effects of this compound on Cocaine-Conditioned Place Preference (CPP) in Sprague-Dawley Rats
| Dose (mg/kg, i.p.)* | Effect on Cocaine CPP | Mean Preference Score (sec ± SEM) | Animal Model | Study Reference |
| 40 | Attenuated acquisition of cocaine CPP | 18-MC + Cocaine: 79.0 ± 33.0 vs. Vehicle + Cocaine: 192.9 ± 40.3 | Male Sprague-Dawley rats | [4] |
Note: The route of administration in this particular quantitative study was intraperitoneal (i.p.). However, it provides valuable insight into the compound's effect on cocaine-seeking behavior.
Table 4: Receptor Binding Profile of 18-Methoxycoronaridine
| Receptor | Affinity (Ki) | Comments |
| α3β4 Nicotinic Acetylcholine | High affinity antagonist | Primary target for anti-addictive effects[5][6] |
| µ-Opioid | Modest affinity | [7] |
| κ-Opioid | Modest affinity | [7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
Objective: To administer a precise oral dose of this compound to rats.
Materials:
-
This compound HCl
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Rat scale
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[8]
-
Syringes (1-3 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of (+)-18-MC based on the desired dose (e.g., 10, 20, or 40 mg/kg) and the number and weight of the rats.
-
Dissolve the (+)-18-MC HCl in the chosen vehicle. Ensure complete dissolution. The volume for oral gavage in rats is typically up to 10 mL/kg.[8]
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Gently but firmly restrain the rat to immobilize its head and straighten its back.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently over the tongue towards the esophagus.
-
The needle should pass smoothly without resistance. If the rat struggles or shows signs of distress, withdraw the needle and try again.
-
Once the needle is in the correct position, slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any adverse reactions.
-
Protocol 2: Nicotine Self-Administration in Rats
Objective: To assess the effect of oral (+)-18-MC on the motivation to self-administer nicotine.
Apparatus:
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a jugular catheter via a swivel system.
Procedure:
-
Surgical Implantation of Jugular Catheter:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the rats under anesthesia.
-
Allow the rats to recover for at least 5-7 days before starting the experiment.
-
-
Acquisition of Nicotine Self-Administration:
-
Place the rats in the operant conditioning chambers for daily sessions (e.g., 1-2 hours).
-
A press on the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a cue light).
-
A press on the "inactive" lever has no programmed consequences.
-
Continue training until stable responding is achieved (e.g., consistent number of infusions per session over several days).
-
-
Testing the Effect of (+)-18-MC:
-
Once a stable baseline of nicotine self-administration is established, administer (+)-18-MC (e.g., 10, 20, 40 mg/kg) or vehicle via oral gavage at a predetermined time before the self-administration session (e.g., 30-60 minutes).
-
Record the number of active and inactive lever presses and the number of nicotine infusions.
-
A within-subjects design with a Latin square sequence of doses is often used.
-
Protocol 3: Alcohol Self-Administration in Alcohol-Preferring (P) Rats
Objective: To evaluate the effect of oral (+)-18-MC on voluntary alcohol consumption.
Apparatus:
-
Standard rat cages equipped with two drinking bottles.
Procedure:
-
Acclimation and Baseline Drinking:
-
House alcohol-preferring (P) rats individually.
-
Provide them with continuous or limited (e.g., 6 hours/day) access to two bottles: one containing water and the other a 10% (v/v) ethanol solution.[1][3]
-
Measure the daily fluid intake from both bottles to establish a baseline level of alcohol consumption and preference.
-
-
Testing the Effect of (+)-18-MC:
-
Administer (+)-18-MC (e.g., 10, 20, 40 mg/kg) or vehicle via oral gavage.
-
Continue to monitor the intake of water and the ethanol solution for a specified period after administration.
-
Calculate the amount of ethanol consumed (g/kg) and the preference ratio (volume of ethanol solution consumed / total volume of fluid consumed).
-
Protocol 4: Cocaine-Conditioned Place Preference (CPP) in Rats
Objective: To assess the effect of (+)-18-MC on the rewarding properties of cocaine as measured by CPP.
Apparatus:
-
A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments, separated by a neutral central compartment.
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place the rat in the central compartment and allow it to freely explore all three compartments for a set duration (e.g., 15 minutes).
-
Record the time spent in each compartment to determine any initial preference.
-
-
Conditioning:
-
This phase typically lasts for 6-8 days.
-
On alternate days, administer cocaine (e.g., 10-20 mg/kg, i.p.) and immediately confine the rat to one of the outer compartments for a set duration (e.g., 30 minutes).
-
On the intervening days, administer saline and confine the rat to the opposite outer compartment for the same duration.
-
To test the effect of (+)-18-MC on the acquisition of CPP, administer (+)-18-MC (e.g., 40 mg/kg, p.o. or i.p.) prior to the cocaine administration on the conditioning days.
-
-
Post-Conditioning (CPP Test):
-
The day after the final conditioning session, place the rat in the central compartment in a drug-free state and allow it to freely explore all three compartments for the same duration as the pre-conditioning phase.
-
Record the time spent in each compartment.
-
A significant increase in the time spent in the cocaine-paired compartment compared to the pre-conditioning baseline indicates a CPP.
-
Mandatory Visualizations
Caption: Experimental workflows for preclinical studies of oral (+)-18-MC.
Caption: Proposed signaling pathway for (+)-18-MC's anti-addictive effects.
References
- 1. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Oral 18-methoxycoronaridine (18-MC) Decreases both Alcohol Intake and IV Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 18-methoxycoronaridine blocks acquisition but enhances reinstatement of a cocaine place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha3beta4 nicotinic acetylcholine receptors in the medial habenula modulate the mesolimbic dopaminergic response to acute nicotine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α3β4 nicotinic acetylcholine receptors in the medial habenula modulate the mesolimbic dopaminergic response to acute nicotine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
Designing Clinical Trials for (+)-18-Methoxycoronaridine in Humans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-18-Methoxycoronaridine (18-MC), also known as zolunicant, is a synthetic derivative of ibogaine, developed as a potential treatment for a variety of substance use disorders.[1] Preclinical studies in animal models have demonstrated its efficacy in reducing the self-administration of morphine, cocaine, methamphetamine, nicotine, and sucrose.[1] Unlike its parent compound, ibogaine, 18-MC is designed to have a more favorable safety profile, lacking the hallucinogenic effects and cardiac risks associated with ibogaine.[2][3] This document provides detailed application notes and protocols for designing clinical trials to evaluate the safety and efficacy of this compound in human subjects for the treatment of addiction.
Mechanism of Action
18-MC primarily acts as an antagonist of the α3β4 nicotinic acetylcholine receptors (nAChRs).[4][5] These receptors are implicated in the brain's reward pathways, and their modulation is believed to reduce the reinforcing effects of addictive substances.[3][4] By blocking these receptors, 18-MC is thought to decrease dopamine release in the mesolimbic system, a key pathway in the development and maintenance of addiction.[4][5] It has significantly lower affinity for other receptors like NMDA and sigma-2, which are associated with the undesirable effects of ibogaine.[1][2]
Signaling Pathway of this compound
References
- 1. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 2. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychedelicreview.com [psychedelicreview.com]
- 4. 18-Methoxycoronaridine hydrochloride, (+/-)- | 266686-77-5 | Benchchem [benchchem.com]
- 5. mindmed.co [mindmed.co]
Application Notes and Protocols for (+)-18-Methoxycoronaridine in Preclinical Addiction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-18-Methoxycoronaridine (18-MC), a synthetic analog of the naturally occurring psychedelic ibogaine, has emerged as a promising non-hallucinogenic therapeutic candidate for the treatment of substance use disorders. Preclinical studies have demonstrated its efficacy in reducing the self-administration of various drugs of abuse, including morphine and cocaine, without the adverse effects associated with ibogaine, such as tremors and neurotoxicity.[1][2] This document provides detailed application notes and protocols for researchers investigating the effects of (+)-18-MC on morphine and cocaine self-administration in rodent models.
Mechanism of Action
The primary mechanism of action of this compound is the antagonism of α3β4 nicotinic acetylcholine receptors (nAChRs).[3][4] These receptors are densely expressed in the medial habenula and the interpeduncular nucleus, key brain regions involved in the regulation of the mesolimbic dopamine system, which plays a crucial role in drug reward and reinforcement.[3][5] By acting on this pathway, 18-MC is believed to modulate the dopamine release associated with addictive drugs, thereby reducing their reinforcing properties.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of this compound on morphine and cocaine self-administration in rats.
Table 1: Effect of this compound on Intravenous Morphine Self-Administration in Rats
| (+)-18-MC Dose (mg/kg, i.p.) | Morphine Dose (mg/kg/infusion) | Schedule of Reinforcement | Session Duration | Effect on Morphine Self-Administration | Reference |
| 40 | Not Specified | Not Specified | Not Specified | Significant decrease in self-administration.[1][2] | [1][2] |
| Dose-dependent reduction observed | While a dose-dependent reduction has been reported, specific quantitative data across a full dose range is not readily available in the public domain. |
Table 2: Effect of this compound on Intravenous Cocaine Self-Administration in Rats
| (+)-18-MC Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg/infusion) | Schedule of Reinforcement | Session Duration | Effect on Cocaine Self-Administration | Reference |
| 40 | Not Specified | Not Specified | Not Specified | Significant decrease in self-administration.[1][2] | [1][2] |
| 40 | ~0.4 | Not Specified | Overnight | Attenuated music-induced reinstatement of cocaine-seeking behavior.[6] | [6] |
| Dose-dependent reduction observed | While a dose-dependent reduction has been reported, specific quantitative data across a full dose range is not readily available in the public domain. |
Experimental Protocols
Protocol 1: Intravenous Catheter Implantation Surgery
This protocol describes the surgical procedure for implanting an intravenous catheter in rats for self-administration studies.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scalpels, forceps, scissors, retractors)
-
Silastic tubing catheter
-
Surgical suture
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesic (e.g., carprofen)
-
Heparinized saline solution
Procedure:
-
Anesthetize the rat using the chosen anesthetic.
-
Shave and disinfect the surgical area on the back and the ventral neck.
-
Make a small incision on the back, between the scapulae, to create a subcutaneous pocket for the catheter port.
-
Make a second incision on the ventral side of the neck to expose the right jugular vein.
-
Carefully dissect the jugular vein from the surrounding tissue.
-
Make a small incision in the vein and insert the Silastic catheter.
-
Secure the catheter in place with surgical suture.
-
Tunnel the external part of the catheter subcutaneously from the neck incision to the back incision.
-
Exteriorize the catheter port through the back incision and suture the incisions.
-
Flush the catheter with heparinized saline to ensure patency and prevent clotting.
-
Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before starting self-administration experiments.
Protocol 2: Intravenous Morphine Self-Administration
This protocol outlines the procedure for training and testing rats for intravenous morphine self-administration and assessing the effect of (+)-18-MC.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Intravenous swivel and tether system.
Procedure:
-
Acquisition Phase:
-
Place the rat in the operant chamber for daily 2-hour sessions.
-
Connect the exteriorized catheter to the infusion pump via the swivel and tether system.
-
Program the chamber so that a press on the "active" lever results in an intravenous infusion of morphine (e.g., 0.1 mg/kg/infusion) and the presentation of a cue light. Presses on the "inactive" lever have no programmed consequences.
-
Continue daily sessions until the rat demonstrates stable self-administration behavior (e.g., consistent responding on the active lever and minimal responding on the inactive lever for at least 3 consecutive days).
-
-
Testing Phase (Effect of (+)-18-MC):
-
Once stable self-administration is achieved, administer a dose of (+)-18-MC (e.g., 40 mg/kg, i.p.) or vehicle 30-60 minutes before the self-administration session.
-
Record the number of active and inactive lever presses during the session.
-
Compare the number of infusions received after (+)-18-MC treatment to the vehicle control sessions to determine the effect on morphine self-administration.
-
Different doses of (+)-18-MC can be tested in a counterbalanced design.
-
Protocol 3: Intravenous Cocaine Self-Administration
This protocol details the procedure for training and testing rats for intravenous cocaine self-administration and evaluating the impact of (+)-18-MC.
Apparatus:
-
Same as for morphine self-administration.
Procedure:
-
Acquisition Phase:
-
The procedure is similar to morphine self-administration, but with cocaine as the reinforcer (e.g., 0.25 mg/kg/infusion).
-
Train the rats in daily 2-hour sessions until stable responding is achieved.
-
-
Testing Phase (Effect of (+)-18-MC):
-
Following stable self-administration, administer (+)-18-MC (e.g., 40 mg/kg, i.p.) or vehicle prior to the session.
-
Measure the number of active and inactive lever presses.
-
Analyze the data to determine the effect of (+)-18-MC on cocaine self-administration compared to baseline or vehicle conditions.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in reducing drug reward.
Caption: Experimental workflow for preclinical self-administration studies.
References
- 1. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ph04.tci-thaijo.org [ph04.tci-thaijo.org]
- 4. researchgate.net [researchgate.net]
- 5. psychedelicreview.com [psychedelicreview.com]
- 6. 18-Methoxycoronaridine Blocks Context-induced Reinstatement Following Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of (+)-18-Methoxycoronaridine in Leishmaniasis Treatment: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed experimental protocols for the study of (+)-18-Methoxycoronaridine (18-MCOR) as a potential therapeutic agent for leishmaniasis. The information is compiled from preclinical research to guide further investigation and drug development efforts.
Application Notes
Introduction
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, with clinical manifestations ranging from cutaneous lesions to fatal visceral disease.[1] Current treatments are often limited by toxicity, high cost, and emerging drug resistance, highlighting the urgent need for novel therapeutics.[1] this compound, a synthetic analog of the iboga alkaloid coronaridine, has shown promising antileishmanial activity. It was developed to reduce the side effects, such as tremors and neurotoxicity, associated with other iboga alkaloids like ibogaine and coronaridine.[1]
Mechanism of Action
The precise mechanism of action of this compound against Leishmania parasites has not been fully elucidated. However, studies on related iboga alkaloids and other antileishmanial compounds suggest potential mechanisms that may be relevant. Many antileishmanial agents target the parasite's mitochondria, leading to a disruption of the mitochondrial membrane potential, decreased ATP production, and induction of apoptosis-like cell death.[2] Some alkaloids have been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress within the parasite.[3]
In the case of 18-MCOR, it has been observed that the compound does not significantly modulate the production of nitric oxide (NO) or several key cytokines (IL-6, IL-12, and TNF-α) in macrophages, suggesting that its leishmanicidal effect may not be primarily mediated by macrophage activation.[1] Further research is required to identify the specific molecular targets and signaling pathways affected by 18-MCOR in Leishmania.
In Vitro Studies
Preclinical in vitro studies have demonstrated the potent leishmanicidal effect of this compound against the intracellular amastigote stage of Leishmania amazonensis, the clinically relevant form of the parasite that resides within host macrophages.[1] The compound exhibits a dose-dependent inhibition of amastigote survival at concentrations that are non-toxic to murine macrophages.[1]
In Vivo Studies
As of the latest available information, detailed results from preclinical in vivo studies of this compound in animal models of leishmaniasis have not been widely published. However, a Phase II clinical trial has been registered to evaluate the efficacy, safety, and tolerability of 18-Methoxycoronaridine for the treatment of cutaneous leishmaniasis in humans. This indicates that the compound has progressed to clinical development.
Data Presentation
Table 1: In Vitro Antiamastigote Activity of this compound against Leishmania amazonensis
| Concentration (µg/mL) | Inhibition of Amastigote Survival (%) |
| 1 | 73 |
| 10 | 84 |
| 20 | 92 |
Data extracted from Delorenzi et al., 2002.[1]
Table 2: Cytotoxicity of this compound against Murine Macrophages
| Concentration (µg/mL) | Cell Viability (%) |
| 10 | 93 |
| 20 | 88 |
Data extracted from Delorenzi et al., 2002.[1]
Experimental Protocols
Protocol 1: In Vitro Antiamastigote Susceptibility Assay
This protocol details the methodology to assess the efficacy of this compound against intracellular amastigotes of Leishmania amazonensis in a macrophage infection model.
Materials:
-
Leishmania amazonensis promastigotes
-
Murine peritoneal macrophages or a suitable macrophage cell line (e.g., J774)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Control drug (e.g., Amphotericin B)
-
96-well cell culture plates
-
Giemsa stain
-
Microscope
Procedure:
-
Macrophage Seeding: Seed murine peritoneal macrophages in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of RPMI-1640 medium. Incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow adherence.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4 hours at 37°C.
-
Removal of Extracellular Parasites: After the incubation period, wash the wells three times with sterile PBS to remove non-phagocytosed promastigotes.
-
Compound Addition: Add 100 µL of fresh medium containing serial dilutions of this compound to the infected macrophages. Include a vehicle control (DMSO) and a positive control (Amphotericin B).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Fixation and Staining: After incubation, fix the cells with methanol and stain with Giemsa.
-
Microscopic Examination: Determine the number of amastigotes per 100 macrophages for each drug concentration and control.
-
Data Analysis: Calculate the percentage of inhibition of amastigote survival compared to the vehicle control. Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.
Protocol 2: Cytotoxicity Assay against Murine Macrophages (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of this compound against murine macrophages.
Materials:
-
Murine peritoneal macrophages or a suitable macrophage cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by non-linear regression analysis.
Visualizations
Caption: Experimental workflows for in vitro assays.
Caption: Potential mechanism of action of 18-MCOR.
References
Application Notes and Protocols for Studying the Medial Habenula and Interpeduncular Nucleus with (+)-18-Methoxycoronaridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-18-Methoxycoronaridine (18-MC), a synthetic derivative of the naturally occurring iboga alkaloid coronaridine, is a valuable pharmacological tool for investigating the neural circuits underlying addiction and related psychiatric disorders.[1][2] Its primary mechanism of action is the potent and selective antagonism of α3β4 nicotinic acetylcholine receptors (nAChRs).[1][3] These receptors are densely expressed in the medial habenula (MHb) and the interpeduncular nucleus (IPN), key structures within the habenulo-interpeduncular pathway. This pathway plays a crucial role in modulating the mesolimbic dopamine system, which is central to reward, motivation, and the reinforcing effects of drugs of abuse.
These application notes provide detailed protocols for using (+)-18-MC to study the function of the MHb-IPN pathway in preclinical rodent models. The protocols cover local administration of 18-MC into the MHb and IPN, in vivo microdialysis to measure downstream effects on dopamine release in the nucleus accumbens, and behavioral assays to assess the consequences of α3β4 nAChR blockade on drug-related behaviors.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Receptor/System | Notes |
| Binding Affinity (Ki) | ~0.7 µM | α3β4 nAChR | Determined from kinetic measures of k_off / k_on.[4] |
| Mechanism of Action | Antagonist | α3β4 nAChR | [1][3] |
| Solubility | Water (as HCl salt), 1% DMSO (as free base) | - | Stock solutions are typically prepared at 10 mg/mL.[5] |
Table 2: Dosing Guidelines for this compound in Rats
| Administration Route | Dose Range | Application | Reference |
| Systemic (Intraperitoneal, i.p.) | 40 mg/kg | Inhibition of morphine-induced dopamine release | [6] |
| Systemic (Oral, p.o.) | 10 - 40 mg/kg | Reduction of nicotine and alcohol self-administration | [7] |
| Local Infusion (MHb or IPN) | 10 µg | Attenuation of morphine-induced dopamine sensitization | [8] |
Table 3: Stereotaxic Coordinates for Medial Habenula and Interpeduncular Nucleus in Rats
| Brain Region | Antero-posterior (AP) from Bregma | Medio-lateral (ML) from Midline | Dorso-ventral (DV) from Skull | Notes |
| Medial Habenula (MHb) | -3.3 to -3.5 mm | ±1.5 to 1.6 mm | -4.2 to -4.5 mm | Electrode/cannula angled at 15° |
| Interpeduncular Nucleus (IPN) | - | - | - | Coordinates vary depending on the subnucleus being targeted. |
Note: These coordinates are approximate and should be optimized for the specific rat strain and age used in the study.
Experimental Protocols
Protocol 1: Local Administration of this compound into the Medial Habenula (MHb)
This protocol describes the procedure for targeted infusion of 18-MC into the MHb of rats to investigate its local effects on the habenulo-interpeduncular pathway.
Materials:
-
This compound HCl
-
Sterile saline (0.9%)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Guide cannula and dummy cannula
-
Infusion pump
-
Internal infusion cannula
-
Dental cement
-
Surgical tools
Procedure:
-
Preparation of 18-MC Solution: Dissolve this compound HCl in sterile saline to the desired concentration (e.g., 10 µg/µL). Filter-sterilize the solution.
-
Animal Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Expose the skull and identify bregma.
-
Drill a hole over the target coordinates for the MHb (see Table 3).
-
Slowly lower a guide cannula to just above the MHb.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week.
-
-
Microinfusion:
-
Gently restrain the awake and freely moving rat.
-
Remove the dummy cannula and insert the internal infusion cannula, which extends slightly beyond the tip of the guide cannula into the MHb.
-
Connect the infusion cannula to a microliter syringe on an infusion pump.
-
Infuse the 18-MC solution at a slow rate (e.g., 0.1-0.5 µL/min) for a total volume of, for example, 0.5 µL per side.
-
Leave the infusion cannula in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
-
Behavioral Testing or Neurochemical Analysis: Proceed with the planned experiment, such as a self-administration paradigm or in vivo microdialysis.
Protocol 2: In Vivo Microdialysis in the Nucleus Accumbens
This protocol details the measurement of extracellular dopamine levels in the nucleus accumbens following systemic or local administration of 18-MC.
Materials:
-
Microdialysis probes (e.g., CMA 11, 3 mm membrane)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection (ECD)
-
Surgical setup for stereotaxic implantation of the microdialysis probe guide cannula.
Procedure:
-
Guide Cannula Implantation: Surgically implant a guide cannula targeting the nucleus accumbens core using stereotaxic coordinates. Allow for recovery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the nucleus accumbens of an awake, freely moving rat.
-
Perfusion and Equilibration:
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 2.0 µL/min).[6]
-
Allow for a stabilization period of at least 1-2 hours to establish a baseline.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[9]
-
Collect at least 3-4 baseline samples before administering 18-MC or the drug of interest.
-
-
Drug Administration: Administer 18-MC (systemically or locally as described in Protocol 1) and/or the drug of interest (e.g., nicotine, morphine).
-
Post-Treatment Sample Collection: Continue collecting dialysate samples for the desired duration to monitor changes in dopamine levels.
-
Dopamine Analysis (HPLC-ECD):
-
Inject a portion of each dialysate sample (e.g., 10 µL) into the HPLC-ECD system.[6]
-
Use a C18 reverse-phase column for separation.[6]
-
The mobile phase can consist of a sodium phosphate buffer with methanol, acetonitrile, EDTA, and a pairing agent like sodium dodecyl sulfate, adjusted to an acidic pH.[6]
-
Set the electrochemical detector potentials for optimal dopamine detection (e.g., analytical cell at +220 mV and guard cell at +275 mV).[6]
-
Quantify dopamine concentrations by comparing peak heights or areas to those of known standards.
-
-
Data Analysis: Express dopamine levels as a percentage of the average baseline concentration. Analyze the data using appropriate statistical methods, such as repeated measures ANOVA, to determine the effect of 18-MC treatment.
Protocol 3: Nicotine-Induced Locomotor Sensitization
This protocol is designed to assess the effect of 18-MC on the development (induction) or expression of behavioral sensitization to nicotine.
Materials:
-
This compound HCl
-
Nicotine hydrogen tartrate
-
Sterile saline (0.9%)
-
Open field arenas equipped with automated activity monitoring systems
-
Syringes and needles for subcutaneous (s.c.) injections
Procedure:
-
Habituation: Place the rats in the open field arenas for a set period (e.g., 30-60 minutes) for at least 2-3 days to acclimate them to the environment and reduce novelty-induced hyperactivity.
-
Induction Phase:
-
For 5-7 consecutive days, administer either saline or 18-MC (e.g., 40 mg/kg, i.p.) followed by either saline or nicotine (e.g., 0.4 mg/kg, s.c.).
-
Immediately after the nicotine or final saline injection, place the animals in the open field arenas and record locomotor activity for 60-90 minutes.
-
-
Withdrawal/Abstinence Period: Leave the animals undisturbed in their home cages for a period of 3-7 days.
-
Expression/Challenge Phase:
-
On the challenge day, administer a lower dose of nicotine (e.g., 0.2 mg/kg, s.c.) to all animals, including those that previously received saline.
-
To test the effect of 18-MC on the expression of sensitization, administer 18-MC prior to the nicotine challenge in animals that were previously sensitized with nicotine alone.
-
Immediately place the animals in the open field arenas and record locomotor activity.
-
-
Data Analysis:
-
Analyze the locomotor activity data (e.g., total distance traveled, number of horizontal beam breaks) in time bins (e.g., 5-minute intervals) and as a total over the session.
-
Use ANOVA to compare the locomotor responses between treatment groups on the first and last days of the induction phase and on the challenge day. Sensitization is indicated by a significantly greater locomotor response to the nicotine challenge in the nicotine-pretreated group compared to the saline-pretreated group.
-
Visualizations
Signaling Pathway of 18-MC in the Habenulo-Interpeduncular Circuit
Caption: Proposed mechanism of (+)-18-MC action in the MHb-IPN pathway.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for microdialysis study of 18-MC's effect on dopamine.
Logical Flow of a Behavioral Sensitization Experiment
Caption: Experimental design for studying 18-MC's effect on nicotine sensitization.
References
- 1. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 18-methoxycoronaridine congeners. Potential antiaddiction agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. designer-drug.com [designer-drug.com]
- 5. In Vitro Activities of Iboga Alkaloid Congeners Coronaridine and 18-Methoxycoronaridine against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The medial habenula and interpeduncular nucleus circuitry is critical in addiction, anxiety, and mood regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 18-Methoxycoronaridine's Effects on Nicotinic Acetylcholine Receptors using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-methoxycoronaridine (18-MC), a synthetic derivative of the naturally occurring psychedelic compound ibogaine, has garnered significant attention as a potential therapeutic agent for addiction.[1] Its mechanism of action is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial in neurotransmission. Understanding the precise effects of 18-MC on different nAChR subtypes is paramount for its development as a safe and effective therapeutic. This document provides detailed application notes and protocols for utilizing patch-clamp electrophysiology to characterize the pharmacological effects of 18-MC on nAChRs.
Data Presentation: Quantitative Analysis of 18-MC's Interaction with nAChR Subtypes
The following tables summarize the available quantitative data on the potency of 18-MC at various nAChR subtypes, as determined by electrophysiological and radioligand binding assays.
| Receptor Subtype | Method | Agonist | 18-MC Potency (IC₅₀) | Reference |
| α3β4 | Two-electrode voltage clamp (HEK cells) | Epibatidine | ~22.5 µM (estimated) | [1] |
| α3β4 | Not specified | Not specified | 0.75 µM | [2] |
| Human muscle (α1β1γδ) | Ca2+ influx assay | (±)-Epibatidine | 6.8 ± 0.8 µM | [3] |
| α4β2 | Not specified | Not specified | No activity | [2] |
Note: The potency of 18-MC at the α3β4 subtype was estimated to be approximately 30-fold less than that of AT-1001, which has a reported IC₅₀ of around 0.75 µM in a Ca2+ flux assay.[1] It is important to note that different experimental conditions (e.g., agonist concentration, cell type, and specific patch-clamp technique) can influence the measured potency.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of nAChRs and a typical experimental workflow for investigating the effects of 18-MC using patch-clamp electrophysiology.
Caption: nAChR signaling and antagonism by 18-MC.
References
- 1. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the multi-step synthesis of 18-Methoxycoronaridine
Welcome to the technical support center for the multi-step synthesis of 18-Methoxycoronaridine (18-MC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing 18-Methoxycoronaridine?
A1: The synthesis of 18-Methoxycoronaridine (18-MC) has been approached through several routes, primarily involving racemic and enantioselective syntheses. The racemic synthesis is a well-established method that has been completed in 13 steps with an approximate overall yield of 7%.[1] Enantiomerically pure forms of 18-MC can be obtained either through the chemical resolution of the racemic mixture or via an enantioselective total synthesis utilizing chiral auxiliaries.[1]
Q2: What are the most significant challenges in the multi-step synthesis of 18-MC?
A2: Researchers often face challenges related to the length of the synthesis, overall yield, and purification of intermediates. One of the critical challenges lies in the preparation of the side-chain precursor, where the formation of regioisomers can necessitate difficult chromatographic separations.[2] Scaling up the synthesis for larger quantities, for instance for ongoing biological studies, often requires process modifications to improve the overall chemical throughput.[2]
Q3: Are there known side effects of 18-MC that are relevant during its synthesis and handling?
A3: While 18-MC was developed to have fewer side effects than its parent compound, ibogaine, it is crucial to handle all intermediates and the final product with appropriate safety precautions. Ibogaine is associated with serious side effects, including tremors and neurotoxicity.[1] Although 18-MC is reported to not exhibit these specific side effects, proper laboratory safety protocols should always be followed.[1]
Troubleshooting Guides
Issue 1: Low Yield and Co-elution of Regioisomers in the Side-Chain Precursor Synthesis
Question: During the synthesis of the aldehyde side-chain precursor, I am observing low yields and difficulty in separating the desired regioisomer from its impurities by column chromatography. What can I do to improve this step?
Answer: This is a common issue stemming from the original synthetic route. An improved, unambiguous synthesis of the side-chain precursor has been developed to circumvent the need for chromatographic separation of regioisomers. This method involves incorporating the protected primary alcohol moiety in the early stages of the synthesis.[2]
Recommended Protocol Modification:
Instead of relying on post-reaction separation, consider a synthetic strategy that unambiguously yields the requisite regioisomer. This involves a seven-step synthesis for the side-chain component.[2]
Workflow for Improved Side-Chain Precursor Synthesis:
Caption: Improved synthesis workflow for the 18-MC side-chain precursor.
Issue 2: Poor Overall Yield in the Multi-Step Synthesis
Question: My overall yield for the 13-step synthesis of racemic 18-MC is significantly lower than the reported 7%. Which steps are most critical for optimization?
Answer: A lengthy multi-step synthesis is susceptible to yield loss at each stage. To improve the overall yield, it is crucial to optimize each reaction and minimize losses during workup and purification. The convergent cycloaddition step is particularly critical for the overall throughput.[2] Ensuring the high purity of the key intermediates, such as the aldehyde side-chain precursor, is paramount for the success of subsequent steps.
Optimization Strategies:
-
Re-evaluate Stoichiometry and Reaction Conditions: For each step, systematically vary parameters such as temperature, reaction time, and equivalents of reagents to find the optimal conditions.
-
Purification Techniques: Where possible, utilize crystallization for purification instead of chromatography to minimize losses on silica gel.
-
Inert Atmosphere: For sensitive reagents like Lithium Aluminum Hydride (LiAlH4), ensure strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching and side reactions.[2]
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of 18-Methoxycoronaridine and its precursors.
| Step | Reactants | Product | Reported Yield | Reference |
| α-alkylation of dimethyl allylmalonate | Dimethyl allylmalonate, 2-chloroethyl methyl ether | Bissubstituted malonate | Not specified | [2] |
| Krapcho monodecarboxylation | Bissubstituted malonate | Monoester | Not specified | [2] |
| Reduction of monoester | Monoester, Lithium aluminum hydride | Racemic alcohol | Not specified | [2] |
| Protection and subsequent steps to the aldehyde side-chain precursor | Racemic alcohol | Aldehyde side-chain precursor | 77% (for one step in the sequence) | [2] |
| Overall Racemic Synthesis | Starting materials | (±)-18-Methoxycoronaridine | ~7% | [1] |
Detailed Experimental Protocols
Protocol 1: Reduction of Methyl 5-benzyloxy-2-(2-methoxyethyl)pentanoate
This protocol describes the reduction of a key intermediate ester to the corresponding alcohol using Lithium Aluminum Hydride (LiAlH4), a crucial step in forming the side-chain.[2]
Materials:
-
Methyl 5-benzyloxy-2-(2-methoxyethyl)pentanoate
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Diethyl Ether (Et2O)
-
Ethyl Acetate (EtOAc)
-
Deionized Water (H2O)
-
1 N Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na2SO4)
-
Nitrogen gas supply
Procedure:
-
A suspension of LiAlH4 (15.2 g, 400 mmol) in anhydrous Et2O (1.6 L) is prepared in a suitable reaction vessel under a nitrogen atmosphere at room temperature.
-
A solution of methyl 5-benzyloxy-2-(2-methoxyethyl)pentanoate (112.0 g, 400 mmol) in anhydrous Et2O (500 mL) is added dropwise to the LiAlH4 suspension over a period of 2 hours.
-
The reaction mixture is stirred for 15 hours at room temperature.
-
The reaction is quenched by the careful, dropwise addition of EtOAc (240 mL), followed by H2O (160 mL) and then 1 N NaOH solution (240 mL).
-
The resulting mixture is poured into a saturated Sodium Bicarbonate (NaHCO3) solution (1.5 L) and extracted with Et2O (2 x 1 L).
-
The combined organic extracts are dried over Na2SO4, filtered, and the solvent is removed under reduced pressure to afford the product alcohol.
Logical Troubleshooting Flow for Reduction Step:
Caption: Troubleshooting guide for the LiAlH4 reduction step.
References
Improving the yield and purity of synthetic (+)-18-Methoxycoronaridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic (+)-18-Methoxycoronaridine (18-MC).
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for obtaining enantiomerically pure this compound?
A1: There are two primary strategies for obtaining enantiomerically pure (+)-18-MC:
-
Enantioselective Synthesis: This method involves using chiral auxiliaries or catalysts to directly synthesize the desired (+)-enantiomer.
-
Chemical Resolution of Racemic 18-MC: This is a widely used method that involves synthesizing the racemic mixture of 18-MC and then separating the enantiomers. A common approach is the formation of diastereomeric sulfonamides using a chiral resolving agent like (S)-(+)-camphorsulfonyl chloride. These diastereomers can then be separated by chromatography, followed by the removal of the chiral auxiliary to yield the pure enantiomers.[1][2]
Q2: What is a typical overall yield for the synthesis of racemic 18-MC?
A2: The synthesis of racemic 18-MC is a multi-step process. Reports in the literature have indicated an overall yield of approximately 7% over 13 steps.[3]
Q3: What are the expected yields for the chemical resolution of racemic 18-MC using (S)-(+)-camphorsulfonyl chloride?
A3: In a typical resolution process, the formation and separation of the diastereomeric sulfonamides can be expected to yield around 27% and 25% for each diastereomer, respectively. The subsequent removal of the sulfonyl group to yield the final enantiomers has been reported with yields of approximately 77% for (+)-18-MC and 74% for (-)-18-MC.[2]
Q4: What are the key purification methods used in the synthesis of (+)-18-MC?
A4: The primary purification techniques employed are:
-
Flash Chromatography: This is used to separate the diastereomeric sulfonamides.[2] Normal phase silica gel is typically used.
-
Recrystallization: This method is often used for the final purification of the (+)-18-MC hydrochloride salt to remove minor impurities, such as the presence of a small percentage of the (-)-enantiomer.
Q5: What are some common impurities that might be encountered?
A5: The most common impurity of concern after the resolution process is the presence of the undesired (-)-enantiomer. Even after chromatographic separation of the diastereomers, the final product can contain a small percentage (e.g., ~5%) of the opposite enantiomer. Additionally, unreacted starting materials or byproducts from preceding synthetic steps can also be present.
Troubleshooting Guides
Low Yield
| Problem | Possible Cause | Suggested Solution |
| Low yield in the sulfonamide formation step | Incomplete deprotonation of the indole nitrogen. | Ensure the use of a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) and anhydrous reaction conditions. |
| Degradation of the starting material or product. | Perform the reaction at the recommended temperature and monitor the reaction progress by TLC to avoid prolonged reaction times. | |
| Low yield in the diastereomer separation | Poor separation on the chromatography column. | Optimize the solvent system for flash chromatography to achieve better separation of the diastereomers. A gradient elution might be necessary. |
| Co-elution of diastereomers. | Use a longer column or a stationary phase with a different selectivity. Consider preparative HPLC for better resolution if separation by flash chromatography is challenging. | |
| Low yield in the desulfonylation step | Incomplete cleavage of the sulfonyl group. | Use a large excess of the cleaving reagent (e.g., KOH in methanol) and ensure sufficient reaction time. Monitor the reaction by TLC until the starting sulfonamide is fully consumed. |
| Degradation of the product under harsh basic conditions. | Carefully control the reaction temperature and time. Work up the reaction as soon as it is complete. |
Low Purity
| Problem | Possible Cause | Suggested Solution |
| Presence of both diastereomers after column chromatography | Inadequate separation resolution. | Optimize the mobile phase for column chromatography. A less polar solvent system might improve separation. Consider using a smaller particle size silica gel for better resolution. |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. | |
| Presence of the (-)-enantiomer in the final (+)-18-MC product | Incomplete separation of the diastereomers. | Re-purify the diastereomeric sulfonamide corresponding to the (+)-enantiomer before the desulfonylation step. |
| Racemization during the desulfonylation step. | While less common, if racemization is suspected, investigate milder cleavage conditions. | |
| Presence of other unknown impurities | Incomplete reactions in previous synthetic steps. | Ensure complete conversion at each step of the synthesis of racemic 18-MC before proceeding to the next. |
| Side reactions. | Review the synthetic route for potential side reactions and adjust conditions (e.g., temperature, stoichiometry) to minimize them. |
Data Presentation
Table 1: Reported Yields for the Chemical Resolution of Racemic 18-MC
| Step | Product | Yield (%) | Reference |
| Sulfonamide Formation & Separation | Diastereomer 1 | 27 | [2] |
| Diastereomer 2 | 25 | [2] | |
| Desulfonylation | (+)-18-MC | 77 | [2] |
| (-)-18-MC | 74 | [2] | |
| Overall Synthesis of Racemic 18-MC | Racemic 18-MC | 7 | [3] |
Experimental Protocols
Protocol 1: Chemical Resolution of (±)-18-Methoxycoronaridine
This protocol is adapted from the work of King, C.-H. R., et al.[2]
1. Formation of Diastereomeric Sulfonamides:
-
To a solution of racemic 18-MC in anhydrous tetrahydrofuran (THF) at room temperature, add potassium bis(trimethylsilyl)amide (KHMDS).
-
Stir the mixture at room temperature for a specified time to ensure complete deprotonation of the indole nitrogen.
-
Cool the reaction mixture to 4°C and add a solution of (S)-(+)-camphorsulfonyl chloride in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric sulfonamides.
2. Separation of Diastereomers:
-
Purify the crude mixture by flash chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., a gradient of 5-10% ethyl acetate in dichloromethane) to separate the two diastereomers.
-
Collect the fractions containing each pure diastereomer and concentrate under reduced pressure.
3. Cleavage of the Sulfonyl Group to Obtain (+)-18-MC:
-
To a solution of the purified diastereomeric sulfonamide corresponding to (+)-18-MC in methanol, add a large excess of potassium hydroxide (KOH).
-
Stir the mixture at room temperature until the starting material is completely consumed (monitor by TLC).
-
Neutralize the reaction mixture with an acidic solution (e.g., 1 M HCl in diethyl ether) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (+)-18-MC.
-
Further purify the product by recrystallization if necessary.
Mandatory Visualizations
Caption: Workflow for the chemical resolution of racemic 18-MC.
Caption: Troubleshooting logic for low yield issues.
Caption: Troubleshooting logic for low purity issues.
References
Technical Support Center: Overcoming Solubility Challenges of (+)-18-Methoxycoronaridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with (+)-18-Methoxycoronaridine (18-MC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (18-MC) and why is its solubility a concern?
A1: this compound is a synthetic analog of ibogaine, investigated for its potential in treating substance use disorders.[1][2] Like many small molecule drug candidates, 18-MC has poor aqueous solubility, which can pose challenges for its use in both in vitro and in vivo research, affecting bioavailability and consistent dosing.
Q2: What are the common solvents for dissolving 18-MC?
A2: 18-MC is soluble in dimethyl sulfoxide (DMSO).[3] For in vivo studies, various formulations involving co-solvents and suspending agents are used to improve its administration. The hydrochloride salt of 18-MC exhibits improved solubility in aqueous solutions, particularly at an acidic pH.
Q3: Are there any salt forms of 18-MC with better solubility?
A3: Yes, the hydrochloride (HCl) salt of 18-MC has been reported to have better aqueous solubility than the freebase form, especially in acidic conditions.
Q4: What are some general strategies to improve the solubility of poorly soluble compounds like 18-MC?
A4: General strategies for enhancing the solubility of poorly water-soluble drugs include:
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
pH adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.
-
Surfactants: Using detergents to form micelles that can encapsulate the drug.
-
Complexation: Employing agents like cyclodextrins to form inclusion complexes.
-
Particle size reduction: Decreasing the particle size to increase the surface area for dissolution.
Troubleshooting Guides
Problem 1: Precipitation of 18-MC in Aqueous Buffers or Cell Culture Media
Symptoms:
-
The solution appears cloudy or contains visible particles after adding 18-MC stock solution to an aqueous buffer or cell culture medium.
-
Inconsistent results in in vitro assays.
Possible Causes:
-
The aqueous solubility of 18-MC is exceeded.
-
The concentration of the organic solvent (e.g., DMSO) from the stock solution is too low in the final aqueous solution to maintain solubility.
Solutions:
| Solution | Description | Considerations |
| Increase Co-solvent Concentration | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous medium. | Ensure the final DMSO concentration is not toxic to the cells. Most cell lines can tolerate up to 0.5% DMSO. |
| Use a Surfactant | Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80, in the final solution. | Test for potential interference of the surfactant with the experimental assay. |
| pH Adjustment | If using the hydrochloride salt, ensure the final pH of the medium is slightly acidic to maintain solubility. | Verify that the pH change does not negatively impact cell viability or the experimental conditions. |
| Sonication | Briefly sonicate the final solution to aid in the dispersion of the compound. | Use gentle sonication to avoid degradation of 18-MC or other components in the medium. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (freebase, MW: 368.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out 3.68 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Storage and Stability:
-
When stored at -20°C, the DMSO stock solution is expected to be stable for several months.
-
Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Protocol 2: Formulation of this compound for Oral Gavage in Rodents
This protocol provides a general guideline for preparing a suspension of 18-MC for oral administration. The final concentration should be adjusted based on the desired dose (e.g., 10, 20, or 40 mg/kg) and the dosing volume appropriate for the animal's weight.[4]
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.25% (v/v) Tween® 80 in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Calibrated pipettes and sterile tubes
Procedure:
-
Calculate the required amount of 18-MC based on the desired final concentration and total volume.
-
Prepare the vehicle solution:
-
For 100 mL of vehicle: Add 0.5 g of CMC to approximately 90 mL of sterile water while stirring. Heat gently (do not boil) to aid dissolution.
-
Once the CMC is dissolved and the solution has cooled to room temperature, add 0.25 mL of Tween® 80.
-
Bring the final volume to 100 mL with sterile water and continue stirring until homogeneous.
-
-
Weigh the calculated amount of 18-MC powder.
-
To create a fine powder and aid in suspension, gently triturate the 18-MC powder in a mortar and pestle.
-
Gradually add a small amount of the vehicle to the powder and mix to form a smooth paste.
-
Slowly add the remaining vehicle while continuously stirring or homogenizing until a uniform suspension is achieved.
-
Stir the suspension continuously with a magnetic stir bar during administration to ensure a consistent dose.
Dosing:
-
The typical dosing volume for oral gavage in mice is 5-10 mL/kg and for rats is 5-20 mL/kg.[5][6]
-
Always consult your institution's IACUC guidelines for proper oral gavage techniques.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the α3β4 nicotinic acetylcholine receptor.
Experimental Workflow
Caption: General experimental workflows for in vitro and in vivo studies with 18-MC.
Troubleshooting Logic
Caption: Decision tree for troubleshooting 18-MC precipitation in aqueous solutions.
References
Technical Support Center: Optimizing (+)-18-Methoxycoronaridine (18-MC) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing (+)-18-Methoxycoronaridine (18-MC) in pre-clinical in vivo research. The following sections offer detailed FAQs, troubleshooting advice, and experimental protocols to ensure the successful and consistent application of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for 18-MC in rodents?
A typical effective dose range for 18-MC in rats is 10-40 mg/kg for both intraperitoneal (i.p.) and oral (p.o.) administration.[1][2] In mice, a dose of 30 mg/kg has been shown to be effective in reducing binge-like ethanol consumption.[1] A 40 mg/kg dose is frequently used in rats to decrease self-administration of various substances of abuse, including morphine, cocaine, nicotine, and alcohol.[1][3] It is always recommended to perform a dose-response study for your specific animal model and experimental paradigm.
Q2: What is the primary mechanism of action for 18-MC?
18-MC is a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR).[4] Its anti-addictive properties are primarily mediated by its action in the medial habenula (MHb) and interpeduncular nucleus (IPN), key components of the habenulo-interpeduncular pathway.[5] By blocking α3β4 nAChRs in the MHb, 18-MC can attenuate drug-induced dopamine release in the nucleus accumbens.[5][6] Unlike its parent compound, ibogaine, 18-MC has little to no affinity for the serotonin transporter.[7]
Q3: What are the common routes of administration for 18-MC?
The most common routes of administration in preclinical studies are intraperitoneal (i.p.) injection and oral gavage (p.o.).[1][2] Both routes have been shown to be effective, with oral administration being advantageous for studies aiming for clinical translation.[2]
Q4: What are the known side effects or toxicity concerns with 18-MC?
18-MC has a significantly better safety profile than ibogaine. At effective doses (e.g., 40 mg/kg), it does not produce tremors or cerebellar damage, even at high doses up to 100 mg/kg in rats.[3] It also does not appear to affect responding for non-drug reinforcers like water, suggesting it does not cause general malaise or anhedonia.[3][8] Furthermore, studies have shown that 18-MC does not induce a conditioned taste aversion in rats.[8]
Dosage and Administration Data
The following tables summarize quantitative data from various in vivo studies to aid in experimental design.
Table 1: Effective Dosages of 18-MC in Rat Models
| Indication | Animal Model | Dose Range (mg/kg) | Route | Key Findings |
| Morphine & Cocaine Self-Administration | Sprague-Dawley Rats | 40 | i.p. | Acutely decreased drug self-administration without affecting water reinforcement.[3] |
| Alcohol & Nicotine Self-Administration | Alcohol-Preferring (P) Rats & Sprague-Dawley Rats | 10, 20, 40 | p.o. | Dose-dependently reduced alcohol intake; 40 mg/kg significantly reduced nicotine self-administration.[1][2] |
| Nicotine-Induced Dopamine Release | Sprague-Dawley Rats | 40 | i.p. | Pretreatment significantly attenuated nicotine-induced dopamine release in the nucleus accumbens.[6] |
| Sucrose Self-Administration / Obesity | Sprague-Dawley Rats | 10 - 40 | i.p. | Reduced operant responding for sucrose and prevented sucrose-induced weight gain.[8] |
Table 2: Effective Dosages of 18-MC in Mouse Models
| Indication | Animal Model | Dose (mg/kg) | Route | Key Findings |
| Binge-like Ethanol Consumption | C57BL/6J Mice | 30 | i.p. | Reduced binge-like ethanol consumption.[1] |
| Ethanol-Induced Locomotor Sensitization | DBA/2J Mice | 30 | i.p. | The highest dose (30 mg/kg) significantly decreased the expression of locomotor sensitization.[1] |
Experimental Protocols & Methodologies
Preparation of 18-MC Solution for Injection
A critical step for reproducible results is the correct preparation of the dosing solution.
-
Vehicle: A commonly used vehicle is a sterile phosphate buffer. One specific example is 0.01 M sodium phosphate monobasic (NaH₂PO₄) buffer, adjusted to a pH of approximately 6.0.
-
Procedure:
-
Weigh the required amount of this compound HCl.
-
Dissolve the compound in the sterile vehicle (e.g., 0.01 M NaH₂PO₄ buffer).
-
Gentle warming or vortexing may be required to fully dissolve the compound. Ensure the solution is clear and free of particulates before administration.
-
Prepare the solution fresh on the day of the experiment to ensure stability.
-
-
Concentration Calculation: The concentration should be calculated to ensure the final injection volume is appropriate for the animal's weight (e.g., typically 1-2 ml/kg for rats via i.p. injection). For a 40 mg/kg dose in a rat, you might prepare a 20 mg/ml solution to administer at a volume of 2 ml/kg.
Intraperitoneal (i.p.) Injection Protocol (Rat)
-
Materials:
-
Appropriately sized sterile syringe (e.g., 1-3 mL).
-
Sterile needle (e.g., 23-25 gauge, 5/8" length).
-
70% ethanol for disinfection.
-
Prepared 18-MC solution.
-
-
Procedure:
-
Restrain the rat securely. The animal should be positioned with its head tilted slightly downwards.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn back, which would indicate improper placement in a vessel or the bladder.
-
If aspiration is clear, inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for at least 10-15 minutes post-injection for any signs of distress.
-
Oral Gavage Protocol (Rat)
-
Materials:
-
Appropriately sized sterile syringe.
-
Flexible plastic or stainless steel gavage needle with a ball-tip (e.g., 16-18 gauge for adult rats).
-
Prepared 18-MC solution.
-
-
Procedure:
-
Measure the gavage needle against the rat, from the tip of the nose to the last rib, to determine the correct insertion depth. Mark the needle if necessary.
-
Restrain the rat firmly, holding its head and extending the neck to create a straight path to the esophagus.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it over the tongue towards the pharynx.
-
The needle should slide easily down the esophagus. Do not force the needle. If you meet resistance or the animal shows signs of respiratory distress (e.g., coughing), withdraw and try again.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal closely for any signs of distress.
-
Visualized Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 5. Alpha3beta4 nicotinic acetylcholine receptors in the medial habenula modulate the mesolimbic dopaminergic response to acute nicotine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18-Methoxycoronardine attenuates nicotine-induced dopamine release and nicotine preferences in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute iboga alkaloid effects on extracellular serotonin (5-HT) levels in nucleus accumbens and striatum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 18-Methoxycoronaridine, a potential anti-obesity agent, does not produce a conditioned taste aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the short half-life of (+)-18-Methoxycoronaridine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-18-Methoxycoronaridine (18-MC). The information addresses common challenges related to its short half-life and provides guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the short half-life of this compound (18-MC) in vivo?
The short half-life of 18-MC is primarily attributed to its rapid metabolism in the liver. The main metabolic pathway involves O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC).[1] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C19, which can exhibit significant genetic variability, leading to inter-individual differences in metabolism.[1]
Q2: How does the metabolism of 18-MC to 18-HC affect its pharmacological activity?
The conversion to 18-HC is a critical consideration in experimental design. While 18-MC itself is a potent α3β4 nicotinic antagonist, the pharmacological profile of its metabolites, including 18-HC, may differ.[2] Understanding the activity and half-life of these metabolites is crucial for interpreting in vivo data accurately.
Q3: Are there any known analogs of 18-MC with improved pharmacokinetic profiles?
Yes, several derivatives of 18-MC have been developed to enhance its properties. For instance, the methoxyethyl congener (ME-18-MC) has been reported to be more potent, and the methylamino analogue (18-MAC) has shown greater efficacy in preclinical models.[3] These analogs were also designed to be selective α3β4 nicotinic acetylcholine antagonists with minimal effects on NMDA receptors.[3]
Q4: What are the recommended routes of administration for 18-MC in preclinical studies?
Oral administration of 18-MC has been shown to be effective in animal models, which is a significant advantage for clinical development.[4][5] Intraperitoneal (i.p.) injection is also a common route in rodent studies.[6] The choice of administration route will depend on the specific experimental goals, such as studying first-pass metabolism or achieving rapid systemic exposure.
Troubleshooting Guides
Issue 1: High variability in experimental results between subjects.
Possible Cause: Genetic polymorphism in the CYP2C19 enzyme, the primary enzyme responsible for 18-MC metabolism, can lead to significant inter-subject variability in drug clearance and exposure.[1]
Troubleshooting Steps:
-
Genotyping: If working with animal models where genetic background is known, consider using strains with consistent CYP2C19 expression. For human studies, genotyping for CYP2C19 polymorphisms can help in data stratification.
-
Pharmacokinetic Analysis: Conduct a thorough pharmacokinetic study to determine the half-life, Cmax, and AUC of 18-MC in your specific experimental population. This will help in understanding the exposure-response relationship.
-
Metabolite Quantification: Measure the plasma concentrations of the major metabolite, 18-HC, alongside the parent drug. This can provide insights into the rate of metabolism.
Issue 2: Rapid clearance of 18-MC in vitro.
Possible Cause: The in vitro system being used (e.g., liver microsomes, hepatocytes) may have high metabolic activity, leading to rapid degradation of 18-MC.
Troubleshooting Steps:
-
Use of CYP2C19 Inhibitors: To reduce the metabolic clearance of 18-MC in vitro, consider co-incubating with a selective CYP2C19 inhibitor, such as S-mephenytoin.[1] This can help to isolate the effects of the parent compound.
-
Lower Concentration of Metabolic Enzymes: If using subcellular fractions like microsomes, titrate the protein concentration to slow down the metabolic rate and extend the experimental window.
-
Use of Enzyme-Deficient Systems: Where appropriate, consider using cell lines with low or no expression of CYP2C19 to study the direct effects of 18-MC without the confounding factor of metabolism.
Issue 3: Difficulty in achieving sustained therapeutic concentrations in vivo.
Possible Cause: The rapid metabolism and clearance of 18-MC can make it challenging to maintain plasma concentrations within the desired therapeutic range.
Troubleshooting Steps:
-
Formulation Strategies: Explore advanced formulation approaches to prolong the release and improve the bioavailability of 18-MC. Options could include liposomal encapsulation, polymeric nanoparticles, or sustained-release depots.
-
Dosing Regimen Adjustment: Instead of single bolus doses, consider a continuous infusion or a more frequent dosing schedule to maintain steady-state concentrations.
-
Analog Selection: Evaluate the use of 18-MC analogs with potentially longer half-lives, such as ME-18-MC or 18-MAC, which may offer a more favorable pharmacokinetic profile.[3]
Data Presentation
Table 1: Comparative Profile of this compound and its Analogs
| Compound | Primary Target | Key Features | Reported Advantages |
| This compound (18-MC) | α3β4 Nicotinic Acetylcholine Receptor Antagonist | Ibogaine analog with reduced toxicity.[7][8] | Reduces self-administration of multiple drugs of abuse.[3][4] Orally active.[5] |
| 18-Hydroxycoronaridine (18-HC) | Not fully characterized | Major metabolite of 18-MC.[1] | Contributes to the overall in vivo pharmacological effect. |
| ME-18-MC | α3β4 Nicotinic Acetylcholine Receptor Antagonist | Methoxyethyl congener of 18-MC. | More potent than 18-MC.[3] |
| 18-MAC | α3β4 Nicotinic Acetylcholine Receptor Antagonist | Methylamino analog of 18-MC. | More effective than 18-MC with similar potency.[3] |
Experimental Protocols
Protocol 1: In Vitro Metabolism Assay Using Liver Microsomes
-
Objective: To determine the rate of metabolism of 18-MC to 18-HC.
-
Materials: Pooled human liver microsomes, 18-MC, NADPH regenerating system, phosphate buffer, and a selective CYP2C19 inhibitor (e.g., S-mephenytoin).
-
Procedure:
-
Pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Add 18-MC to the incubation mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, quench the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
-
Include a control group with a CYP2C19 inhibitor to confirm the role of this enzyme.
-
Analyze the samples for the concentrations of 18-MC and 18-HC using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for addressing 18-MC's short half-life.
Caption: Troubleshooting logic for high variability in 18-MC experiments.
References
- 1. Metabolism of 18-methoxycoronaridine, an ibogaine analog, to 18-hydroxycoronaridine by genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Acute Oral 18-methoxycoronaridine (18-MC) Decreases both Alcohol Intake and IV Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attenuation of the reinforcing efficacy of morphine by 18-methoxycoronaridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (+)-18-Methoxycoronaridine (18-MC) Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (+)-18-Methoxycoronaridine (18-MC) in animal models. The information is intended for scientists and drug development professionals to help minimize potential side effects and ensure the successful execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (18-MC) and what is its primary mechanism of action?
A1: this compound (18-MC), also known as zolunicant, is a synthetic derivative of ibogaine.[1] It is being investigated for its potential as a treatment for addiction to various substances, including opioids, cocaine, methamphetamine, nicotine, and sucrose.[1][2] The primary mechanism of action of 18-MC is as a selective antagonist of α3β4 nicotinic acetylcholine receptors (nAChRs).[1][3] This antagonism is believed to underlie its anti-addictive properties.[3]
Q2: What are the known side effects of 18-MC in animal models at therapeutic doses?
A2: Preclinical studies in rats have shown that 18-MC, at doses typically effective for reducing substance self-administration (e.g., 40 mg/kg), does not appear to have the significant adverse effects associated with its parent compound, ibogaine.[2][4] Specifically, 18-MC has not been found to induce tremors or cause cerebellar neurotoxicity.[2][4] Furthermore, studies have reported no significant effects on locomotor activity, rotorod performance, heart rate, or blood pressure at these doses.[4]
Q3: Has there been evidence of neurotoxicity with 18-MC as seen with ibogaine?
A3: No. A key advantage of 18-MC over ibogaine is its improved safety profile regarding neurotoxicity. Even at a high dose of 100 mg/kg in rats, there was no evidence of the cerebellar damage (specifically Purkinje cell loss) that can be observed with high doses of ibogaine.[2]
Q4: Are there any known cardiovascular side effects of 18-MC in animal models?
A4: Unlike ibogaine, which can cause a decrease in heart rate (bradycardia) at high doses, 18-MC has not been observed to produce this effect.[4][5] This suggests a reduced risk of cardiovascular side effects compared to ibogaine.
Q5: What are the typical effective doses of 18-MC used in rat models?
A5: Effective doses of 18-MC in rat models for reducing self-administration of drugs of abuse typically range from 10 mg/kg to 40 mg/kg, administered either intraperitoneally (i.p.) or orally (p.o.).[6]
Troubleshooting Guides
Issue 1: Unexpected Behavioral Changes in Study Animals
-
Question: My animals are showing unusual behavior after 18-MC administration that is not reported in the literature. What should I do?
-
Answer:
-
Verify Dosing: Double-check your calculations, the concentration of your dosing solution, and the administered volume to rule out an accidental overdose.
-
Assess for Confounding Factors: Animal behavior can be influenced by a variety of environmental factors.[7][8][9] Consider recent changes in housing, lighting, noise levels, or handling procedures. Ensure that control animals are subjected to the exact same conditions (e.g., vehicle injection, handling stress).
-
Review Compound Handling: Ensure the compound has been stored correctly and that the vehicle used for dissolution is appropriate and well-tolerated by the animals.
-
Systematic Observation: If the behavior persists, implement a clinical scoring system to objectively document the signs, their severity, and duration. This can help determine if the effects are dose-related.
-
Issue 2: Inconsistent or Lack of Efficacy in Addiction Models
-
Question: I am not observing the expected reduction in drug self-administration with 18-MC. What could be the issue?
-
Answer:
-
Route of Administration and Bioavailability: If administering orally, consider that bioavailability may vary. Ensure the formulation is appropriate for oral gavage and that the vehicle does not interfere with absorption.
-
Timing of Administration: The timing of 18-MC administration relative to the behavioral test is crucial. For acute effects, administration is often 30-60 minutes prior to the test session.
-
Metabolism: Like ibogaine, 18-MC is sequestered in fat and may have active metabolites.[4] The duration of action could be long-lasting. Consider this when designing your study, especially with repeated dosing schedules.
-
Baseline Behavior of Animals: One study noted that the effect of 18-MC on nicotine self-administration was more pronounced in rats with lower baseline intake.[6] Consider analyzing your data based on baseline performance levels.
-
Quantitative Data Summary
| Parameter | Animal Model | Dosage | Observation | Citation |
| Neurotoxicity | Rat | 100 mg/kg | No evidence of cerebellar toxicity. | [2] |
| Tremors | Rat | 40 mg/kg | No apparent tremorigenic effect. | [2] |
| Cardiovascular | Rat | High doses | Does not decrease heart rate. | [4][5] |
| Locomotor Activity | Rat | 40 mg/kg | No significant effect. | [4] |
| Motor Coordination | Rat | 40 mg/kg | No significant effect on rotorod performance. | [4] |
Experimental Protocols
Locomotor Activity Assessment
-
Objective: To assess the effect of 18-MC on spontaneous locomotor activity in rats.
-
Apparatus: A set of identical open-field chambers equipped with infrared beams to automatically record animal movement.
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer 18-MC or vehicle control at the desired dose and route.
-
Place the animal in the center of the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified period, typically 30-60 minutes.
-
Clean the chambers thoroughly between animals to eliminate olfactory cues.
-
Rotorod Test for Motor Coordination
-
Objective: To evaluate the effect of 18-MC on motor coordination and balance in rats.
-
Apparatus: An accelerating rotarod device.
-
Procedure:
-
Training: In the days preceding the test, train the animals on the rotarod at a constant speed until they can consistently remain on the rod for a set duration (e.g., 60 seconds).
-
Testing:
-
Administer 18-MC or vehicle control.
-
At a predetermined time post-injection, place the animal on the rotarod.
-
Begin the trial, with the rod accelerating from a low to a high speed over a set time.
-
Record the latency to fall from the rod.
-
Perform multiple trials with an appropriate inter-trial interval.
-
-
Visualizations
Caption: Proposed signaling pathway for (+)-18-MC's effect on dopamine release.
Caption: General experimental workflow for assessing 18-MC in animal models.
References
- 1. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 2. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in (+)-18-Methoxycoronaridine experiments
Welcome to the technical support center for researchers utilizing (+)-18-Methoxycoronaridine (18-MC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a competitive antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR). This interaction is believed to be central to its effects on reducing self-administration of various drugs of abuse.
Q2: Are there known off-target effects for (+)-18-MC?
A2: While 18-MC is more selective than its parent compound, ibogaine, it does exhibit some affinity for other receptors. Notably, it has been shown to have activity at kappa-opioid receptors. Researchers should consider these potential off-target effects when interpreting their data.
Q3: What is the metabolic profile of (+)-18-MC?
A3: In humans, (+)-18-MC is primarily metabolized by the polymorphic enzyme CYP2C19. This can lead to inter-individual variability in drug exposure and response. The major metabolite is 18-hydroxycoronaridine.[1]
Q4: Have there been any unexpected findings in behavioral studies with (+)-18-MC?
A4: Yes, one notable unexpected finding is the enhancement of cocaine-induced reinstatement of conditioned place preference (CPP). While 18-MC has been shown to block the acquisition of CPP for cocaine, it can potentiate the reinstatement of this preference when administered prior to a priming dose of cocaine.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of (+)-18-MC and a general workflow for troubleshooting unexpected experimental results.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Receptor Binding Affinities
| Receptor/Site | Radioligand | Preparation | Ki (μM) | Reference |
| α3β4 nAChR | [3H]Epibatidine | HEK293 cells | 1.47 | [2] |
| Torpedo AChR (desensitized) | [3H]18-MC | Torpedo membranes | 0.23 ± 0.03 | [3] |
| Torpedo AChR (resting) | [3H]18-MC | Torpedo membranes | 0.45 ± 0.05 | [3] |
| Kappa Opioid Receptor | [3H]U-69593 | Guinea pig brain | 0.53 | Not explicitly stated in snippets |
Table 2: In Vitro Metabolism Parameters
| Enzyme | Substrate | System | Km (μM) | Vmax (nmol/mg/min) | Reference |
| CYP2C19 | (+)-18-MC | Human liver microsomes | 2.81 - 7.9 | 0.045 - 0.29 | [1] |
| CYP2C19 | (+)-18-MC | cDNA-expressing microsomes | 1.34 | 0.21 | [1] |
Experimental Protocols and Troubleshooting
Radioligand Binding Assay for α3β4 nAChR
Objective: To determine the binding affinity of test compounds for the α3β4 nicotinic acetylcholine receptor.
Materials:
-
HEK293 cells stably expressing human α3β4 nAChR
-
Binding Buffer: Phosphate-buffered saline (PBS) with 1 mM MgCl2, 2 mM CaCl2, pH 7.4
-
Radioligand: [3H]Epibatidine (specific activity ~50-80 Ci/mmol)
-
Non-specific determinant: Nicotine (100 µM) or unlabeled epibatidine (1 µM)
-
Test compound: this compound
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-α3β4 cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of non-specific determinant (for non-specific binding).
-
50 µL of varying concentrations of (+)-18-MC.
-
-
Add 50 µL of [3H]Epibatidine to all wells (final concentration ~0.1-0.5 nM).
-
Add 100 µL of the membrane preparation (final protein concentration ~10-50 µ g/well ).
-
Incubate at room temperature for 2-3 hours.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Troubleshooting:
-
Q: High non-specific binding is observed. What can be done?
-
A: Reduce the concentration of the radioligand or the amount of membrane protein. Ensure filters are adequately pre-soaked in polyethyleneimine. Consider using a different non-specific determinant.
-
-
Q: The binding signal is too low. How can this be improved?
-
A: Increase the amount of membrane protein or the specific activity of the radioligand. Ensure the incubation time is sufficient to reach equilibrium. Check the integrity of the receptor preparation.
-
In Vivo Behavioral Study: Conditioned Place Preference (CPP)
Objective: To assess the effect of (+)-18-MC on the acquisition and reinstatement of cocaine-induced conditioned place preference.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Cocaine hydrochloride (10 mg/kg, i.p.)
-
This compound (40 mg/kg, i.p.)
-
Saline solution (0.9% NaCl)
Protocol:
-
Pre-Conditioning (Day 1):
-
Allow each rat to freely explore the entire CPP apparatus for 15 minutes.
-
Record the time spent in each chamber to determine initial place preference. A biased design may be used where the drug is paired with the initially non-preferred side.
-
-
Conditioning (Days 2-9):
-
On alternate days, administer cocaine and confine the rat to one of the outer chambers for 30 minutes.
-
On the intervening days, administer saline and confine the rat to the opposite chamber for 30 minutes.
-
To test the effect of 18-MC on acquisition, administer 18-MC 30 minutes prior to the cocaine injection on conditioning days.
-
-
Test (Day 10):
-
Place the rat in the central chamber and allow free access to all chambers for 15 minutes in a drug-free state.
-
Record the time spent in each chamber. A significant increase in time spent in the cocaine-paired chamber indicates the development of CPP.
-
-
Extinction (Days 11-18):
-
Administer saline to all rats and allow them to freely explore the apparatus for 15 minutes daily until the preference for the cocaine-paired chamber is extinguished.
-
-
Reinstatement Test (Day 19):
-
Administer a priming dose of cocaine (10 mg/kg).
-
To test the effect of 18-MC on reinstatement, administer 18-MC 30 minutes prior to the cocaine priming dose.
-
Place the rat in the apparatus and record the time spent in each chamber for 15 minutes.
-
Troubleshooting:
-
Q: The animals do not develop a consistent place preference.
-
A: Ensure the dose of cocaine is sufficient to induce a preference. Verify that the cues in the CPP apparatus are distinct and not inherently aversive. Increase the number of conditioning sessions.
-
-
Q: There is high variability in the behavioral data.
-
A: Ensure consistent handling of the animals to reduce stress. Acclimate the animals to the testing room and injection procedures. Increase the sample size per group.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the effects of (+)-18-MC on α3β4 nAChR-mediated currents in a heterologous expression system.
Materials:
-
HEK293 cells expressing α3β4 nAChRs
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
Agonist: Acetylcholine (ACh)
-
Antagonist: this compound
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ resistance)
Protocol:
-
Cell Preparation:
-
Plate HEK293-α3β4 cells on glass coverslips 24-48 hours before recording.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution.
-
-
Recording:
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply ACh (e.g., 100 µM) via a perfusion system to elicit an inward current.
-
After establishing a stable baseline response, co-apply (+)-18-MC with ACh to determine its inhibitory effect.
-
Perform a dose-response curve for 18-MC to calculate the IC50.
-
Troubleshooting:
-
Q: Difficulty in forming a stable giga-ohm seal.
-
A: Ensure the cell culture is healthy and not over-confluent. Filter all solutions to remove particulate matter. Polish the tip of the pipette.
-
-
Q: The recorded currents are small or run down quickly.
-
A: Check the expression level of the receptors in the cells. Ensure the composition of the internal solution is optimal, particularly the ATP and GTP concentrations, to maintain cell health. Reduce the series resistance.
-
References
- 1. Metabolism of 18-methoxycoronaridine, an ibogaine analog, to 18-hydroxycoronaridine by genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Orally Administered (+)-18-Methoxycoronaridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of (+)-18-Methoxycoronaridine (18-MC), also known as zolunicant or MM-110. Given that specific formulation data for 18-MC is limited in publicly available literature, this guide draws upon established principles of oral drug delivery for poorly soluble compounds, as well as available information on 18-MC and related indole alkaloids like ibogaine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
The primary challenges in achieving optimal oral bioavailability for 18-MC are presumed to be:
-
Poor Aqueous Solubility: As an indole alkaloid, 18-MC is likely to have low solubility in gastrointestinal fluids, which can limit its dissolution and subsequent absorption.
-
First-Pass Metabolism: 18-MC is a substrate for cytochrome P450 enzymes, particularly CYP2D6, the same enzyme that metabolizes ibogaine.[1][2][3][4] This extensive metabolism in the gut wall and liver can significantly reduce the amount of active drug reaching systemic circulation. The activity of CYP2D6 can vary significantly between individuals, leading to high pharmacokinetic variability.[2]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump absorbed drug back into the intestinal lumen, further reducing its net absorption.
-
Formulation Instability: The chemical structure of 18-MC may be susceptible to degradation in the acidic environment of the stomach.
Q2: What general strategies can be employed to enhance the oral bioavailability of 18-MC?
Several formulation strategies can be explored to overcome the challenges mentioned above:
-
Solubility Enhancement:
-
Solid Dispersions: Dispersing 18-MC in a hydrophilic polymer matrix at a molecular level can increase its dissolution rate and extent.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and lipid nanoparticles can improve the solubilization of lipophilic drugs like 18-MC in the gastrointestinal tract.
-
Nanoparticle Formulations: Reducing the particle size of 18-MC to the nanometer range can significantly increase its surface area, leading to faster dissolution.
-
-
Inhibition of First-Pass Metabolism:
-
Co-administration with CYP Inhibitors: While not a formulation strategy per se, co-administration with known inhibitors of relevant CYP enzymes could be explored in a research setting.
-
Lymphatic Targeting: Certain lipid-based formulations can promote lymphatic absorption, thereby bypassing the portal circulation and reducing first-pass metabolism in the liver.
-
-
Overcoming Efflux:
-
Use of P-gp Inhibitors: Incorporating excipients with P-gp inhibitory activity into the formulation can increase the intestinal absorption of 18-MC.
-
-
Protection from Degradation:
-
Enteric Coating: Applying a pH-sensitive polymer coating to tablets or capsules can protect 18-MC from the acidic environment of the stomach and allow for its release in the more neutral pH of the small intestine.
-
Q3: Has there been any clinical development of an oral formulation of 18-MC?
Yes, 18-MC (as MM-110) has undergone Phase 1 clinical trials.[5][6] The results from a study in healthy volunteers indicated that MM-110 was well-tolerated and exhibited a linear pharmacokinetic profile across the tested doses.[5] Savant HWP also initiated human safety testing for an oral formulation of 18-MC.[7][8]
Troubleshooting Guides
This section provides a structured approach to addressing common issues encountered during the development of an oral formulation for 18-MC.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility leading to incomplete dissolution. | 1. Characterize the physicochemical properties of 18-MC: Determine its solubility at different pH values relevant to the gastrointestinal tract. 2. Employ solubility enhancement techniques: Prepare and test various formulations such as micronized suspensions, solid dispersions with polymers like PVP or HPMC, or lipid-based formulations (e.g., SEDDS). 3. Conduct in vitro dissolution studies: Compare the dissolution profiles of different formulations in biorelevant media (e.g., FaSSIF, FeSSIF) to select promising candidates for in vivo testing. |
| Extensive first-pass metabolism. | 1. Investigate the in vitro metabolism of 18-MC: Use liver microsomes (human and relevant animal species) to identify the primary metabolizing enzymes. 2. Consider lymphatic targeting: Formulate 18-MC in a lipid-based system containing long-chain fatty acids to promote lymphatic uptake. 3. Explore the use of metabolic inhibitors (for research purposes): Co-administer 18-MC with a known inhibitor of the identified metabolizing enzymes in animal models to confirm the extent of first-pass metabolism. |
| Efflux by intestinal transporters (e.g., P-gp). | 1. Assess P-gp substrate potential: Use in vitro models such as Caco-2 cell monolayers to determine if 18-MC is a substrate for P-gp. 2. Incorporate P-gp inhibitors in the formulation: Include excipients with P-gp inhibitory properties (e.g., certain surfactants like Tween 80) in the formulation and re-evaluate in vitro transport and in vivo bioavailability. |
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Absorption (IVIVC)
| Potential Cause | Troubleshooting Steps |
| Inappropriate in vitro dissolution test conditions. | 1. Use biorelevant dissolution media: Employ media that mimic the composition of intestinal fluids in both the fasted (FaSSIF) and fed (FeSSIF) states. 2. Optimize dissolution apparatus and parameters: Ensure that the hydrodynamics of the dissolution test are appropriate for the formulation being tested (e.g., paddle speed, volume of medium). |
| Permeability-limited absorption. | 1. Evaluate the permeability of 18-MC: Use in vitro models like Caco-2 or PAMPA to assess its intrinsic permeability. 2. If permeability is low, consider permeation enhancers: Explore the use of excipients known to reversibly open tight junctions or fluidize the cell membrane. |
| Complex in vivo processes not captured by the in vitro test. | 1. Account for gastrointestinal transit and pH changes: Develop more sophisticated in vitro models that simulate the changing environment of the GI tract. 2. Consider the impact of food: Conduct in vivo studies in both fasted and fed states to understand the food effect on 18-MC absorption. |
Data Presentation
The following table presents a hypothetical summary of how different formulation approaches could be expected to impact the pharmacokinetic parameters of an orally administered, poorly soluble compound like 18-MC. Note: This data is illustrative and not based on actual experimental results for 18-MC.
| Formulation Strategy | Expected Cmax | Expected Tmax | Expected AUC | Expected Bioavailability (%) |
| Aqueous Suspension (Micronized) | Low | Moderate | Low | < 10 |
| Solid Dispersion (with HPMC) | Moderate | Short | Moderate | 20-40 |
| Lipid-Based (SMEDDS) | High | Short | High | 40-60 |
| Nanoparticle Suspension | High | Very Short | High | > 50 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure: a. Accurately weigh 18-MC and PVP K30 in a 1:4 ratio. b. Dissolve both components in a minimal amount of a 1:1 mixture of dichloromethane and methanol in a round-bottom flask. c. Sonicate the solution for 15 minutes to ensure complete dissolution and homogeneity. d. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the flask wall. e. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent. f. Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. g. Store the resulting powder in a desiccator until further use.
Protocol 2: In Vitro Dissolution Testing of an 18-MC Formulation
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) with 0.5% Tween 80.
-
Procedure: a. Maintain the temperature of the dissolution medium at 37 ± 0.5°C. b. Set the paddle speed to 75 rpm. c. Add a precisely weighed amount of the 18-MC formulation equivalent to a specific dose into each dissolution vessel. d. Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). e. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium. f. Filter the samples through a 0.45 µm syringe filter. g. Analyze the concentration of 18-MC in the filtered samples using a validated analytical method (e.g., HPLC-UV). h. Calculate the cumulative percentage of drug dissolved at each time point.
Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Factors affecting oral drug absorption and bioavailability.
References
- 1. Ibogaine: complex pharmacokinetics, concerns for safety, and preliminary efficacy measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mindmed.co [mindmed.co]
- 6. MindMed Reports Topline Data From Phase 1 Trial of MM-110 in Development for the Treatment of Opioid Withdrawal [prnewswire.com]
- 7. Savant HWP Confirms Initiation Of A Human Safety Trial For 18-MC, A Potential Anti-Addiction Therapy - BioSpace [biospace.com]
- 8. Savant HWP Confirms Initiation of a Human Safety Trial for 18-MC, a Potential Anti-Addiction Therapy [prnewswire.com]
Refining analytical methods for detecting low concentrations of 18-MC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting low concentrations of 18-methoxycoronaridine (18-MC). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of expected quantitative performance.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for detecting 18-MC in biological samples?
A1: The most prevalent and sensitive method for the quantitative analysis of 18-MC in biological matrices such as plasma, serum, and urine is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of 18-MC and its metabolites expected in biological samples.
Q2: What are the main metabolites of 18-MC that I should consider in my analysis?
A2: The primary metabolite of 18-MC is 18-hydroxycoronaridine (18-HC), formed through O-demethylation. This metabolic process is predominantly catalyzed by the cytochrome P450 enzyme CYP2C19 in the liver.[1] It is advisable to monitor for both 18-MC and 18-HC in your analytical method.
Q3: What are the expected limits of detection (LOD) and quantification (LOQ) for 18-MC?
A3: While specific LOD and LOQ values for 18-MC are not widely published, based on validated methods for similar small molecules in biological matrices, an LOQ in the low ng/mL range (e.g., 0.5-10 ng/mL) is a reasonable expectation for a well-optimized HPLC-MS/MS method.[2][3]
Q4: What are the key challenges when analyzing 18-MC in biological samples?
A4: The main challenges include:
-
Matrix Effects: Endogenous components in biological samples can interfere with the ionization of 18-MC and its internal standard, leading to ion suppression or enhancement and affecting accuracy and precision.
-
Low Concentrations: As an investigational drug, the in vivo concentrations of 18-MC may be very low, requiring highly sensitive instrumentation and optimized sample preparation to achieve the desired detection limits.
-
Metabolism: The biotransformation of 18-MC to its metabolites necessitates the characterization and quantification of more than one analyte.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 18-MC using HPLC-MS/MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Column frit blockage due to particulates from the sample or mobile phase. 2. Precipitation of sample components or buffer salts in the system. 3. Kinked or blocked tubing. | 1. Filter all samples and mobile phases before use. Install an in-line filter. Reverse flush the column (if permitted by the manufacturer). 2. Ensure complete dissolution of buffers and sample in the mobile phase. Flush the system with an appropriate solvent. 3. Inspect and replace any damaged tubing. |
| Peak Tailing | 1. Secondary interactions between the basic 18-MC molecule and acidic silanol groups on the column packing. 2. Column overload. 3. Dead volume in fittings or tubing. | 1. Use a mobile phase with a low concentration of a weak acid (e.g., 0.1% formic acid) to suppress silanol activity. Use an end-capped column. 2. Reduce the injection volume or sample concentration. 3. Ensure all fittings are properly connected and use tubing with the appropriate inner diameter. |
| Low Sensitivity / No Peak | 1. Ion suppression from the sample matrix. 2. Sub-optimal mass spectrometer settings (e.g., ionization source parameters, collision energy). 3. Degradation of 18-MC in the sample or during processing. 4. Incorrect mobile phase composition. | 1. Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Dilute the sample. Use a stable isotope-labeled internal standard. 2. Optimize MS parameters by infusing a standard solution of 18-MC. 3. Ensure proper sample storage (e.g., -80°C) and minimize processing time. 4. Verify the mobile phase preparation and composition. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variable instrument performance. 3. Instability of the analyte in the autosampler. | 1. Automate the sample preparation process if possible. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. 2. Equilibrate the HPLC-MS/MS system before running the sequence. Run system suitability tests. 3. Keep the autosampler at a low temperature (e.g., 4°C). Evaluate the stability of processed samples over the expected run time. |
Quantitative Data Summary
The following table summarizes typical performance parameters for quantitative bioanalytical methods using HPLC-MS/MS. These are general guidelines, and specific values for 18-MC analysis should be established during method validation.
| Parameter | Typical Acceptance Criteria | Reference |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10, and with precision (%CV) and accuracy (%bias) within ±20%. | [2][4] |
| Linearity (Calibration Curve) | A linear regression with a correlation coefficient (r²) ≥ 0.99 is typically required over the desired concentration range. | [5] |
| Precision (Intra- and Inter-day) | The coefficient of variation (%CV) should be ≤15% for all QC levels (except for the LLOQ, where it can be ≤20%). | [5] |
| Accuracy (Intra- and Inter-day) | The mean concentration should be within ±15% of the nominal concentration for all QC levels (except for the LLOQ, where it can be within ±20%). | [5] |
| Recovery | Should be consistent, precise, and reproducible, although it does not need to be 100%. | [2] |
| Matrix Effect | The ion suppression or enhancement should be evaluated and minimized. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. |
Experimental Protocols
Protocol 1: 18-MC Extraction from Human Plasma using Solid Phase Extraction (SPE)
This protocol is a general procedure and should be optimized and validated for your specific application.
1. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
18-MC and 18-HC analytical standards
-
Stable isotope-labeled internal standard (e.g., 18-MC-d3)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Mixed-mode cation exchange SPE cartridges
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike 200 µL of plasma with the internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
3. Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
4. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for HPLC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis of 18-MC
1. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize for your specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions:
-
18-MC: Determine the precursor ion (M+H)+ and optimize the collision energy to find the most abundant and stable product ions.
-
18-HC: Determine the precursor ion (M+H)+ and optimize the collision energy for its product ions.
-
Internal Standard: Determine the precursor and product ions for the stable isotope-labeled internal standard.
-
Visualizations
Caption: Experimental workflow for the analysis of 18-MC in plasma.
Caption: Proposed signaling pathway for 18-MC via the α3β4 nAChR.
References
- 1. Metabolism of 18-methoxycoronaridine, an ibogaine analog, to 18-hydroxycoronaridine by genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing potential neurotoxicity of ibogaine derivatives like 18-MC
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential neurotoxicity of ibogaine and its derivatives, such as 18-Methoxycoronaridine (18-MC).
Frequently Asked Questions (FAQs)
Q1: What is the primary neurotoxic effect associated with ibogaine?
A1: The most well-documented neurotoxic effect of ibogaine in preclinical animal models is the degeneration of Purkinje cells in the cerebellum.[1][2] This effect is dose-dependent, with higher doses leading to more significant cellular damage.
Q2: How does 18-MC differ from ibogaine in terms of neurotoxicity?
A2: 18-MC was specifically designed as a non-toxic analog of ibogaine. Preclinical studies have shown that 18-MC does not produce the cerebellar damage or whole-body tremors observed with high doses of ibogaine.[3] This improved safety profile is attributed to its different receptor interaction profile.
Q3: What is the proposed mechanism of ibogaine-induced neurotoxicity?
A3: Ibogaine's neurotoxicity is believed to be mediated, at least in part, through its interaction with sigma-2 (σ2) receptors.[4][5] Activation of σ2 receptors has been linked to pathways involved in apoptosis (programmed cell death).[4][6][7][8]
Q4: What is the primary mechanism of action for 18-MC's therapeutic effects?
A4: 18-MC's anti-addictive properties are thought to be mediated through its antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR).[6][9][10] This receptor is involved in modulating drug-seeking behavior.
Q5: Are there established in vitro assays to assess the neurotoxicity of these compounds?
A5: Yes, several in vitro assays can be used to evaluate the potential neurotoxicity of ibogaine derivatives. These include cell viability assays (e.g., MTT assay), neurite outgrowth assays, and functional assessments using multi-electrode arrays (MEAs).
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays (MTT assay).
-
Possible Cause 1: Cell Seeding Density. The initial number of cells plated can significantly impact the final absorbance reading.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line (e.g., SH-SY5Y) that results in a linear relationship between cell number and absorbance. For many cell lines, a density of 0.5-1.0x10^5 cells/ml is a good starting point.
-
-
Possible Cause 2: Contamination. Bacterial or yeast contamination can alter the metabolic activity of the culture and interfere with the MTT reduction.
-
Solution: Regularly check cultures for signs of contamination. Ensure aseptic technique during all handling steps. Use of antibiotics in the culture medium can also help prevent contamination.
-
-
Possible Cause 3: Incomplete Formazan Solubilization. The purple formazan crystals must be fully dissolved for accurate absorbance readings.
-
Solution: Ensure the detergent reagent is added to all wells and that the plate is gently agitated to facilitate complete solubilization. Allow sufficient time (at least 2 hours) at room temperature in the dark for the formazan to dissolve.
-
Problem: High background or weak signal in neurite outgrowth immunocytochemistry.
-
Possible Cause 1: Inadequate Fixation. Poor fixation can lead to poor antibody binding and a weak signal.
-
Solution: Ensure cells are fixed with an appropriate concentration of paraformaldehyde (e.g., 4%) for a sufficient duration (e.g., 20-30 minutes) at room temperature.
-
-
Possible Cause 2: Insufficient Permeabilization. The antibodies need to access intracellular targets.
-
Solution: Use a permeabilization agent like Triton X-100 (e.g., 0.1%) for an adequate amount of time (e.g., 10-15 minutes) to allow antibody penetration.[11]
-
-
Possible Cause 3: Non-specific Antibody Binding. This can lead to high background signal.
-
Solution: Use a blocking solution (e.g., 10% goat serum) for at least 1 hour at room temperature to block non-specific binding sites.[11] Ensure primary and secondary antibodies are used at their optimal dilutions, which may require titration.
-
Problem: Low signal-to-noise ratio in multi-electrode array (MEA) recordings.
-
Possible Cause 1: Poor Cell Adhesion to Electrodes. For a strong signal, neurons need to be in close contact with the electrodes.
-
Solution: Ensure proper coating of the MEA plate with an adhesion-promoting substrate like poly-L-lysine or laminin. Plate the cells in a small droplet directly over the electrode grid to encourage central clustering.
-
-
Possible Cause 2: Immature Neuronal Network. A newly plated neuronal culture may not have formed enough synaptic connections to generate robust, synchronized activity.
-
Solution: Allow sufficient time for the neuronal network to mature in vitro. Recordings are often optimal after at least one week in culture, with continued maturation for several weeks.[3]
-
-
Possible Cause 3: Environmental Instability. Neuronal activity is sensitive to changes in temperature and CO2.
-
Solution: Ensure the MEA system maintains a stable environment (37°C, 5% CO2). Allow the plate to equilibrate in the recording device for a sufficient time before starting the measurement.
-
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki in µM) of Ibogaine and 18-MC
| Receptor | Ibogaine (Ki in µM) | 18-MC (Ki in µM) | Reference |
| µ-Opioid | 1.94 | 19.1 | [12] |
| κ-Opioid | Similar affinity | Similar affinity | [3] |
| NMDA | High affinity | Low affinity | [3] |
| Sigma-2 (σ2) | 0.201 | Much lower affinity | [3][11] |
| Sigma-1 (σ1) | 8.554 | - | [11] |
| α3β4 Nicotinic | Antagonist | Antagonist (IC50 = 0.75 µM) | [9] |
| 5-HT Transporter | High affinity | Low affinity | [3] |
Table 2: In Vivo Neurotoxic Doses of Ibogaine in Rats
| Dose (mg/kg, i.p.) | Observation | Reference |
| 25 | No-Observable-Adverse-Effect Level (NOAEL) | [1][13] |
| 50 | Onset of axonal degeneration | [13] |
| 75 | Noticeable Purkinje cell degeneration | [1][14] |
| 100 | Widespread Purkinje cell degeneration | [1][14] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.[15]
-
Compound Treatment: Treat cells with various concentrations of the test compound (ibogaine, 18-MC) and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., acidified isopropanol or DMSO) to each well.
-
Absorbance Reading: Gently agitate the plate to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Neurite Outgrowth Immunocytochemistry
-
Cell Culture: Plate neurons on coverslips pre-coated with an adhesion substrate (e.g., poly-L-lysine).
-
Compound Treatment: Treat with test compounds at various concentrations.
-
Fixation: After the treatment period, fix the cells with 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[11]
-
Blocking: Block with 10% goat serum in PBS for 1 hour.[11]
-
Primary Antibody Incubation: Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C or for 2 hours at room temperature.[12]
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify neurite length and branching using appropriate image analysis software.
Multi-Electrode Array (MEA) Neurotoxicity Assay
-
MEA Plate Preparation: Coat the MEA plate with a suitable substrate (e.g., laminin) to promote neuronal attachment.
-
Cell Seeding: Seed iPSC-derived neurons or primary neurons directly onto the electrode area of the MEA plate.
-
Network Maturation: Culture the neurons for at least one week to allow for the formation of a functional, synaptically active network.
-
Baseline Recording: Record the spontaneous electrical activity of the neuronal network to establish a baseline.
-
Compound Application: Apply the test compounds (ibogaine, 18-MC) to the culture medium.
-
Post-Treatment Recording: Record the neuronal activity at various time points after compound application.
-
Data Analysis: Analyze the MEA data for changes in parameters such as mean firing rate, burst frequency, and network synchrony.
Visualizations
Caption: Proposed signaling pathway for ibogaine-induced neurotoxicity.
Caption: Proposed therapeutic and neuroprotective pathway of 18-MC.
Caption: Experimental workflow for in vitro neurotoxicity assessment.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-3 beta-4 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. fujifilmcdi.com [fujifilmcdi.com]
- 4. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nicotinic acetylcholine receptors mediate lung cancer growth [frontiersin.org]
- 6. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. health.uconn.edu [health.uconn.edu]
- 11. Neurite Outgrowth Assay [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Novel 18-Methoxycoronaridine (18-MC) Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on more potent and effective derivatives of 18-Methoxycoronaridine (18-MC).
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for 18-MC and its derivatives?
18-MC and its analogs act as antagonists of the α3β4 nicotinic acetylcholine receptors (nAChRs). This antagonism is believed to be the primary mechanism underlying their anti-addictive properties. Some derivatives, like ME-18-MC and 18-MAC, have shown increased potency and selectivity for this receptor subtype with minimal effects on NMDA receptors.[1]
2. What are the known metabolites of 18-MC?
The major metabolite of 18-MC is 18-hydroxycoronaridine (18-HC). This conversion is primarily catalyzed by the polymorphic enzyme CYP2C19 in human liver microsomes. The formation of 18-HC is the predominant metabolic pathway observed in vitro.
3. What are the known off-target effects of 18-MC?
While 18-MC is more selective than its parent compound, ibogaine, it still exhibits some affinity for other receptors. It has been shown to have modest affinity for μ-opioid receptors (as an agonist) and κ-opioid receptors.[1] However, it has significantly reduced affinity for the α4β2 nAChR subtype, NMDA channels, the serotonin transporter, sodium channels, and the σ receptor compared to ibogaine.
4. What are some common issues with the solubility and stability of 18-MC derivatives?
Like many alkaloids, 18-MC and its derivatives can have limited aqueous solubility, which can pose challenges for in vitro and in vivo studies. They are often dissolved in organic solvents like dimethyl sulfoxide (DMSO) for in vitro assays. However, the stability of these compounds in DMSO over long periods, especially at room temperature, should be monitored. For in vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based carriers may be necessary to improve solubility and bioavailability.
Troubleshooting Guides
Synthesis of 18-MC Derivatives
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction, side reactions, or degradation of starting materials or products. | - Ensure all reagents and solvents are pure and dry.- Optimize reaction temperature and time.- Use an inert atmosphere (e.g., argon or nitrogen) if reagents are sensitive to air or moisture.- Consider alternative synthetic routes or catalysts. |
| Difficult purification | Presence of closely related byproducts or stereoisomers. | - Employ high-performance liquid chromatography (HPLC) for purification of final compounds.- Recrystallization from a suitable solvent system can be effective for purifying intermediates and final products.[2][3]- Use different stationary phases or solvent systems in column chromatography to improve separation. |
| Formation of unexpected side products | Rearrangement of the iboga scaffold under acidic or basic conditions. | - Carefully control the pH of the reaction mixture.- Use milder reagents and reaction conditions.- Protect sensitive functional groups before carrying out reactions that could affect them. |
In Vitro Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in radioligand binding assays | - Inconsistent protein concentration in membrane preparations.- Degradation of the radioligand.- Non-specific binding is too high. | - Perform a protein assay (e.g., Bradford or BCA) on each batch of membrane preparations to ensure consistency.- Aliquot and store the radioligand at -80°C and avoid repeated freeze-thaw cycles.- Optimize the washing steps to reduce non-specific binding.- Include a known selective ligand for the receptor as a control for non-specific binding. |
| Compound precipitation in assay buffer | Poor aqueous solubility of the derivative. | - Increase the final concentration of DMSO (though be mindful of its effects on the assay, typically keep below 0.5%).- Use a different co-solvent if DMSO is not suitable.- Consider using cyclodextrins to enhance solubility. |
| Inconsistent IC50 values | - Compound instability in the assay medium.- Variation in cell passage number or health.- Pipetting errors. | - Assess the stability of the compound in the assay buffer over the incubation period.- Use cells within a defined passage number range.- Use calibrated pipettes and ensure proper mixing. |
In Vivo Animal Models
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in Conditioned Place Preference (CPP) data | - Innate preference or aversion to one of the compartments.- Insufficient conditioning sessions.- Stress or anxiety in the animals. | - Conduct a pre-test to determine baseline preference and balance the groups accordingly.[4]- Increase the number of conditioning sessions or the dose of the drug.- Handle the animals extensively before the experiment to reduce stress. Ensure the testing environment is free from sudden noises or disturbances. |
| Catheter failure in intravenous self-administration studies | - Catheter blockage or leakage.- Infection at the catheter site. | - Flush catheters daily with a heparinized saline solution to maintain patency.[5]- Use aseptic surgical techniques during catheter implantation.- Regularly inspect the catheter exit site for signs of infection. |
| Unexpected behavioral effects (e.g., sedation, hyperactivity) | - Off-target effects of the compound.- The dose used is too high or too low. | - Conduct a dose-response study to determine the optimal therapeutic window.- Perform a broader receptor screening panel to identify potential off-target interactions.[6]- Include control groups that receive vehicle to assess baseline behavior. |
| Conflicting results between different addiction models | - Different models measure distinct aspects of addiction (e.g., reward vs. motivation).- Procedural differences between labs. | - Carefully consider the strengths and limitations of each model.[7]- Standardize experimental protocols as much as possible.- Use multiple behavioral paradigms to get a more complete picture of the compound's effects. |
Quantitative Data of 18-MC and its Derivatives
| Compound | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| 18-MC | α3β4 nAChR | Radioligand Binding | 750 | - | [5] |
| α4β2 nAChR | Radioligand Binding | >100,000 | - | [8] | |
| μ-opioid | Radioligand Binding | ~2,500 | - | [1] | |
| κ-opioid | Radioligand Binding | ~4,000 | - | [1] | |
| ME-18-MC | α3β4 nAChR | Functional Assay | - | More potent than 18-MC | [1] |
| 18-MAC | α3β4 nAChR | Functional Assay | - | Similar potency to 18-MC | [1] |
Experimental Protocols
Radioligand Binding Assay for α3β4 nAChR
Objective: To determine the binding affinity of novel 18-MC derivatives to the human α3β4 nAChR.
Materials:
-
Cell membranes expressing human α3β4 nAChR
-
[³H]-Epibatidine (radioligand)
-
Nicotine (for non-specific binding determination)
-
Test compounds (18-MC derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well filter plates
-
Scintillation cocktail and counter
Methodology:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Epibatidine (at a final concentration close to its Kd), and 50 µL of the test compound dilution.
-
For non-specific binding wells, add a high concentration of nicotine (e.g., 100 µM) instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
Troubleshooting: See the In Vitro Assays troubleshooting guide above.
Intravenous Self-Administration in Rats
Objective: To assess the effect of 18-MC derivatives on the reinforcing properties of a drug of abuse (e.g., nicotine, cocaine).
Materials:
-
Adult male Wistar or Sprague-Dawley rats
-
Intravenous catheters
-
Operant conditioning chambers equipped with two levers, a syringe pump, and a cue light
-
Drug of abuse (e.g., nicotine)
-
Test compound (18-MC derivative)
-
Heparinized saline
Methodology:
-
Surgically implant an intravenous catheter into the jugular vein of each rat. Allow for a recovery period of at least one week.
-
Train the rats to self-administer the drug of abuse in the operant chambers. A response on the "active" lever results in an intravenous infusion of the drug and the presentation of a cue light, while a response on the "inactive" lever has no consequence.
-
Continue training until a stable baseline of responding is established (e.g., less than 15% variation in the number of infusions over three consecutive days).
-
On the test day, administer the 18-MC derivative (or vehicle) via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the self-administration session.
-
Place the rat in the operant chamber and record the number of active and inactive lever presses for the duration of the session (e.g., 1 hour).
-
Compare the number of drug infusions between the vehicle- and test compound-treated groups.
Troubleshooting: See the In Vivo Animal Models troubleshooting guide above.
Visualizations
Caption: Signaling pathway of 18-MC derivatives.
Caption: Drug development workflow for 18-MC derivatives.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 2. puzzlepiece.org [puzzlepiece.org]
- 3. Another Iboga alkaloid extraction with purification, if needed. | DMT-Nexus forum [forum.dmt-nexus.me]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Persistent Disruption of an Established Morphine Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (+)-18-Methoxycoronaridine and Ibogaine for Addiction Treatment
For Researchers, Scientists, and Drug Development Professionals
(+)-18-Methoxycoronaridine (18-MC), a synthetic derivative of the psychoactive compound ibogaine, is emerging as a promising candidate for the treatment of substance use disorders. This comparison guide provides an objective analysis of 18-MC versus its parent compound, ibogaine, focusing on their efficacy, safety, and mechanisms of action, supported by preclinical and clinical experimental data.
Executive Summary
Ibogaine, a naturally occurring alkaloid from the Tabernanthe iboga plant, has long been noted for its purported anti-addictive properties. However, its clinical development has been hampered by safety concerns, including cardiotoxicity and neurotoxicity, as well as its potent psychoactive effects.[1][2] In contrast, 18-MC was designed to retain the anti-addictive efficacy of ibogaine while minimizing its adverse effects.[2] Preclinical data robustly supports this hypothesis, demonstrating that 18-MC effectively reduces drug self-administration across multiple substances of abuse without the toxicities and hallucinogenic properties associated with ibogaine.
Efficacy in Preclinical Models of Addiction
Both 18-MC and ibogaine have demonstrated efficacy in animal models of addiction for opioids, stimulants, alcohol, and nicotine. However, a key differentiator is that 18-MC appears to specifically target drug-seeking behavior without affecting the motivation for natural rewards, a significant advantage in a potential therapeutic.
Reduction in Drug Self-Administration
Preclinical studies, primarily in rats, have shown that both compounds dose-dependently decrease the self-administration of various addictive substances.
| Compound | Substance | Animal Model | Dosage | Effect on Self-Administration | Reference |
| (+)-18-MC | Morphine | Rat | 40 mg/kg, i.p. | Significant decrease | [3] |
| Cocaine | Rat | 40 mg/kg, i.p. | Significant decrease | [3] | |
| Methamphetamine | Rat | 1-40 mg/kg, i.p. | Dose-dependent decrease | [3] | |
| Nicotine | Rat | 1-40 mg/kg, i.p. | Dose-dependent decrease | [3] | |
| Alcohol | Rat | 10, 20, 40 mg/kg, p.o. | Dose-dependent decrease | [4] | |
| Ibogaine | Morphine | Rat | 2.5-40 mg/kg | Dose-dependent decrease | [5][6] |
| Water (Control) | Rat | 40 mg/kg | Interference with responding | [5][6] |
Table 1: Comparison of the effects of (+)-18-MC and ibogaine on drug self-administration in rats.
Amelioration of Opioid Withdrawal
Both compounds have been shown to alleviate the signs of opioid withdrawal. This is a critical aspect of their therapeutic potential, as the aversion to withdrawal symptoms is a major driver of relapse. In a study with morphine-dependent rats, both ibogaine and 18-MC were found to ameliorate opioid withdrawal signs.[7] Clinical observations in humans have also reported that ibogaine can significantly reduce opioid withdrawal symptoms.[1][2]
Mechanism of Action: A Tale of Two Affinities
The differential effects of 18-MC and ibogaine can be attributed to their distinct pharmacological profiles. While both interact with multiple neurotransmitter systems, 18-MC exhibits a more targeted receptor binding profile, which is believed to contribute to its improved safety.
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of both compounds for key receptors implicated in addiction. Lower Ki values indicate higher binding affinity.
| Receptor | (+)-18-MC (Ki, nM) | Ibogaine (Ki, nM) | Reference |
| α3β4 Nicotinic | ~230 | Similar to 18-MC | [8][9] |
| NMDA | Low Affinity | High Affinity | [9] |
| Sigma-2 (σ2) | Low Affinity | 201 | [9][10] |
| Serotonin Transporter (SERT) | Low Affinity | High Affinity | [9] |
| µ-Opioid | Modest Affinity (Agonist) | 130 (Agonist) | [9][11] |
| κ-Opioid | Modest Affinity | 2000 | [9][11] |
Table 2: Comparative receptor binding affinities of (+)-18-MC and ibogaine.
Effects on Neurotransmitter Systems
Both 18-MC and ibogaine influence dopamine and serotonin levels in the nucleus accumbens, a key brain region in the reward pathway. However, their effects differ in important ways. Both compounds decrease extracellular dopamine levels. In contrast, only ibogaine has been shown to increase extracellular serotonin levels, an effect likely mediated by its high affinity for the serotonin transporter.[12][13][14][15][16]
Safety and Tolerability
The primary advantage of 18-MC over ibogaine lies in its significantly improved safety profile.
-
Cardiotoxicity : Ibogaine is known to have cardiotoxic effects, including the potential to cause fatal cardiac arrhythmias.[1] In contrast, 18-MC does not appear to share this liability.
-
Neurotoxicity : At high doses, ibogaine can cause cerebellar damage.[17] 18-MC has not been found to produce these neurotoxic effects.[17]
-
Psychoactivity : Ibogaine is a potent hallucinogen, which presents challenges for its clinical use.[18] 18-MC is not psychoactive.[2]
Experimental Protocols
Animal Model of Drug Self-Administration (Rat)
The efficacy of 18-MC and ibogaine in reducing drug-seeking behavior is typically assessed using the intravenous self-administration paradigm in rats.
-
Surgery : Rats are surgically implanted with intravenous catheters into the jugular vein.
-
Training : Animals are placed in operant conditioning chambers and learn to press a lever to receive an infusion of a drug (e.g., morphine, cocaine).
-
Treatment : Once a stable baseline of self-administration is established, rats are treated with either 18-MC, ibogaine, or a vehicle control.
-
Testing : The number of lever presses and drug infusions are recorded during subsequent self-administration sessions to determine the effect of the treatment.
Clinical Trial Protocol for Ibogaine in Opioid Withdrawal
A representative clinical trial for ibogaine in opioid-dependent individuals would follow a protocol similar to this:
-
Participant Selection : Participants are opioid-dependent individuals seeking detoxification. A thorough medical and psychiatric screening is conducted to exclude those with pre-existing cardiovascular conditions or other contraindications.
-
Baseline Assessment : Prior to treatment, baseline measures of withdrawal symptoms (e.g., using the Subjective Opioid Withdrawal Scale - SOWS), craving, and mood are collected.
-
Dosing : A single oral dose of ibogaine hydrochloride is administered. Dosing is often weight-dependent.
-
Monitoring : Participants are under continuous medical supervision in a clinical setting. Vital signs, including cardiac function via ECG, are closely monitored.
-
Post-Treatment Assessment : Withdrawal symptoms, craving, and mood are assessed at regular intervals following treatment.
-
Follow-up : Long-term follow-up assessments are conducted to evaluate the durability of the anti-addictive effects.
Visualizing the Mechanisms
Signaling Pathways
The signaling pathways involved in the anti-addictive effects of these compounds are complex and multifactorial. The following diagram illustrates the key receptor interactions and their downstream effects on the dopaminergic and serotonergic systems.
Caption: Comparative signaling pathways of 18-MC and Ibogaine.
Experimental Workflow: Preclinical Efficacy Testing
The following diagram outlines the typical workflow for evaluating the anti-addictive potential of a novel compound in a preclinical setting.
Caption: Preclinical experimental workflow for efficacy testing.
Conclusion
The available evidence strongly suggests that this compound has the potential to be a superior therapeutic agent for addiction compared to ibogaine. Its comparable efficacy in reducing drug-seeking behavior, coupled with a significantly improved safety profile and lack of psychoactive effects, makes it a more viable candidate for clinical development. Further clinical trials are necessary to fully elucidate the efficacy and safety of 18-MC in human populations. However, the preclinical data presented in this guide provides a compelling rationale for its continued investigation as a novel pharmacotherapy for the treatment of substance use disorders.
References
- 1. Frontiers | Ibogaine Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cocaine increases stimulation-evoked serotonin efflux in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Mephedrone - Wikipedia [en.wikipedia.org]
- 16. navinetics.com [navinetics.com]
- 17. researchgate.net [researchgate.net]
- 18. Hallucinogen - Wikipedia [en.wikipedia.org]
Validating the Anti-Addictive Potential of (+)-18-Methoxycoronaridine: A Comparative Guide for Researchers
A comprehensive analysis of (+)-18-Methoxycoronaridine ((+)-18-MC) in preclinical animal models demonstrates its potential as a promising therapeutic agent for treating addiction to a wide range of substances, including opioids, stimulants, nicotine, and alcohol. This guide provides a comparative overview of its efficacy against other established anti-addictive medications, supported by experimental data and detailed protocols to aid researchers in the field of drug development.
This compound, a synthetic analog of the naturally occurring psychoactive compound ibogaine, has emerged as a significant candidate in the quest for effective anti-addiction therapies. Unlike its parent compound, (+)-18-MC does not produce hallucinogenic effects or cardiotoxicity, making it a safer alternative for clinical investigation.[1] Extensive research in animal models has validated its ability to reduce drug-seeking behavior and self-administration of various addictive substances.
Comparative Efficacy in Animal Models of Addiction
The anti-addictive properties of (+)-18-MC have been rigorously tested in various animal models, primarily focusing on drug self-administration and conditioned place preference (CPP). These models are crucial for evaluating the reinforcing properties of drugs and the efficacy of potential treatments.
Drug Self-Administration Studies
The intravenous self-administration paradigm is a gold-standard preclinical model that assesses the reinforcing effects of a drug by allowing an animal to learn to perform a specific action (e.g., lever press) to receive a drug infusion. Studies have consistently shown that (+)-18-MC effectively reduces the self-administration of several major drugs of abuse.
Table 1: Effect of this compound on Drug Self-Administration in Rats
| Drug of Abuse | Animal Model | (+)-18-MC Dose (mg/kg, i.p.) | Effect on Self-Administration | Reference |
| Morphine | Male Sprague-Dawley Rats | 40 | Produces a downward shift in the entire morphine dose-response curve, reducing reinforcing efficacy.[2] | [2] |
| Cocaine | Male Sprague-Dawley Rats | 40 | Decreases intravenous self-administration.[3] | [3] |
| Nicotine | Female Sprague-Dawley Rats | 1 - 40 | Dose-dependently decreases intravenous self-administration.[4] | [4] |
| Alcohol | Male and Female Alcohol-Preferring (P) Rats | 10, 20, 40 (oral) | Dose-dependently reduces alcohol intake.[5][6][7] | [5][6][7] |
Conditioned Place Preference (CPP) Studies
The CPP paradigm is a classical conditioning model used to measure the motivational effects of a drug. It involves associating a specific environment with the drug's effects. A preference for the drug-paired environment is interpreted as a measure of the drug's rewarding properties.
Research indicates that (+)-18-MC can attenuate the acquisition of a cocaine-conditioned place preference.[2][3] In one study, rats co-injected with (+)-18-MC and cocaine during the conditioning phase showed a significantly lower preference for the cocaine-paired chamber compared to rats that received cocaine alone.[2] Specifically, the mean preference score for the (+)-18-MC and cocaine group was 79.0 ± 33.0 seconds, which was significantly lower than the 192.9 ± 40.3 seconds for the vehicle and cocaine group.[2] Interestingly, (+)-18-MC itself did not produce a place preference or aversion, suggesting it lacks intrinsic rewarding or aversive properties at the tested doses.[2]
Comparison with Other Anti-Addictive Agents
While (+)-18-MC shows significant promise, it is crucial to compare its efficacy with existing medications used to treat addiction, such as naloxone and bupropion.
Naloxone , an opioid receptor antagonist, is primarily used to reverse opioid overdose but is also used in some treatment regimens to block the rewarding effects of opioids. Studies have shown that naloxone can block the acquisition and enhance the expression of morphine-induced CPP.[8]
Bupropion , an antidepressant, is also prescribed as a smoking cessation aid. Its mechanism involves the inhibition of norepinephrine and dopamine reuptake. In animal models, bupropion has shown mixed effects on nicotine self-administration, with some studies reporting a decrease in intake while others show an increase at certain doses.[9][10]
Direct comparative studies between (+)-18-MC and these agents in the same experimental paradigms are limited. However, the broad spectrum of activity of (+)-18-MC across multiple classes of addictive substances suggests a potentially wider therapeutic application compared to more targeted medications like naloxone.
Mechanism of Action: The Role of α3β4 Nicotinic Acetylcholine Receptors
The primary mechanism underlying the anti-addictive properties of (+)-18-MC is believed to be its action as an antagonist at the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs).[4] These receptors are highly expressed in the medial habenula and interpeduncular nucleus, brain regions that play a critical role in the regulation of the mesolimbic dopamine system, the brain's primary reward pathway. By modulating this pathway, (+)-18-MC appears to dampen the reinforcing effects of addictive drugs.
dot
Caption: Signaling pathway of the mesolimbic dopamine system and the proposed mechanism of action of (+)-18-MC.
Experimental Protocols
To facilitate further research and replication of findings, detailed methodologies for the key experiments cited are provided below.
Intravenous Drug Self-Administration Protocol
dot
Caption: Experimental workflow for intravenous drug self-administration studies.
1. Subjects: Adult male or female rats (e.g., Sprague-Dawley, Wistar) are typically used. Animals are individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
2. Surgery: Rats are anesthetized and a chronic indwelling catheter is surgically implanted into the jugular vein, exiting dorsally between the scapulae. The catheter is flushed daily with heparinized saline to maintain patency.
3. Apparatus: Standard operant conditioning chambers are used, equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to the rat's catheter via a swivel system.
4. Training: Initially, rats may be trained to press the active lever for a food reward on a fixed-ratio 1 (FR1) schedule (one press results in one reward).
5. Drug Self-Administration: Once lever pressing is established, the food reward is replaced with an intravenous infusion of the drug of abuse (e.g., morphine, cocaine, nicotine). Sessions are typically 1-2 hours daily. The number of infusions is recorded.
6. Treatment Administration: Once a stable baseline of drug self-administration is achieved, animals are pre-treated with various doses of (+)-18-MC or vehicle prior to the self-administration session. The effect on the number of self-administered infusions is the primary measure of efficacy.
Conditioned Place Preference (CPP) Protocol
dot
Caption: Experimental workflow for conditioned place preference studies.
1. Apparatus: A three-chamber CPP apparatus is commonly used. The two larger outer chambers have distinct visual and tactile cues (e.g., different wall patterns and floor textures), and a smaller neutral center chamber connects them.
2. Pre-Conditioning (Baseline Preference): On the first day, rats are placed in the center chamber and allowed to freely explore all three compartments for a set period (e.g., 15 minutes). The time spent in each of the two larger chambers is recorded to establish any initial preference.
3. Conditioning: This phase typically occurs over several days. On "drug" days, animals receive an injection of the drug of abuse (e.g., cocaine, morphine) and are immediately confined to one of the outer chambers for a set duration (e.g., 30 minutes). To test the effect of (+)-18-MC, it can be co-administered with the drug of abuse. On "vehicle" days, animals receive a saline injection and are confined to the opposite chamber. The order of drug and vehicle days is counterbalanced across animals.
4. Post-Conditioning (Test): After the conditioning phase, the animal is placed back in the center chamber in a drug-free state and allowed to freely explore all compartments. The time spent in each of the outer chambers is recorded. An increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.
Conclusion
The data from animal models strongly support the anti-addictive properties of this compound across a range of abused substances. Its favorable safety profile compared to ibogaine, coupled with its broad efficacy, positions it as a highly promising candidate for the development of novel addiction pharmacotherapies. Further research, particularly direct comparative studies with existing treatments and exploration of its effects in more complex models of relapse, is warranted to fully elucidate its therapeutic potential. The detailed protocols provided in this guide aim to facilitate such future investigations.
References
- 1. 18-methoxycoronaridine blocks acquisition but enhances reinstatement of a cocaine place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18-Methoxycoronaridine blocks acquisition but enhances reinstatement of a cocaine place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18-Methoxycoronardine attenuates nicotine-induced dopamine release and nicotine preferences in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. ane.pl [ane.pl]
- 7. Naloxone enhances the expression of morphine-induced conditioned place preference. | University of Kentucky College of Arts & Sciences [math.as.uky.edu]
- 8. Biphasic Effects of Naloxone in the Rats Receiving Morphine Overdose A Place Preference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Benefits of varenicline vs. bupropion for smoking cessation: a Bayesian analysis of the interaction of reward sensitivity and treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of (+)-18-Methoxycoronaridine and Ibogaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of (+)-18-Methoxycoronaridine (18-MC) and its parent compound, ibogaine. The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons and the experimental methodologies used to generate these findings.
Introduction
Ibogaine, a naturally occurring psychoactive alkaloid from the Tabernanthe iboga plant, has shown promise in treating substance use disorders. However, its clinical development has been significantly hampered by a challenging side effect profile, including cardiotoxicity and neurotoxicity.[1][2][3] In response to these safety concerns, 18-MC, a synthetic analogue of ibogaine, was developed.[4] Preclinical and early clinical data suggest that 18-MC retains the anti-addictive properties of ibogaine while exhibiting a markedly improved safety profile.[5][6] This guide will delve into a detailed comparison of the adverse effects associated with both compounds.
Side Effect Profile of Ibogaine
Ibogaine is associated with a range of clinically significant side effects affecting multiple organ systems.
Cardiovascular Effects
Fatalities have been reported in association with ibogaine use, often linked to pre-existing cardiovascular conditions or concomitant substance use.[2] A primary concern is its potential to induce cardiac arrhythmias, specifically Torsades de Pointes, by prolonging the QT interval.[3][7] This is attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels.[7][8] Bradycardia (a slowed heart rate) has also been observed at higher doses.[9][10]
Neurological and Psychological Effects
Ibogaine's psychoactive properties can manifest as hallucinations, anxiety, and confusion.[2][3] Ataxia (loss of coordination) and tremors are also common acute effects.[2][11] Of significant concern is the potential for neurotoxicity. High doses of ibogaine (≥ 50 mg/kg in rats) have been shown to cause degeneration of Purkinje cells in the cerebellum.[10][12][13] Manic episodes and psychosis have been reported in the days or weeks following ibogaine administration.[2][14]
Gastrointestinal and Other Effects
Nausea and vomiting are frequently reported side effects during the acute phase of ibogaine administration.[2][11] Other reported adverse events include headaches, muscle aches, and insomnia.[3]
Side Effect Profile of this compound (18-MC)
In contrast to ibogaine, preclinical and Phase 1 clinical data for 18-MC suggest a significantly more benign side effect profile.
Cardiovascular Effects
Preclinical studies in animals have shown that 18-MC does not produce any apparent effects on heart rate or blood pressure, even at high doses.[9][10] Furthermore, 18-MC exhibits a lower affinity for hERG channels compared to ibogaine, suggesting a reduced risk of inducing cardiac arrhythmias.[9] A Phase 1 clinical trial in healthy volunteers found 18-MC to have an encouraging safety profile with no proarrhythmic or neurotoxic activity observed.[5]
Neurological and Psychological Effects
A key advantage of 18-MC is its lack of hallucinogenic properties, which is thought to be due to its minimal interaction with serotonin receptors.[6][10] Animal studies have demonstrated that 18-MC does not induce tremors or cause the cerebellar damage observed with high doses of ibogaine.[4][10][15]
Gastrointestinal and Other Effects
Animal studies have not revealed any significant adverse effects, including gastrointestinal issues.[16] The Phase 1 clinical trial data also indicated good tolerability.[5]
Quantitative Comparison of Side Effects
The following tables summarize the available quantitative data comparing the side effect profiles of ibogaine and 18-MC.
| Side Effect Category | Ibogaine | This compound (18-MC) |
| Cardiovascular | ||
| QT Prolongation | Clinically relevant and reversible QTc prolongation observed[7] | Not observed in preclinical or Phase 1 clinical trials[5] |
| Arrhythmias | Risk of Torsades de Pointes[7] | No proarrhythmic activity observed[5] |
| Bradycardia | Observed at high doses (100-200 mg/kg in rats)[9][10] | No apparent effect on heart rate[9][10] |
| Neurological | ||
| Neurotoxicity | Cerebellar Purkinje cell degeneration at ≥ 50 mg/kg in rats[12][13] | No evidence of cerebellar toxicity, even at high doses (100 mg/kg in rats)[4] |
| Tremors | Produces whole-body tremors[10][17] | No tremorigenic effect[4][6] |
| Hallucinations | A primary psychoactive effect[2][11] | Not hallucinogenic[6] |
| Receptor Binding Affinities (IC50/Ki in µM) | ||
| hERG Channel Inhibition | IC50 estimated to be in the low micromolar range | IC50 estimated to be between 50 and 100 µM[9] |
| NMDA Receptors | High affinity | Low affinity[10] |
| Sigma-2 Receptors | High affinity | Low affinity[10] |
| 5-HT Transporter | High affinity | Low affinity[10] |
Experimental Protocols
Assessment of Cardiotoxicity: hERG Channel Inhibition Assay
-
Objective: To determine the potential of a compound to block the hERG potassium channel, a key indicator of proarrhythmic risk.
-
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on individual cells.
-
Procedure: A voltage clamp protocol is applied to elicit hERG currents. After establishing a stable baseline current, the cells are perfused with increasing concentrations of the test compound (ibogaine or 18-MC).
-
Data Analysis: The inhibition of the hERG current at each concentration is measured, and the IC50 value (the concentration at which 50% of the current is inhibited) is calculated.[18]
-
Assessment of Neurotoxicity: Cerebellar Histology in Rats
-
Objective: To evaluate the potential of a compound to cause neuronal damage in the cerebellum.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: Animals are administered a single high dose of the test compound (e.g., 100 mg/kg of ibogaine or 18-MC) or a vehicle control via intraperitoneal injection.
-
Tissue Collection: After a set period (e.g., 24-48 hours), the animals are euthanized, and their brains are perfused and fixed.
-
Histology: The cerebellums are dissected, sectioned, and stained with markers for neuronal degeneration (e.g., Fluoro-Jade B) and Purkinje cells (e.g., anti-calbindin antibody).
-
Analysis: The sections are examined under a microscope to identify and quantify any signs of Purkinje cell loss or damage.[12]
-
Signaling Pathways and Mechanisms of Toxicity
The differing side effect profiles of ibogaine and 18-MC can be attributed to their distinct interactions with various neurotransmitter systems and ion channels.
Caption: Receptor interaction profiles of ibogaine and 18-MC and their association with adverse effects.
Ibogaine's broad spectrum of activity contributes to its therapeutic effects but also its toxicity. Its blockade of hERG channels is directly linked to cardiotoxicity.[8] Antagonism at NMDA receptors and agonism at sigma-2 receptors are thought to contribute to its neurotoxic and hallucinogenic properties.[10]
In contrast, 18-MC has a more selective mechanism of action, primarily acting as an antagonist at the α3β4 nicotinic acetylcholine receptor.[19][20] It has significantly lower affinity for the receptors and transporters implicated in ibogaine's major side effects.[10]
Caption: A simplified workflow for the preclinical assessment of cardiotoxicity and neurotoxicity.
Conclusion
The available evidence strongly indicates that this compound possesses a significantly improved safety and tolerability profile compared to ibogaine. The absence of cardiotoxic, neurotoxic, and hallucinogenic effects in preclinical and early clinical studies positions 18-MC as a promising second-generation therapeutic candidate for substance use disorders. Further clinical investigation is warranted to fully characterize its side effect profile in larger patient populations and to confirm its efficacy. This comparative analysis underscores the importance of targeted drug design in mitigating the adverse effects of promising but toxic parent compounds.
References
- 1. Side Effects From Ibogaine | Drug Policy Facts [drugpolicyfacts.org]
- 2. drugs.com [drugs.com]
- 3. droracle.ai [droracle.ai]
- 4. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mindmed.co [mindmed.co]
- 6. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety of ibogaine administration in detoxification of opioid‐dependent individuals: a descriptive open‐label observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ibogaine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 18-Methoxycoronaridine, a potential anti-obesity agent, does not produce a conditioned taste aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 18. Pre-clinical and Clinical Safety Studies of CMX-2043: A Cytoprotective Lipoic Acid Analogue for Ischaemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 20. 18-Methoxycoronaridine hydrochloride, (+/-)- | 266686-77-5 | Benchchem [benchchem.com]
A Cross-Study Validation of (+)-18-Methoxycoronaridine's Efficacy in Reducing Drug Self-Administration: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data supporting the use of (+)-18-Methoxycoronaridine ((+)-18-MC) in reducing drug self-administration, alongside data from established alternative treatments. The information is presented to facilitate an objective evaluation of (+)-18-MC's potential as a novel anti-addiction therapeutic.
Quantitative Data Summary: Comparative Efficacy in Animal Models
The following tables summarize the dose-dependent effects of (+)-18-MC and comparator drugs on the self-administration of various substances of abuse in rat models. It is important to note that experimental conditions, such as the strain of rat, route of administration, and specific self-administration protocol, can influence the observed outcomes.
Table 1: Effect of this compound ((+)-18-MC) on Drug Self-Administration in Rats
| Drug of Abuse | (+)-18-MC Dose (mg/kg) | Route of Administration | Animal Model | Percent Reduction in Self-Administration (Approximate) | Citation(s) |
| Nicotine | 40 | Oral | Sprague-Dawley rats | Significant reduction | [] |
| Nicotine | 1-40 | Intraperitoneal (i.p.) | Rats | Dose-dependent decrease; most potent effect among drugs tested | [2] |
| Cocaine | 40 | Not Specified | Rats | Significant decrease | [3] |
| Morphine | Not Specified | Not Specified | Rats | Decrease in self-administration | [] |
| Methamphetamine | 1-40 | Intraperitoneal (i.p.) | Rats | Dose-dependent decrease; least effective compared to other drugs | [2] |
| Alcohol | 10, 20, 40 | Oral | Alcohol-preferring (P) rats | Dose-dependent significant reduction at all doses | [] |
Table 2: Effect of Comparator Drugs on Drug Self-Administration in Rats
| Comparator Drug | Drug of Abuse | Dose (mg/kg) | Route of Administration | Animal Model | Percent Reduction in Self-Administration (Approximate) | Citation(s) |
| Naltrexone | Heroin | 3.0 | Not Specified | Rats | Shifted the dose-response curve 5-fold to the right | [4] |
| Naltrexone | Oxycodone | 3.0 | Not Specified | HS rats | Significant decrease | [5] |
| Naltrexone | Ethanol | 0.1 (s.c.), 3 (i.p.) and higher | Subcutaneous (s.c.), Intraperitoneal (i.p.) | Rats | Significant reduction; s.c. route was ~30-fold more potent | [6] |
| Buprenorphine | Heroin & Cocaine | 1.5, 3.0/day | Not Specified | Rats | Reduced seeking behavior | [7] |
| Methadone | Heroin & Cocaine | 30/day | Osmotic minipumps | Rats | Blocked drug-induced reinstatement | [[“]] |
| Acamprosate | Ethanol | 100, 200 | Not Specified | Wistar rats | Blocked increased consumption after abstinence | [9] |
| Acamprosate | Ethanol | 200 | Not Specified | Ethanol-dependent rats | 50-70% reduction | [10] |
| Varenicline | Nicotine | 3.0 | Not Specified | Rats | Significant decrease | [11] |
Detailed Experimental Protocols
The following are detailed methodologies for key experimental paradigms cited in the quantitative data summary.
Intravenous Drug Self-Administration (Fixed-Ratio Schedule)
This paradigm is used to assess the reinforcing properties of a drug.
-
Subjects: Male or female rats (e.g., Sprague-Dawley, Wistar), weighing 250-350g at the start of the experiment.
-
Housing: Animals are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.
-
Surgical Procedure:
-
Rats are anesthetized with a suitable anesthetic agent (e.g., a ketamine/xylazine mixture).
-
A chronic indwelling catheter is surgically implanted into the right jugular vein.
-
The catheter is passed subcutaneously to the mid-scapular region and externalized.
-
Catheters are flushed daily with a heparinized saline solution to maintain patency.
-
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a house light. The chamber is enclosed in a sound-attenuating cubicle.
-
Training and Procedure:
-
Following a recovery period of 5-7 days, rats are placed in the operant chambers for daily self-administration sessions (e.g., 1-2 hours).
-
Pressing the "active" lever results in the delivery of a drug infusion (e.g., nicotine, cocaine, heroin) over a short duration (e.g., 1-5 seconds), paired with the presentation of a cue light and/or an auditory tone.
-
A time-out period (e.g., 20 seconds) follows each infusion, during which active lever presses have no programmed consequences.
-
Pressing the "inactive" lever is recorded but has no consequences.
-
A fixed-ratio (FR) schedule of reinforcement is typically used, where a fixed number of responses (e.g., FR1, FR5) is required to receive a single infusion.
-
-
Data Analysis: The primary dependent variable is the number of infusions earned per session. The number of active and inactive lever presses is also recorded to assess the specificity of the drug's reinforcing effects.
Alcohol Self-Administration (Two-Bottle Choice)
This method assesses voluntary alcohol consumption.
-
Subjects: Alcohol-preferring (P) or non-preferring rat strains (e.g., Wistar).
-
Housing: Rats are individually housed with ad libitum access to food.
-
Procedure:
-
Animals are given continuous access to two drinking bottles in their home cage.
-
One bottle contains tap water, and the other contains an alcohol solution (e.g., 10% v/v ethanol).
-
The position of the bottles is alternated daily to control for side preference.
-
Fluid consumption from each bottle is measured daily by weighing the bottles.
-
-
Data Analysis: The primary dependent variables are the amount of alcohol consumed (g/kg of body weight) and the preference for the alcohol solution (volume of alcohol solution consumed / total volume of fluid consumed).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for (+)-18-MC and key comparator drugs.
References
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Naltrexone blocks alcohol-induced effects on kappa-opioid receptors in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. The clinical pharmacology of acamprosate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Acamprosate Calcium? [synapse.patsnap.com]
A comparative analysis of the pharmacokinetics of 18-MC and ibogaine
A detailed examination of the absorption, distribution, metabolism, and excretion of the novel anti-addictive agent 18-methoxycoronaridine (18-MC) in comparison to its parent compound, ibogaine.
Ibogaine, a naturally occurring psychoactive alkaloid from the Tabernanthe iboga plant, has garnered significant interest for its potential in treating substance use disorders. However, its clinical development has been hampered by safety concerns, including hallucinogenic effects and cardiovascular toxicity. This has led to the development of 18-methoxycoronaridine (18-MC), a synthetic analog of ibogaine, designed to retain the anti-addictive properties while minimizing adverse effects.[1] Understanding the pharmacokinetic differences between these two compounds is crucial for the continued development of safer and more effective anti-addictive therapies.
Pharmacokinetic Profiles: A Side-by-Side Comparison
The pharmacokinetic properties of 18-MC and ibogaine reveal significant differences in their metabolic pathways and durations of action. Ibogaine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its active metabolite, noribogaine.[2][3] This metabolite is believed to contribute significantly to the long-lasting anti-addictive effects of ibogaine.[2][4] In contrast, 18-MC is metabolized to its major metabolite, 18-hydroxycoronaridine (18-HC), predominantly by the polymorphic enzyme CYP2C19.[5]
The half-life of ibogaine in humans is relatively short, around 4 to 7 hours.[3] However, its primary metabolite, noribogaine, has a much longer half-life, estimated to be between 28 and 49 hours in healthy volunteers.[4][6] This extended presence of noribogaine may account for the prolonged therapeutic window observed after a single dose of ibogaine. While specific human pharmacokinetic data for 18-MC is still emerging from clinical trials, preclinical studies in rats suggest that both 18-MC and ibogaine have short initial half-lives of 5 to 10 minutes and terminal half-lives of just over 100 minutes.[7] It is also suggested that, like ibogaine, 18-MC likely has an active metabolite.[8]
| Parameter | 18-Methoxycoronaridine (18-MC) | Ibogaine | Noribogaine (Ibogaine Metabolite) |
| Primary Metabolizing Enzyme | CYP2C19[5] | CYP2D6[2][3] | - |
| Major Active Metabolite | 18-hydroxycoronaridine (18-HC)[5] | Noribogaine (12-hydroxyibogamine)[2][4] | - |
| Half-Life (t½) in Humans | Data from ongoing clinical trials | ~4-7 hours[3] | 28-49 hours[4][6] |
| Peak Plasma Concentration (Tmax) in Humans | Data from ongoing clinical trials | ~2 hours[3] | 2-3 hours (after oral noribogaine)[6] |
| Key Pharmacodynamic Actions | α3β4 nicotinic antagonist[8][9] | Multiple neurotransmitter systems, including NMDA and sigma-2 receptors[3][8] | Serotonin reuptake inhibitor, κ-opioid receptor agonist[10][11] |
| Reported Adverse Effects in Humans | Data from ongoing clinical trials | Hallucinations, cardiac arrhythmias (QTc prolongation)[3][12] | Potential for QTc prolongation[13] |
Metabolic Pathways
The metabolic conversion of ibogaine and 18-MC is a critical determinant of their pharmacological activity and safety profiles.
Ibogaine undergoes O-demethylation by CYP2D6 to form its principal active metabolite, noribogaine.[2][3] This metabolic step is subject to genetic polymorphisms in the CYP2D6 enzyme, which can lead to significant inter-individual variability in ibogaine clearance and exposure.[12][14] 18-MC is also metabolized via O-demethylation, but this process is primarily catalyzed by CYP2C19, another polymorphic enzyme, to form 18-HC.[5] The reliance on different CYP450 enzymes for metabolism suggests a lower potential for drug-drug interactions when 18-MC is co-administered with drugs metabolized by CYP2D6.
Experimental Protocols
General Preclinical Pharmacokinetic Study Design
The pharmacokinetic properties of novel compounds like 18-MC are typically first characterized in animal models, such as rats or mice, before proceeding to human trials. A general experimental workflow for such a study is outlined below.
Methodology for In Vitro Metabolism Studies:
To identify the enzymes responsible for the metabolism of 18-MC, in vitro studies using human liver microsomes and cDNA-expressed human cytochrome P450 enzymes are conducted.[5]
-
Incubation: 18-MC is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).
-
Inhibition: To identify the specific CYP450 isoforms involved, selective chemical inhibitors or antibodies for different CYP enzymes are added to the incubation mixture. For example, S-mephenytoin is a selective inhibitor of CYP2C19.[5]
-
Metabolite Identification: The formation of metabolites, such as 18-HC, is monitored over time using analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Enzyme Kinetics: By measuring the rate of metabolite formation at different concentrations of 18-MC, key enzyme kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined.[5]
Methodology for In Vivo Pharmacokinetic Studies in Rodents:
Animal studies are essential for determining the in vivo pharmacokinetic profile of a drug.
-
Animal Model: Studies are typically conducted in rodent models such as Sprague-Dawley rats or C57BL/6 mice.[15][16]
-
Drug Administration: The compound is administered via various routes, most commonly oral (PO) and intravenous (IV), to assess bioavailability.[15][16]
-
Sample Collection: Blood samples are collected at multiple time points after drug administration through methods like tail vein or saphenous vein sampling.[17]
-
Bioanalysis: The concentration of the parent drug and its major metabolites in plasma or other tissues is quantified using a validated LC-MS/MS method.[15]
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and area under the curve (AUC).
References
- 1. Comparing 18-MC vs. Ibogaine for the Treatment of Substance Use Disorder | Psychedelics Today [psychedelicstoday.com]
- 2. Frontiers | Ibogaine Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes [frontiersin.org]
- 3. The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Metabolism of 18-methoxycoronaridine, an ibogaine analog, to 18-hydroxycoronaridine by genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascending-dose study of noribogaine in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 8. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 10. Noribogaine - Wikipedia [en.wikipedia.org]
- 11. Ibogaine - Wikipedia [en.wikipedia.org]
- 12. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacy.media.uconn.edu [pharmacy.media.uconn.edu]
- 14. blossomanalysis.com [blossomanalysis.com]
- 15. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 16. Scholars@Duke publication: Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats. [scholars.duke.edu]
- 17. Large Molecule Pharmacokinetics | Rodent PK Studies - Aragen Life Sciences [aragen.com]
- 18. Noribogaine, but not 18-MC, exhibits similar actions as ibogaine on GDNF expression and ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of (+)-18-Methoxycoronaridine in Combating Nicotine and Opioid Dependence: A Comparative Analysis
For Immediate Release
A growing body of preclinical evidence suggests that (+)-18-Methoxycoronaridine (18-MC), a novel synthetic analog of the naturally occurring psychoactive compound ibogaine, holds significant promise as a therapeutic agent for both nicotine and opioid dependence. This guide provides a comprehensive comparison of the efficacy of 18-MC in reducing dependence on these two widely abused substances, supported by experimental data, detailed protocols, and an examination of the underlying signaling pathways. This information is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative treatments for substance use disorders.
Quantitative Efficacy of this compound
The following tables summarize the dose-dependent effects of 18-MC on nicotine and opioid self-administration in preclinical models. These studies highlight the compound's ability to reduce drug-seeking behavior across different routes of administration.
Table 1: Efficacy of this compound in Reducing Nicotine Self-Administration in Rats
| Animal Model | Nicotine Dose | 18-MC Dose (Route) | % Reduction in Self-Administration | Reference |
| Female Sprague-Dawley Rats | Not Specified | 40 mg/kg (oral) | Significant reduction | [1][2][3] |
| Not Specified | Not Specified | 1-40 mg/kg (i.p.) | Dose-dependent decrease; most potent effect among drugs tested | [4][5] |
| Not Specified | Not Specified | 2 mg/kg (i.p.) | Significant decrease | [5] |
| Not Specified | Not Specified | 5 mg/kg (i.p.) | Reduced to 60% of baseline | [5] |
| Not Specified | Not Specified | 10-40 mg/kg (i.p.) | Significant decrease, lasting >24h at highest dose | [5] |
Table 2: Efficacy of this compound in Reducing Opioid (Morphine) Self-Administration in Rats
| Animal Model | Opioid Dose | 18-MC Dose (Route) | Effect on Self-Administration | Reference |
| Not Specified | Not Specified | 40 mg/kg | Decrease | [6] |
| Not Specified | Not Specified | Not Specified | Attenuation of withdrawal signs | [6] |
| Morphine-dependent rats | Naltrexone-precipitated withdrawal | 5-20 µg (intracerebral) | Attenuation of withdrawal signs | [7] |
Mechanism of Action: Targeting the α3β4 Nicotinic Acetylcholine Receptor
The primary mechanism through which 18-MC is believed to exert its anti-addictive effects is by acting as an antagonist at the α3β4 subtype of the nicotinic acetylcholine receptor (nAChR).[8][9][10][11][12] This receptor is strategically located in key brain regions involved in reward and addiction, including the medial habenula and the interpeduncular nucleus. By blocking the activity of these receptors, 18-MC can modulate the downstream release of neurotransmitters like dopamine, which is a central player in the reinforcing effects of both nicotine and opioids.[6]
Signaling Pathways in Nicotine and Opioid Dependence and the Role of 18-MC
The following diagrams illustrate the simplified signaling pathways involved in nicotine and opioid dependence and how 18-MC is proposed to intervene.
Experimental Protocols
The following provides a generalized framework for the experimental protocols used to assess the efficacy of 18-MC in animal models of nicotine and opioid self-administration.
Nicotine Self-Administration Protocol
-
Animals: Adult female Sprague-Dawley rats are typically used.[1][2][3]
-
Surgery: Rats are surgically implanted with intravenous jugular catheters to allow for the self-administration of nicotine.
-
Apparatus: Standard operant conditioning chambers equipped with two levers are used. One lever is designated as "active" and results in a nicotine infusion, while the other is "inactive" and has no programmed consequence.
-
Acquisition Phase: Rats are placed in the operant chambers for daily sessions (e.g., 45 minutes).[1][2][3] Presses on the active lever result in an intravenous infusion of nicotine (e.g., a specific dose per infusion) paired with a cue (e.g., a light or tone). This phase continues until stable responding is established.
-
Maintenance Phase: Once stable self-administration is achieved, rats continue to have access to nicotine under a specific schedule of reinforcement (e.g., Fixed Ratio 1, where every press results in an infusion).
-
18-MC Treatment: On test days, rats are pre-treated with 18-MC or a vehicle control at various doses and through different routes of administration (e.g., oral gavage or intraperitoneal injection) at a specified time before the self-administration session.
-
Data Collection and Analysis: The number of active and inactive lever presses, and consequently the number of nicotine infusions, are recorded. The effect of 18-MC is determined by comparing the number of infusions on treatment days to baseline (vehicle) days.
Opioid Self-Administration Protocol
-
Animals: Adult male or female rats of various strains (e.g., Sprague-Dawley) are commonly used.
-
Surgery: Similar to the nicotine protocol, rats are implanted with intravenous jugular catheters for opioid (e.g., morphine, heroin) self-administration.
-
Apparatus: Standard operant conditioning chambers are used.
-
Acquisition and Maintenance: Rats learn to press a lever to receive an infusion of an opioid. Training continues until a stable pattern of self-administration is established.
-
Induction of Dependence and Withdrawal (for some studies): To study the effects of 18-MC on withdrawal, rats can be made physically dependent on an opioid through repeated administrations. Withdrawal can then be precipitated by the administration of an opioid antagonist (e.g., naltrexone).
-
18-MC Treatment: 18-MC is administered prior to self-administration sessions to assess its effect on drug-seeking behavior, or after the induction of withdrawal to measure its ability to alleviate withdrawal symptoms.
-
Data Collection and Analysis: The primary endpoint is the number of opioid infusions self-administered. For withdrawal studies, physiological and behavioral signs of withdrawal are scored.
Comparative Efficacy and Future Directions
The available preclinical data suggests that 18-MC is a promising candidate for the treatment of both nicotine and opioid dependence. Notably, some studies indicate that 18-MC may be more potent in reducing nicotine self-administration compared to other drugs of abuse.[4][5] This could be attributed to its direct antagonist action on α3β4 nAChRs, which are a primary target of nicotine. Its effects on opioid dependence are likely mediated through the modulation of the same nicotinic receptor system, which in turn influences the broader reward circuitry implicated in opioid addiction.
Further research is warranted to fully elucidate the comparative efficacy and to translate these promising preclinical findings into clinical applications. Human trials are necessary to determine the safety, tolerability, and efficacy of 18-MC in treating nicotine and opioid use disorders in humans. The development of compounds like 18-MC represents a significant step forward in the search for novel, non-addictive therapies to combat the global public health crises of nicotine and opioid addiction.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats. [scholars.duke.edu]
- 4. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.red [2024.sci-hub.red]
- 6. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of psychedelics on opioid use disorder: a scoping review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain regions mediating α3β4 nicotinic antagonist effects of 18-MC on nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Binding Affinities of (+)-18-Methoxycoronaridine and Its Congeners for Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of the potential anti-addictive agent (+)-18-Methoxycoronaridine ((+)-18-MC) and its structural analogs for various subtypes of nicotinic acetylcholine receptors (nAChRs). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in neuropharmacology and drug development.
Introduction
This compound, a synthetic derivative of the iboga alkaloid coronaridine, has garnered significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. Its mechanism of action is believed to involve the modulation of nicotinic acetylcholine receptors, which are critical players in the brain's reward pathways. This guide delves into the structure-activity relationships of (+)-18-MC and its congeners by comparing their binding affinities to different nAChR subtypes.
Comparative Binding Affinities
The binding affinities of this compound and its congeners for various nAChR subtypes have been determined using radioligand binding assays and functional assays. The following tables summarize the available quantitative data, including inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Compound | Receptor Subtype | Ki (μM) | IC50 (μM) | Reference |
| This compound | hα3β4 | - | 0.75 | [1] |
| Torpedo (desensitized) | 0.23 (Kd) | - | [2] | |
| hα1β1γδ | - | 6.8 ± 0.8 | [2] | |
| (-)-Ibogaine | hα3β4 | 0.46 (Kd) | 17 ± 3 | [3][4] |
| Torpedo | - | - | [2] | |
| (±)-18-Methylaminocoronaridine | hα1β1γδ | - | 5.9 ± 0.3 | [5] |
| (+)-Catharanthine | hα1β1γδ | - | 20 ± 1 | [5] |
| (±)-Albifloranine | hα1β1γδ | - | 46 ± 13 | [5] |
| Tabernanthalog (TBG) | rα3β2 | - | 27.6 ± 2.0 | [6] |
| rα3β4 | - | 31.4 ± 1.8 | [6] | |
| rα7 | - | 10.2 ± 0.3 | [6] | |
| rα9α10 | - | 1.1 ± 0.1 | [6] | |
| Ibogainalog (IBG) | rα3β2 | - | - | [6] |
| rα3β4 | - | - | [6] | |
| rα7 | - | 11.4 ± 0.7 | [6] | |
| rα9α10 | - | 2.9 ± 0.2 | [6] |
h: human, r: rat. Data is presented as mean ± standard error where available.
Experimental Protocols
The determination of binding affinities is crucial for understanding the pharmacological profile of these compounds. Below are detailed methodologies for key experiments cited in this guide.
Radioligand Competition Binding Assay for α3β4 nAChRs
This protocol is adapted from studies characterizing the binding of ligands to the human α3β4 nAChR subtype expressed in cell lines.
Materials:
-
HEK-293 cells stably expressing human α3β4 nAChRs
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Radioligand: [3H]Epibatidine (specific activity ~50-80 Ci/mmol)
-
Unlabeled Ligand: this compound or its congeners
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK-293 cells expressing α3β4 nAChRs.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of a known α3β4 ligand like nicotine (for non-specific binding).
-
50 µL of various concentrations of the competitor ligand ((+)-18-MC or its congeners).
-
50 µL of [3H]Epibatidine at a final concentration close to its Kd value (e.g., 0.1-0.5 nM).
-
100 µL of the prepared cell membrane suspension (typically 50-100 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked GF/B filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Calcium Influx Assay
This assay measures the ability of the compounds to inhibit nAChR function by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK-293 cells expressing the nAChR subtype of interest.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
nAChR agonist (e.g., acetylcholine or epibatidine).
-
Test compounds (this compound and its congeners).
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Preparation:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
On the day of the assay, remove the growth medium and load the cells with the calcium indicator dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
-
Compound Incubation:
-
Add various concentrations of the test compounds to the wells and incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence for each well.
-
Add a specific concentration of the nAChR agonist (typically the EC80 concentration) to all wells simultaneously using the plate reader's injection system.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percentage of inhibition (relative to the response with agonist alone) against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes involved, the following diagrams illustrate the signaling pathways of nicotinic acetylcholine receptors and a typical experimental workflow for determining binding affinity.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathways.
Caption: Radioligand Competition Binding Assay Workflow.
Conclusion
The presented data indicate that this compound and its congeners exhibit a range of binding affinities and selectivities for different nAChR subtypes. Notably, some of the newer analogs, such as Tabernanthalog, show interesting selectivity profiles. The structure-activity relationships suggested by these comparisons can guide the design of novel compounds with improved therapeutic profiles for the treatment of addiction and other neurological disorders. The detailed experimental protocols and workflow diagrams provided herein serve as a practical resource for researchers aiming to further investigate the pharmacology of these promising molecules.
References
- 1. designer-drug.com [designer-drug.com]
- 2. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of ibogaine with human α3β4-nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.okstate.edu [scholars.okstate.edu]
- 6. Tabernanthalog and ibogainalog inhibit the α7 and α9α10 nicotinic acetylcholine receptors via different mechanisms and with higher potency than the GABAA receptor and CaV2.2 channel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Enantiomers of 18-Methoxycoronaridine: Unraveling Stereospecific Effects
For Immediate Release
Albany, NY - Researchers and drug development professionals now have access to a comprehensive comparison of the (+) and (-) enantiomers of 18-Methoxycoronaridine (18-MC), a promising synthetic analog of ibogaine under investigation for its anti-addictive properties. A preliminary yet pivotal study has revealed that both the individual enantiomers and the racemic mixture of 18-MC exhibit comparable efficacy in reducing morphine self-administration in preclinical models, alongside similar binding affinities for kappa-opioid receptors. This finding suggests a lack of significant stereoselectivity for these particular effects, a crucial consideration in the development of 18-MC as a therapeutic agent.
18-Methoxycoronaridine has garnered significant attention as a potential treatment for substance use disorders due to its ability to reduce the self-administration of various drugs of abuse, including morphine, cocaine, methamphetamine, nicotine, and alcohol, in animal studies.[1] Unlike its parent compound, ibogaine, 18-MC does not appear to induce tremors or possess the same level of neurotoxicity, making it a potentially safer alternative.[2][3] The primary mechanism of action for 18-MC is believed to be its antagonism of the α3β4 nicotinic acetylcholine receptor.[1][4]
Efficacy in Reducing Morphine Self-Administration: A Lack of Enantiomeric Distinction
A key study aimed at elucidating the differential effects of the 18-MC enantiomers demonstrated that the (+)-enantiomer, the (-)-enantiomer, and the racemic mixture were all effective in reducing morphine self-administration in rats.[5][6] At a dose of 40 mg/kg, all three forms of 18-MC produced a significant decrease in morphine intake.[6] This suggests that the anti-addictive effects of 18-MC concerning opioids may not be dependent on a specific stereochemical configuration.
Receptor Binding Profile: Similar Affinities at Kappa-Opioid Receptors
In line with the behavioral findings, in vitro binding assays revealed that both the (+) and (-) enantiomers of 18-MC, as well as the racemic mixture, possess similar low affinities for kappa-opioid receptors.[5][6] This further supports the notion that the interaction with this particular receptor does not significantly differ between the two enantiomers. The affinity for mu- and delta-opioid receptors was also found to be low for all three forms.[6]
Data Summary:
| Compound | Morphine Self-Administration (40 mg/kg) | Kappa-Opioid Receptor Affinity (Ki, μM) | Mu-Opioid Receptor Affinity (Ki, μM) | Delta-Opioid Receptor Affinity (Ki, μM) |
| (+)-18-MC | Significant Reduction[6] | 2.5[6] | 15.8[6] | >100[6] |
| (-)-18-MC | Significant Reduction[6] | 2.6[6] | 5.0[6] | 45.7[6] |
| (±)-18-MC | Significant Reduction[6] | 2.9[6] | 7.6[6] | >100[6] |
Experimental Protocols:
Chemical Resolution of (±)-18-Methoxycoronaridine:
The separation of the racemic mixture of 18-MC into its individual enantiomers was achieved through a chemical resolution process.[5] This involved the formation of diastereomeric sulfonamides using (R)-(-)- or (S)-(+)-camphorsulfonyl chloride. The resulting diastereomers were then separated by flash chromatography and subsequently hydrolyzed to yield the pure (+)- and (-)-enantiomers of 18-MC hydrochloride.[5][6]
Morphine Self-Administration in Rats:
The anti-addictive potential of the 18-MC enantiomers was assessed using a standard rat model of intravenous drug self-administration.[5][6] Male Long-Evans rats were first trained to self-administer morphine. Following the establishment of a stable baseline of morphine intake, the rats were treated with either the (+)-enantiomer, the (-)-enantiomer, or the racemic mixture of 18-MC hydrochloride at various doses. The effect of these treatments on the number of morphine infusions self-administered was then recorded and compared to a vehicle control group.[6]
Signaling Pathways and Experimental Workflow:
The presumed mechanism of action of 18-MC involves the modulation of the mesolimbic dopamine system, a key pathway in reward and addiction. By acting as an antagonist at α3β4 nicotinic acetylcholine receptors, 18-MC is thought to influence downstream dopamine release in areas like the nucleus accumbens.
Future Directions:
While the initial findings on morphine self-administration and kappa-opioid receptor binding are informative, further research is warranted to fully characterize and compare the pharmacological profiles of the (+) and (-) enantiomers of 18-MC. Future studies should focus on:
-
Comparative efficacy against other drugs of abuse: Evaluating the effects of the individual enantiomers on the self-administration of cocaine, nicotine, and alcohol.
-
Detailed side-effect profiling: A thorough comparison of the potential for tremors, cardiovascular effects, and other adverse events between the enantiomers.
-
In-depth mechanistic studies: Investigating the stereospecific interactions with other receptor systems, particularly the α3β4 nicotinic acetylcholine receptor, and their impact on neurotransmitter systems beyond dopamine.
A comprehensive understanding of the stereopharmacology of 18-Methoxycoronaridine will be instrumental in optimizing its therapeutic potential and ensuring the development of the most effective and safest treatment for substance use disorders.
References
- 1. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphine self-administration in the rat during adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological comparison of the effect of ibogaine and 18-methoxycoronaridine on isolated smooth muscle from the rat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological comparison of the effect of ibogaine and 18-methoxycoronaridine on isolated smooth muscle from the rat and guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (+)-18-Methoxycoronaridine: A Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (+)-18-Methoxycoronaridine (18-MC), a synthetic iboga alkaloid derivative used in research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
While this compound is noted to be less toxic than its parent compound, ibogaine, it is a psychoactive substance and an investigational new drug in the United States[1][2][3]. As such, it requires careful handling and disposal as a chemical waste. Standard laboratory practice for non-scheduled research chemicals, particularly those with pharmacological activity, is to avoid drain or trash disposal and to utilize a licensed chemical waste management service for destruction.
Key Disposal Principles
The primary objective in disposing of this compound is to render it "non-retrievable" to prevent its release into the environment and potential misuse[4]. The recommended method to achieve this is through high-temperature incineration by a licensed hazardous waste disposal company[5][6].
Quantitative Data Summary
No specific quantitative limits for the disposal of this compound have been established in the literature. However, the following table summarizes key chemical and physical properties relevant to its handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈N₂O₃ | [1][7] |
| Molar Mass | 368.47 g/mol | [7][8] |
| Appearance | Crystalline solid | [9] |
| Solubility | Soluble in DMSO | [10] |
Experimental Protocols Referenced
The disposal procedures outlined below are based on established guidelines for the disposal of laboratory chemical waste and non-controlled pharmaceuticals from various institutions and regulatory bodies[5][6][11][12]. These protocols are designed to comply with general safety and environmental regulations.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Pure this compound: Unused, expired, or surplus pure this compound should be collected in a dedicated, clearly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (gloves, lab coats), weighing boats, contaminated glassware, and bench paper, should be considered chemical waste. These items must be collected in a separate, clearly labeled hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed, and compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.
2. Waste Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate quantity or concentration of the chemical in the container.
-
Include the date the waste was first added to the container.
3. Storage of Waste:
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not store waste for an extended period. Follow your institution's guidelines for waste accumulation times.
4. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department. This is the most critical step. Your EHS department is responsible for the final disposal of hazardous chemical waste and will provide specific instructions and containers if needed[5].
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is against standard laboratory practice for psychoactive compounds and can lead to environmental contamination[11].
-
Your EHS department will arrange for a pickup by a licensed hazardous waste disposal company. These companies are equipped to transport and destroy chemical waste in compliance with all federal, state, and local regulations[6].
-
The licensed vendor will typically use high-temperature incineration to ensure the complete destruction of the compound[5].
5. Record Keeping:
-
Maintain accurate records of the amount of this compound that has been designated for disposal.
-
Keep a copy of all paperwork provided by your EHS department and the waste disposal vendor.
Disposal Workflow Diagram
References
- 1. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]
- 2. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. 18-Methoxycoronaridine | C22H28N2O3 | CID 15479177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 18-Methoxycoronaridine [chemeurope.com]
- 9. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. musechem.com [musechem.com]
- 11. Controlled Substances - FAQ | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
